Citranaxanthin
Description
This compound has been reported in Gallus gallus and Dolabella auricularia with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3E,5E,7E,9E,11E,13E,15E,17E,19E)-5,9,14,18-tetramethyl-20-(2,6,6-trimethylcyclohexen-1-yl)icosa-3,5,7,9,11,13,15,17,19-nonaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O/c1-26(16-11-18-28(3)21-23-31(6)34)14-9-10-15-27(2)17-12-19-29(4)22-24-32-30(5)20-13-25-33(32,7)8/h9-12,14-19,21-24H,13,20,25H2,1-8H3/b10-9+,16-11+,17-12+,23-21+,24-22+,26-14+,27-15+,28-18+,29-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDJTOVRIHGKNU-ZWERVMMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883993 | |
| Record name | 3,5,7,9,11,13,15,17,19-Eicosanonaen-2-one, 5,9,14,18-tetramethyl-20-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E,5E,7E,9E,11E,13E,15E,17E,19E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3604-90-8 | |
| Record name | Citranaxanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3604-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citranaxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003604908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,7,9,11,13,15,17,19-Eicosanonaen-2-one, 5,9,14,18-tetramethyl-20-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E,5E,7E,9E,11E,13E,15E,17E,19E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5,7,9,11,13,15,17,19-Eicosanonaen-2-one, 5,9,14,18-tetramethyl-20-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E,5E,7E,9E,11E,13E,15E,17E,19E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-5,9,14,18-tetramethyl-20-(2,6,6-trimethylcyclohexenyl)-3,5,7,9,11,13,15,17,19-icosanonaen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITRANAXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QIX1TA44L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Structural Elucidation of Citranaxanthin: A Technical Overview
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of citranaxanthin, a carotenoid pigment of significant interest in the food and animal feed industries. The document details the initial identification of this molecule and outlines the key experimental methodologies that were pivotal in determining its chemical structure. Particular emphasis is placed on the spectroscopic techniques that have been instrumental in characterizing this compound. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, biochemistry, and drug development who are interested in the foundational research surrounding this important carotenoid.
Introduction
This compound is a naturally occurring carotenoid pigment that has garnered commercial interest primarily as a food and animal feed additive, where it is used to impart a yellow to orange-red color.[1] Although it can be found in some natural sources, the majority of commercially available this compound is produced synthetically.[2][3] This document will delve into the historical context of its discovery and the scientific journey to elucidate its precise molecular structure.
Discovery and Initial Isolation
This compound was first isolated and identified from the Sinton citrangequat, a hybrid of an orange (Citrus sinensis), the trifoliate orange (Poncirus trifoliata), and a kumquat (Fortunella sp.).[2] The pioneering work on the discovery and structural elucidation of this new carotenoid ketone was published in 1965 by Henry Yokoyama and Michael J. White.[4] Their research laid the foundation for all subsequent studies and applications of this compound.
While the full, detailed protocol from the original 1965 publication by Yokoyama and White is not publicly accessible, a general workflow for the isolation of carotenoids from natural sources can be constructed based on established methodologies.
General Experimental Workflow for Carotenoid Isolation
References
A Technical Guide to the Natural Sources and Isolation of Citranaxanthin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citranaxanthin, a xanthophyll carotenoid, holds significant interest in the pharmaceutical and nutraceutical industries due to its potential antioxidant and coloring properties. This technical guide provides a comprehensive overview of the natural origins of this compound and details the methodologies for its extraction and purification. While commercially available this compound is often synthetic, this document focuses on its natural occurrence in various plant and microbial sources. Detailed experimental protocols for isolation and analysis are provided to facilitate further research and development.
Natural Sources of this compound
This compound is found in a variety of natural sources, primarily within the plant kingdom, especially in the peels of citrus fruits. It is also produced by certain microorganisms. The concentration of this compound can vary significantly depending on the species, variety, and maturity of the source organism.
Plant Sources
The most well-documented natural sources of this compound are citrus fruits. The peel, or flavedo, of these fruits generally contains a higher concentration of carotenoids, including this compound, compared to the pulp.[1]
Table 1: Qualitative Overview of this compound in Plant Sources
| Source Category | Specific Examples | Predominant Location |
| Citrus Fruits | Oranges (Citrus sinensis), Mandarins (Citrus reticulata), Lemons (Citrus limon), Grapefruits (Citrus paradisi) | Peel (Flavedo) |
| Other Fruits & Vegetables | Papaya (Carica papaya), Kale (Brassica oleracea var. acephala), Tomatoes (Solanum lycopersicum) | Fruit/Leaves |
Note: While mentioned as potential sources, quantitative data for this compound in papaya, kale, and tomatoes is limited in publicly available literature.
Microbial Sources
Several microorganisms are known to synthesize carotenoids, and some have been identified as potential producers of this compound. These include certain species of bacteria and microalgae. Microbial production offers the advantage of controlled and scalable fermentation processes. However, specific data on this compound yields from microbial sources is not extensively reported in public literature.
Isolation and Purification of this compound
The isolation of this compound from its natural sources involves a multi-step process that includes extraction, saponification (optional), and chromatographic purification. The lipophilic nature of carotenoids dictates the use of organic solvents for extraction.
General Experimental Workflow
The overall process for isolating this compound can be summarized in the following workflow:
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocols
The following protocols are generalized procedures for the extraction and purification of carotenoids, which can be adapted for the specific isolation of this compound.
Objective: To extract a crude carotenoid mixture containing this compound from citrus peel.
Materials:
-
Fresh citrus peels (e.g., orange, mandarin)
-
Acetone
-
Hexane
-
Diatomaceous earth (optional)
-
Blender or homogenizer
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Sample Preparation: Wash fresh citrus peels thoroughly and pat dry. Finely chop or grind the peels to increase the surface area for extraction.
-
Extraction:
-
Blend the ground peels with acetone (e.g., 100 g of peel in 500 mL of acetone) for 5-10 minutes. The addition of diatomaceous earth can aid in the filtration process.
-
Filter the mixture through a Büchner funnel under vacuum.
-
Repeat the extraction of the solid residue with fresh acetone until the residue becomes colorless.
-
Combine all the acetone extracts.
-
-
Solvent Partitioning:
-
Transfer the acetone extract to a separatory funnel.
-
Add an equal volume of hexane and a 10% aqueous sodium chloride solution to facilitate phase separation.
-
Gently mix and allow the layers to separate. The carotenoids will partition into the upper hexane layer.
-
Discard the lower aqueous layer.
-
Wash the hexane layer with distilled water to remove any residual acetone and water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain a crude carotenoid oleoresin.
-
Objective: To hydrolyze esterified carotenoids and remove interfering lipids.
Materials:
-
Crude carotenoid extract
-
Ethanolic potassium hydroxide (KOH) solution (e.g., 10% w/v)
-
Diethyl ether or hexane
-
Separatory funnel
Procedure:
-
Dissolve the crude extract in a minimal amount of diethyl ether or hexane.
-
Add the ethanolic KOH solution to the extract. The final concentration of KOH should be around 5%.
-
Leave the mixture to stand in the dark at room temperature for several hours (or overnight) for complete saponification.
-
After saponification, add distilled water to the mixture in a separatory funnel.
-
Extract the carotenoids into a fresh portion of diethyl ether or hexane.
-
Wash the organic phase repeatedly with distilled water until it is free of alkali (check with pH paper).
-
Dry the saponified extract over anhydrous sodium sulfate and concentrate using a rotary evaporator.
Objective: To separate this compound from other carotenoids and impurities.
A. Column Chromatography (for initial purification):
Materials:
-
Saponified or non-saponified crude extract
-
Silica gel (60-120 mesh)
-
Hexane
-
Acetone
-
Glass chromatography column
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal volume of hexane and load it onto the column.
-
Elute the column with a gradient of hexane and acetone, starting with 100% hexane and gradually increasing the polarity by adding acetone.
-
Collect the fractions and monitor the separation by thin-layer chromatography (TLC) or UV-Vis spectrophotometry. This compound, being a more polar carotenoid, will elute with a higher percentage of acetone compared to non-polar carotenes like β-carotene.
-
Combine the fractions containing this compound and concentrate them.
B. High-Performance Liquid Chromatography (HPLC) (for final purification and analysis):
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector
-
C18 or C30 reverse-phase column
Mobile Phase (Isocratic):
-
A mixture of methanol, methyl-tert-butyl ether (MTBE), and water in appropriate ratios. A common starting point could be Methanol:MTBE:Water (81:15:4, v/v/v).
Procedure:
-
Dissolve the partially purified this compound fraction in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Monitor the elution at the maximum absorption wavelength of this compound (around 460 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the identity and purity by comparing the retention time and UV-Vis spectrum with a this compound standard.
Data Presentation
Quantitative data for this compound in natural sources is not widely available in a consolidated format. The following table is a template for researchers to populate as more data becomes available.
Table 2: Quantitative Data of this compound in Natural Sources (Template)
| Natural Source | Variety/Strain | Part Analyzed | Concentration (µg/g dry weight) | Method of Analysis | Reference |
| Citrus sinensis | Valencia | Peel | Data Needed | HPLC-DAD | |
| Citrus reticulata | Satsuma | Peel | Data Needed | HPLC-DAD | |
| Microorganism A | Strain XYZ | Biomass | Data Needed | HPLC-DAD |
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is part of the larger carotenoid biosynthesis pathway in plants and microorganisms. It is derived from the precursor β-carotene.
Caption: Simplified biosynthesis pathway of this compound from β-carotene.
Conclusion
This technical guide outlines the known natural sources of this compound and provides detailed protocols for its isolation and purification. While citrus peels are a primary plant source, further quantitative analysis across different varieties is needed. Microbial sources present a promising avenue for scalable production. The provided experimental workflows and diagrams serve as a foundation for researchers to build upon in their efforts to harness this compound for various applications. Future research should focus on optimizing extraction and purification protocols to improve yields and purity from these natural sources.
References
A Technical Guide to the Biosynthesis of Citranaxanthin and Related Apocarotenoids in Citrus Fruits
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The vibrant orange and red hues of many citrus fruits are attributed to a complex profile of carotenoid pigments. Among these are apocarotenoids, such as β-citraurin, which are formed through the enzymatic cleavage of carotenoid precursors. This technical guide provides an in-depth examination of the biosynthesis of these compounds, focusing on the well-documented pathway of β-citraurin, a close relative and often co-occurring compound with citranaxanthin. The key regulatory step in this pathway is the cleavage of β-cryptoxanthin and zeaxanthin, a reaction catalyzed by the Carotenoid Cleavage Dioxygenase 4 (CitCCD4) enzyme. Understanding this pathway is crucial for applications ranging from agricultural breeding programs aimed at enhancing fruit color to the potential use of these compounds in pharmaceutical and nutraceutical development. This document details the core biochemical reactions, presents quantitative data on pigment accumulation and gene expression, outlines relevant experimental protocols, and provides visual diagrams of the key pathways and workflows.
Introduction to Carotenoids and Apocarotenoids in Citrus
Carotenoids are a class of tetraterpenoid pigments responsible for the yellow, orange, and red colors of many plants, including citrus fruits.[1][2] Their accumulation is a key indicator of fruit maturity and significantly influences consumer appeal and nutritional value.[1] The general carotenoid biosynthesis pathway produces foundational C40 carotenoids like β-carotene and violaxanthin.[3][4][5]
Apocarotenoids are oxidative cleavage products of carotenoids.[6] In citrus, specific apocarotenoids like β-citraurin contribute significantly to the reddish-orange peel color of certain varieties, such as the Satsuma mandarin.[6][7] While the term "this compound" is sometimes used, the biosynthesis of the structurally similar and well-characterized apocarotenoid, β-citraurin, provides the clearest model for this process. Its formation is not part of the primary carotenoid synthesis pathway but rather a subsequent modification of specific carotenoid precursors.
The Carotenoid Biosynthesis Pathway: Formation of Precursors
The synthesis of β-citraurin is dependent on the prior accumulation of its precursors, β-cryptoxanthin and zeaxanthin. These precursors are produced via the mainstream carotenoid biosynthesis pathway, which occurs in the plastids.[4][8] The process begins with the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules and proceeds through a series of desaturation, isomerization, and cyclization reactions.
The key steps leading to the formation of β-cryptoxanthin and zeaxanthin are as follows:
-
Phytoene Synthesis: Two molecules of GGPP are converted to phytoene by the enzyme phytoene synthase (PSY). This is a critical rate-limiting step in the pathway.[3][8]
-
Desaturation: Phytoene undergoes a series of desaturation reactions catalyzed by phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS) to form lycopene.[3][4]
-
Cyclization: Lycopene is a key branch point. The enzyme lycopene β-cyclase (LCYb) introduces two β-rings to form β-carotene.[3][4]
-
Hydroxylation: β-carotene is then hydroxylated by β-carotene hydroxylase (HYb or BCH) to form first β-cryptoxanthin, and then zeaxanthin.[9][10]
The coordinated expression of the genes encoding these enzymes—CitPSY, CitPDS, CitZDS, CitLCYb, and CitHYb—regulates the flux through this pathway and determines the pool of available precursors for apocarotenoid synthesis.[3][11]
References
- 1. 1stfruits.co.za [1stfruits.co.za]
- 2. researchgate.net [researchgate.net]
- 3. Accumulation of Carotenoids and Expression of Carotenoid Biosynthetic Genes during Maturation in Citrus Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive analysis of carotenoids metabolism in two red-fleshed mutants of Navel and Valencia sweet oranges (Citrus sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Formation of β-Citraurin from β-Cryptoxanthin and Zeaxanthin by Carotenoid Cleavage Dioxygenase4 in the Flavedo of Citrus Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accumulation of β-citraurin and expression of carotenoid cleavage dioxygenase4 gene in citrus fruit during maturation [actahort.org]
- 8. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carotenoid components and their biosynthesis in a bud mutant of Shiranui mandarin (Citrus reticulata Blanco) with citrine flavedo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diversity in the carotenoid profiles and the expression of genes related to carotenoid accumulation among citrus genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Citrus Genomics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis of Citranaxanthin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citranaxanthin, a C33-apocarotenoid, is a commercially significant pigment utilized primarily as a feed additive to impart color to poultry egg yolks and fat.[1][2] While it occurs naturally in some citrus hybrids, industrial production relies exclusively on chemical synthesis.[2][3] This technical guide provides an in-depth overview of the core chemical synthesis method for this compound, focusing on the widely employed base-catalyzed aldol condensation pathway. Detailed experimental considerations, quantitative data, and visual representations of the synthesis workflow are presented to serve as a comprehensive resource for researchers in carotenoid chemistry and related fields.
Introduction
This compound (5',6'-dihydro-5'-apo-18'-nor-β-caroten-6'-one) is a prominent member of the apocarotenoid family, characterized by a shorter carbon skeleton than the parent C40 carotenoids. Its synthesis is a key example of building complex polyene systems from smaller, readily available precursors. The most economically viable and industrially practiced method for this compound synthesis involves the chain elongation of a C30-aldehyde, namely β-apo-8'-carotenal, through a base-catalyzed condensation reaction with acetone. This approach provides a direct and efficient route to the target C33-ketone structure.
Core Synthesis Pathway: Aldol Condensation
The primary route for the chemical synthesis of this compound is the aldol condensation of β-apo-8'-carotenal with acetone. This reaction extends the polyene chain of the C30-aldehyde by three carbon atoms, introducing the characteristic terminal ketone group of this compound. The reaction proceeds via a base-catalyzed mechanism, where the base abstracts a proton from acetone to form an enolate, which then acts as a nucleophile, attacking the aldehyde group of β-apo-8'-carotenal. Subsequent dehydration of the resulting aldol adduct yields the stable, conjugated enone system of this compound.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol
While specific industrial protocols are proprietary, the following represents a generalized experimental procedure for the synthesis of this compound based on established principles of aldol condensation for carotenoids.
Materials:
-
β-Apo-8'-carotenal
-
Acetone (anhydrous)
-
Potassium hydroxide (or other suitable base)
-
Methanol (or other suitable solvent)
-
Dichloromethane (for extraction and chromatography)
-
Diethyl ether (for chromatography)
-
Silica gel (for chromatography)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A solution of β-apo-8'-carotenal is prepared in a suitable solvent, such as methanol, under an inert atmosphere to prevent oxidation.
-
Base Addition: A solution of a strong base, such as potassium hydroxide in methanol, is added to the reaction mixture.
-
Acetone Addition: An excess of acetone is then added to the reaction mixture.
-
Reaction: The reaction is stirred at a controlled temperature (typically ambient or slightly elevated) for a specific duration, which can range from several hours to a full day. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, the reaction is quenched, typically by the addition of water or a weak acid. The product is then extracted into an organic solvent like dichloromethane.
-
Purification: The crude this compound is purified to remove unreacted starting materials and side products. A common laboratory-scale purification method is column chromatography on silica gel, using a solvent system such as a mixture of dichloromethane and diethyl ether.[3] Industrial purification may involve crystallization.
Quantitative Data
The following table summarizes key quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₃₃H₄₄O | [3] |
| Molecular Weight | 456.71 g/mol | [3] |
| Purity (Assay) | ≥ 96% | [3] |
| UV-Vis Absorbance Maximum (λmax) in Chloroform | 478 - 482 nm | [3] |
Note: The reaction yield for the aldol condensation of β-apo-8'-carotenal with acetone to produce this compound is not consistently reported in publicly available literature, as it is often considered proprietary information in industrial settings. However, based on analogous carotenoid syntheses, yields can be expected to be moderate to high, contingent on the optimization of reaction conditions.
Visualization of the Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis and purification process for this compound.
Figure 2: Detailed workflow of this compound synthesis.
Conclusion
The chemical synthesis of this compound via the aldol condensation of β-apo-8'-carotenal and acetone is a robust and well-established industrial process. This technical guide has outlined the core principles of this synthesis, providing a foundational understanding for researchers and professionals in the field. Further optimization of reaction conditions, including catalyst selection, solvent systems, and purification techniques, can lead to improved yields and purity, contributing to the efficient production of this valuable carotenoid. The provided diagrams and data serve as a practical reference for the laboratory-scale synthesis and analysis of this compound.
References
An In-depth Technical Guide to the Antioxidant Capacity of Citranaxanthin
For Researchers, Scientists, and Drug Development Professionals
Abstract: Citranaxanthin, a member of the xanthophyll family of carotenoids, possesses a unique molecular structure that confers it with significant antioxidant potential. As a product of β-carotene metabolism, it is utilized in various industries, notably as a feed additive to pigment egg yolks and poultry fat.[1] This technical guide provides a comprehensive overview of the antioxidant capacity of this compound, detailing its mechanisms of action, summarizing the available quantitative data, and outlining the experimental protocols for assessing its efficacy. Due to the limited specific research on this compound, this guide also draws upon data from structurally related and well-studied carotenoids to provide a broader context for its potential bioactivity.
Introduction to this compound and its Antioxidant Role
This compound (5′-Apo-β,χ-caroten-6(5H)-one) is a keto-carotenoid characterized by a conjugated double bond system, which is fundamental to its ability to quench reactive oxygen species (ROS).[2] Like other carotenoids, it is lipophilic and is thought to exert its protective effects within cellular membranes and lipoproteins. Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in the pathophysiology of numerous chronic diseases. Carotenoids like this compound are of significant interest for their potential to mitigate oxidative damage.[3]
The antioxidant activity of carotenoids can be attributed to several mechanisms:
-
Singlet Oxygen Quenching: Carotenoids can absorb the energy from highly reactive singlet oxygen (¹O₂), converting it to its less reactive triplet ground state, thereby preventing it from damaging cellular components.[3]
-
Free Radical Scavenging: The extended system of conjugated double bonds allows carotenoids to delocalize the energy of free radicals, effectively neutralizing them. This can occur through electron transfer, hydrogen atom transfer, or the formation of a radical adduct.
-
Modulation of Cellular Signaling Pathways: Carotenoids can upregulate the expression of endogenous antioxidant enzymes through signaling pathways such as the Nrf2-Keap1 pathway.
Mechanisms of Antioxidant Action
The primary antioxidant mechanism for carotenoids like this compound involves direct interaction with reactive oxygen species.
Quenching of Singlet Oxygen
The deactivation of singlet oxygen by carotenoids is a physical process. The carotenoid absorbs the excess energy from singlet oxygen, returning it to its ground state. The carotenoid then dissipates this energy as heat, regenerating its ground state and allowing it to quench more singlet oxygen molecules.
Scavenging of Peroxyl Radicals
In the presence of peroxyl radicals (ROO•), which are key mediators of lipid peroxidation, this compound can act as a chain-breaking antioxidant. It can donate an electron or a hydrogen atom to the peroxyl radical, thus terminating the lipid peroxidation chain reaction.
Indirect Antioxidant Activity via Nrf2 Signaling
While direct studies on this compound are lacking, related carotenoids like astaxanthin have been shown to activate the Nrf2/Keap1 signaling pathway.[4][5][6] This pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or activators like certain carotenoids, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). This leads to an increased synthesis of these protective enzymes, bolstering the cell's overall antioxidant capacity. It is plausible that this compound may exert a similar effect.
Figure 1: Proposed Nrf2 signaling pathway activation by this compound.
Quantitative Antioxidant Capacity of this compound
Specific quantitative data on the antioxidant capacity of isolated this compound is scarce in scientific literature. However, one study investigating β-carotene breakdown products has reported a value for this compound. For a more complete perspective, data for related carotenoids are also presented.
| Antioxidant Assay | Compound | Result | Reference Compound | Notes |
| Weighted Average | This compound | 1.7 mol α-TE/mol | α-Tocopherol | Calculated average from αTEAC, FRAP, and Chemiluminescence assays. |
| αTEAC (ABTS Assay) | (all-E)-β-Carotene | ~3 mol α-TE/mol | α-Tocopherol | Showed 3-times higher activity than α-tocopherol in this specific study. |
| DPPH Assay | Canthaxanthin (from Trentepohlia sp.) | IC50: 23.37 ± 1.52 µg/mL | Ascorbic Acid (IC50: 22.49 ± 0.43 µg/mL) | Demonstrates potent radical scavenging activity comparable to Ascorbic Acid. |
| ABTS Assay | Astaxanthin Extract | EC50: 7.7 ± 0.6 μg/mL | - | Shows strong radical scavenging capacity. |
| Singlet Oxygen Quenching | Astaxanthin Extract | EC50: 9.2 ± 0.5 μg/mL | - | Indicates potent quenching ability. |
Note: The values presented are from different studies and experimental conditions may vary. Direct comparison should be made with caution. α-TE stands for α-Tocopherol Equivalent.
Experimental Protocols for Key Antioxidant Assays
The following are detailed methodologies for common in vitro assays used to determine the antioxidant capacity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Principle: The DPPH radical has a deep violet color in solution, with a characteristic absorption maximum at approximately 517 nm. When reduced by an antioxidant, the solution decolorizes to a pale yellow. The change in absorbance is proportional to the radical scavenging activity of the antioxidant.
-
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol or ethanol).
-
Antioxidant compound (this compound) dissolved in a suitable solvent (e.g., chloroform, acetone).
-
Methanol or ethanol.
-
UV-Vis Spectrophotometer.
-
Microplate reader (optional).
-
-
Procedure:
-
Prepare a series of dilutions of the this compound sample.
-
In a test tube or microplate well, add a specific volume of the this compound solution to a fixed volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm against a blank (solvent without DPPH).
-
A control is prepared with the solvent instead of the antioxidant sample.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Figure 2: General workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: ABTS is oxidized by potassium persulfate to produce the ABTS•+ radical, which has a characteristic blue-green color with an absorption maximum at 734 nm. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.
-
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM).
-
Potassium persulfate solution (e.g., 2.45 mM).
-
Antioxidant compound (this compound) and a standard (e.g., Trolox).
-
Ethanol or phosphate-buffered saline (PBS).
-
UV-Vis Spectrophotometer.
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of ~0.70 at 734 nm.
-
Add a small volume of the this compound sample or Trolox standard to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.
Figure 3: General workflow for the ABTS radical scavenging assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Principle: A peroxyl radical generator (e.g., AAPH) is used to induce the decay of a fluorescent probe (e.g., fluorescein). An antioxidant can inhibit this decay by scavenging the peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
-
Reagents and Equipment:
-
Fluorescein sodium salt solution.
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution.
-
Trolox standard solution.
-
This compound sample.
-
Phosphate buffer (pH 7.4).
-
Fluorescence microplate reader with temperature control.
-
-
Procedure:
-
In a 96-well black microplate, add the fluorescein solution, buffer, and either the this compound sample, Trolox standard, or a blank (buffer only).
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) with excitation at ~485 nm and emission at ~520 nm.
-
-
Calculation: The net area under the curve (AUC) is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC for different concentrations of Trolox. The ORAC value of the sample is then determined from this standard curve and expressed as Trolox equivalents.
Conclusion and Future Directions
This compound exhibits antioxidant properties characteristic of the carotenoid family, primarily through its ability to scavenge free radicals and potentially quench singlet oxygen.[2][7] While quantitative data specifically for this compound is limited, its structural similarity to other well-researched carotenoids suggests a significant potential for mitigating oxidative stress. Furthermore, the possibility of its interaction with the Nrf2 signaling pathway presents an exciting avenue for indirect antioxidant effects, though this requires experimental validation.
For researchers and professionals in drug development, further investigation into the antioxidant capacity of pure this compound using a standardized panel of assays (DPPH, ABTS, ORAC) is crucial to establish a definitive quantitative profile. Cellular antioxidant activity (CAA) assays would also provide more biologically relevant data by accounting for cellular uptake and metabolism. Elucidating its specific effects on the Nrf2 pathway and other cellular signaling networks will be vital in understanding its full therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Potential Role of Carotenoids as Antioxidants in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Astaxanthin activates the Nrf2/Keap1/HO-1 pathway to inhibit oxidative stress and ferroptosis, reducing triphenyl phosphate (TPhP)-induced neurodevelopmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astaxanthin Induces the Nrf2/HO-1 Antioxidant Pathway in Human Umbilical Vein Endothelial Cells by Generating Trace Amounts of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound | 3604-90-8 [smolecule.com]
An In-depth Technical Guide to the Vitamin A Activity and Conversion of Citranaxanthin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citranaxanthin, a synthetic carotenoid, is utilized primarily as a feed additive to pigment poultry fat and egg yolks.[1][2] Beyond its coloring properties, this compound possesses provitamin A activity, meaning it can be converted into vitamin A within the body. This guide provides a comprehensive technical overview of the vitamin A activity of this compound, its metabolic conversion pathways, and the experimental protocols used to evaluate these properties. Quantitative data are summarized for comparative analysis, and key metabolic and experimental workflows are visualized to facilitate understanding.
Quantitative Vitamin A Activity of this compound
Table 1: Vitamin A Potency of this compound and Comparative Carotenoids
| Compound | Species | Relative Vitamin A Activity (vs. β-carotene) | International Units (IU) per mg | Retinol Activity Equivalents (RAE) Conversion Factor (by weight) |
| This compound | Chicken | ~66%[1] | 1,100[1] | Not established |
| β-Carotene (in oil) | Human | 100% | 1,667 | 2 µg β-carotene = 1 µg retinol[3][4][5] |
| β-Carotene (dietary) | Human | Variable | Variable | 12 µg β-carotene = 1 µg retinol[3][4][5] |
| α-Carotene (dietary) | Human | Variable | Variable | 24 µg α-carotene = 1 µg retinol[3][4] |
| β-Cryptoxanthin (dietary) | Human | Variable | Variable | 24 µg β-cryptoxanthin = 1 µg retinol[3][4] |
Table 2: International Unit (IU) to Retinol Activity Equivalent (RAE) Conversion
| Unit | Equivalent in µg RAE |
| 1 IU retinol | 0.3[3][4] |
| 1 IU supplemental β-carotene | 0.3[3] |
| 1 IU dietary β-carotene | 0.05[3][4] |
| 1 IU dietary α-carotene or β-cryptoxanthin | 0.025[3][4] |
Metabolic Conversion of this compound to Vitamin A
The conversion of carotenoids to vitamin A is a critical enzymatic process. While the specific enzymatic cleavage of this compound has not been definitively elucidated in published studies, its structure as a C33 apocarotenoid suggests a likely metabolic pathway.
The Role of Carotenoid Cleavage Oxygenases
Two key enzymes are responsible for the conversion of carotenoids to retinal, the precursor of active vitamin A forms:
-
β-carotene 15,15'-oxygenase (BCO1): This enzyme primarily performs the central cleavage of β-carotene to yield two molecules of retinal.[6] It is also capable of cleaving β-apocarotenals at the 15,15' double bond to produce retinal.
-
β-carotene 9',10'-oxygenase (BCO2): This enzyme carries out eccentric cleavage of a broader range of carotenoids, including xanthophylls, at the 9',10' double bond.[6]
Putative Metabolic Pathway of this compound
This compound is an apocarotenoid, specifically 6'-methyl-6'-apo-β-carotene-6'-one. Its structure suggests that it is a substrate for enzymatic cleavage to yield retinal. Given that BCO1 is known to cleave β-apocarotenals, it is the most probable candidate for the conversion of this compound to vitamin A. The proposed pathway involves the cleavage of this compound to produce one molecule of retinal and a smaller, non-vitamin A active fragment. The resulting retinal is then reduced to retinol (vitamin A) by retinaldehyde reductases.
Pharmacokinetics of this compound
Studies in Sprague-Dawley rats have provided insights into the absorption, distribution, and excretion of this compound.
Absorption and Distribution
Following oral administration in rats via a gastric tube, the majority of radio-labeled this compound (95-98%) was recovered in the feces within the first few days, indicating low oral bioavailability.[1] After 8 days, small amounts of radioactivity were detected in the liver (0.2-0.8%) and the carcass (0.5%).[1]
In contrast, intravenous administration in rats resulted in significant distribution to the liver, lungs, and spleen.[1] The radioactivity in the liver accounted for 49% of the dose at 1 hour, decreasing to 15% at 168 hours.[1] The presence of radioactivity in adipose tissue highlights the lipophilic nature of this compound.[1]
Metabolism and Excretion
In poultry, the absorption rate of this compound is estimated to be around 50%.[1] Of the absorbed amount, approximately two-thirds is metabolized to vitamin A.[1] The remaining portion is distributed to various tissues. The primary route of excretion for unabsorbed this compound is through the feces.[1]
Experimental Protocols
The determination of the vitamin A activity of this compound involves in vivo bioassays and subsequent analytical quantification of retinoids.
In Vivo Vitamin A Bioassay: Rat Liver Storage Method
This protocol is a standard method for determining the vitamin A potency of a test compound.
Objective: To quantify the vitamin A stored in the liver of vitamin A-depleted rats after supplementation with this compound.
Experimental Workflow:
Methodology:
-
Animal Model: Male weanling Sprague-Dawley rats are commonly used.
-
Depletion Phase:
-
House rats individually and feed a vitamin A-deficient diet for approximately 4 weeks.
-
Monitor body weight regularly until a growth plateau is observed, indicating vitamin A deficiency.
-
-
Repletion Phase:
-
Randomly assign rats to experimental groups (e.g., negative control, positive control with graded levels of retinyl acetate, and test groups with graded levels of this compound).
-
Administer the test and reference compounds orally, typically dissolved in oil, for a period of 2 to 4 weeks.
-
-
Sample Collection and Processing:
-
At the end of the repletion period, euthanize the rats and collect the livers.
-
Weigh the livers and store them at -80°C until analysis.
-
Homogenize a known weight of liver tissue.
-
Saponify the homogenate with ethanolic potassium hydroxide to hydrolyze retinyl esters to retinol.
-
Extract the unsaponifiable lipids, including retinol, into an organic solvent such as hexane.
-
-
Quantification:
-
Analyze the retinol content of the extracts using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
-
Calculate the total liver stores of vitamin A.
-
-
Data Analysis:
-
Construct a dose-response curve for the retinyl acetate reference groups.
-
Determine the vitamin A potency of this compound by comparing the liver retinol stores in the this compound-fed groups to the standard curve.
-
HPLC Analysis of Retinol in Liver Tissue
Objective: To separate and quantify retinol from liver extracts.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient mobile phase of methanol, acetonitrile, and/or water is commonly employed. The exact composition may need optimization.
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Detection: UV detection at approximately 325 nm.
-
-
Sample Preparation:
-
Evaporate the hexane extract from the liver saponification under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Quantification:
-
Prepare a standard curve using pure all-trans-retinol.
-
Inject a known volume of the sample extract onto the HPLC system.
-
Identify the retinol peak based on its retention time compared to the standard.
-
Quantify the amount of retinol in the sample by comparing the peak area to the standard curve.
-
Conclusion
This compound exhibits provitamin A activity, with established potency in chickens. While its oral bioavailability in rats is low, a significant portion of the absorbed compound is metabolized to vitamin A. The putative metabolic pathway involves the enzymatic cleavage of this compound by BCO1 to yield retinal, which is subsequently reduced to retinol. The experimental protocols detailed in this guide provide a framework for the continued investigation of the vitamin A activity and metabolic fate of this compound and other carotenoids, which is essential for their evaluation in the context of animal nutrition and potential applications in drug development. Further research is warranted to establish the specific Retinol Activity Equivalents of this compound in mammalian models and to definitively identify the enzymes responsible for its conversion to vitamin A.
References
- 1. 637. This compound (WHO Food Additives Series 22) [inchem.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Vitamin A and Carotenoids - Health Professional Fact Sheet [ods.od.nih.gov]
- 4. Vitamin A | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. oxfordreference.com [oxfordreference.com]
- 6. Structural basis of carotenoid cleavage: from bacteria to mammals - PMC [pmc.ncbi.nlm.nih.gov]
Citranaxanthin (E161i) as a Food Additive: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citranaxanthin, designated with the E number E161i, is a carotenoid pigment belonging to the xanthophyll class.[1] While found in nature, it is primarily produced synthetically for commercial purposes.[1][2] Its principal application is not as a direct food additive for human consumption, but rather as a sensory additive in animal feed, specifically for poultry.[3][4] When added to the feed of laying hens, this compound is deposited in the egg yolk, imparting a desirable yellow-orange to reddish color.[1][5] It also contributes to the yellow coloration of chicken fat and skin.[2] This technical guide provides a comprehensive overview of the scientific and regulatory landscape of this compound, with a focus on its chemical properties, safety evaluation, metabolism, and analytical methodologies.
Chemical and Physical Properties
This compound is an apocarotenoid, meaning it is derived from the oxidative degradation of a larger carotenoid precursor, in this case, β-carotene.[1] Its chemical structure features a conjugated polyene chain, which is responsible for its color and antioxidant properties.
| Property | Value | Reference |
| Chemical Name | 5',6'-Dihydro-5'-apo-18'-nor-β-caroten-6'-one | [1] |
| E Number | E161i | [3][6] |
| CAS Number | 3604-90-8 | [2] |
| Chemical Formula | C₃₃H₄₄O | [2] |
| Molecular Weight | 456.71 g/mol | [2] |
| Appearance | Deep violet crystals | [2] |
| Solubility | Insoluble in water; slightly soluble in ethanol and vegetable oils; soluble in chloroform. | [7] |
| Spectrophotometry (in chloroform) | Absorbance maximum between 478 and 482 nm | [7] |
Regulatory Status and Safety Evaluation
The regulatory status of this compound is primarily centered on its use in animal feed. A key point for researchers and developers is the absence of an established Acceptable Daily Intake (ADI) for direct human consumption.
In 1987, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound. However, due to insufficient data for its use as a direct food additive for humans, no ADI was allocated .[6][7][8] The primary use at the time of evaluation was, and remains, in animal feed.
The European Food Safety Authority (EFSA) has also reviewed this compound within the context of its use as a feed additive for poultry.[7][9] In the European Union, this compound (E161i) is an authorized feed additive for laying hens.[3][10]
Toxicological Data
A battery of toxicological studies has been conducted on this compound, primarily in rats. The data from these studies informed the JECFA evaluation.
| Study Type | Species | Results | Reference |
| Acute Oral Toxicity | Rat | LD₅₀ > 6,400 mg/kg body weight | [7] |
| Acute Intraperitoneal Toxicity | Mouse | LD₅₀ > 6,400 mg/kg body weight | [7] |
| 91-day Subchronic Oral Toxicity | Rat | No Observed Adverse Effect Level (NOAEL) was not explicitly stated, but reversible increases in serum lipids and liver and kidney weights were observed at higher doses. | [7] |
| Mucous Membrane Irritation | Rabbit | No irritation observed. | [7] |
| Skin Irritation | Rabbit | No inflammation detected. | [7] |
| Inhalation Toxicity (8-hour exposure) | Rat | No deaths occurred; slight mucous membrane irritation observed. | [7] |
Metabolism and Bioavailability
Metabolism
Studies in rats have provided insights into the metabolic fate of this compound. Following oral administration of radiolabeled this compound, the majority of the radioactivity (95-98%) was recovered in the feces, indicating limited absorption.[7] The absorbed portion is distributed to various tissues, with the highest concentrations found in the liver.[7]
In its role as a feed additive, the key metabolic outcome is its deposition in egg yolks. The deposition rate of this compound in egg yolk is approximately 15% of the consumed amount.
Vitamin A Activity
This compound possesses pro-vitamin A activity, although it is less potent than beta-carotene. It has been determined to have approximately two-thirds the vitamin A activity of beta-carotene, which is equivalent to 1,100 International Units (I.U.) of vitamin A per milligram of this compound.[7]
Experimental Protocols
General Protocol for a 90-Day Oral Toxicity Study in Rodents (based on OECD 408)
This protocol outlines the general steps for a subchronic oral toxicity study, similar to what would be required for the safety assessment of a food additive.[2][11]
-
Test Animals: Healthy, young adult rodents (preferably rats) from a common source and strain, acclimatized to laboratory conditions.
-
Groups: At least three dose groups and a control group. Each group should consist of a sufficient number of animals of each sex (e.g., 10 males and 10 females).
-
Dosage: The test substance is administered daily via the diet, drinking water, or by gavage for 90 days. Dose levels are selected based on previous acute toxicity data.
-
Observations: Daily clinical observations for signs of toxicity. Body weight and food/water consumption are recorded weekly.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.
-
Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.
-
Histopathology: Microscopic examination of organs and tissues from the control and high-dose groups. Any target organs identified are also examined in the lower-dose groups.
Analytical Methodologies
The quantification and identification of this compound in feed and biological matrices are crucial for regulatory compliance and research.
Identification
-
Spectrophotometry: A solution of this compound in chloroform exhibits a characteristic absorption maximum between 478 and 482 nm.[7]
-
Thin-Layer Chromatography (TLC): TLC can be used for the separation and identification of this compound from other carotenoids.[7]
Quantification in Feed
A common method for the quantitative analysis of this compound in animal feed involves the following steps:
-
Extraction: The feed sample is extracted with an organic solvent mixture.
-
Saponification (optional): To remove interfering fats and esters.
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a C18 or C30 column is the method of choice for separating this compound from other carotenoids.[11][12]
-
Detection: A UV/Visible or diode-array detector is used, with the wavelength set at the absorbance maximum of this compound.
-
Quantification: The concentration is determined by comparing the peak area to that of a certified reference standard.
Stability
Carotenoids, including this compound, are generally susceptible to degradation by heat, light, and oxygen due to their highly unsaturated structure.[13][14] Therefore, as a feed additive, this compound is often formulated in stabilized preparations, such as beadlets or oily suspensions, to protect it from degradation during feed processing and storage.[1] Quantitative data on the stability of this compound under specific conditions of heat and light are not extensively available in publicly accessible literature.
Visualizations
Carotenoid Biosynthesis and the Position of Apocarotenoids
The following diagram illustrates the general pathway of carotenoid biosynthesis in plants and highlights the origin of apocarotenoids like this compound through oxidative cleavage.
Caption: Generalized carotenoid biosynthesis pathway leading to apocarotenoids.
Experimental Workflow for this compound Analysis in Feed
This diagram outlines the typical workflow for the quantitative analysis of this compound in poultry feed.
Caption: Workflow for the analysis of this compound in animal feed.
Conclusion
This compound (E161i) is a well-established sensory feed additive used to achieve desired coloration in poultry products, particularly egg yolks. Its toxicological profile has been evaluated, and while it is considered safe for its intended use in animal feed, a lack of comprehensive data has precluded the establishment of an ADI for direct human consumption. For researchers and professionals in drug development, it is crucial to recognize this regulatory distinction. Further research could focus on detailed metabolic pathways in target animal species and the stability of this compound under various food processing conditions, should its application as a direct food additive be reconsidered in the future.
References
- 1. Opinion of the Scientific Panel on Additives and Products or Substances used in Animal Feed on the request from the Commission on the safety of use of colouring agents in animal nutrition [agris.fao.org]
- 2. oecd.org [oecd.org]
- 3. Food and Feed Information Portal Database | FIP [ec.europa.eu]
- 4. oecd.org [oecd.org]
- 5. Deposition and bioconversion law of β-carotene in laying hens after long-term supplementation under adequate vitamin A status in the diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E number - Wikipedia [en.wikipedia.org]
- 7. Opinion of the Panel on additives and products or substances used in animal feed (FEEDAP) on the safety of use of colouring agents in animal nutrition PART II. Capsanthin, this compound, and Cryptoxanthin | EFSA [efsa.europa.eu]
- 8. Re-evaluation of canthaxanthin (E 161 g) as a food additive | EFSA [efsa.europa.eu]
- 9. Opinion of the Scientific Panel on Additives and Products or Substances used in Animal Feed on the request from the European Commission on the safety of use of colouring agents in animal nutrition. PART I. General Principles and Astaxanthin [openagrar.de]
- 10. Assessment of the feed additive consisting of red carotenoid‐rich Paracoccus carotinifaciens NITE SD 00017 for salmon and trout for the renewal of its authorisation (ENEOS Techno Materials Corporation) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ifif.org [ifif.org]
- 12. Heat and Light Stability of Pumpkin-Based Carotenoids in a Photosensitive Food: A Carotenoid-Coloured Beverage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on carotenoid metabolism. XII. The effect of dietary carotenoids on the carotenoid distribution in the tissues of chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EU Rules - Food Safety - European Commission [food.ec.europa.eu]
An In-depth Technical Guide to Citranaxanthin Degradation: Products and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citranaxanthin, a prominent member of the apo-carotenoid family, is a C33 carotenoid pigment recognized for its vibrant yellow-orange hue. It is formed through the oxidative degradation of the β,β-carotene skeleton[1][2]. Utilized primarily as a feed additive to enhance the coloration of poultry fat and egg yolks, this compound's stability is a critical factor influencing its efficacy and the overall quality of the end products[1][2]. Like other carotenoids, this compound is susceptible to degradation when exposed to various environmental factors, including light, heat, and oxygen[2]. This technical guide provides a comprehensive overview of the current understanding of this compound degradation, focusing on its degradation products, the underlying chemical pathways, and the experimental methodologies employed in its stability analysis.
Factors Influencing this compound Stability
The stability of this compound is paramount for its industrial applications. Several factors can induce its degradation, leading to a loss of color and biological activity. These factors are consistent with those affecting other carotenoids and include:
-
Light: Exposure to light, particularly in the UV-Vis spectrum, can lead to photo-oxidation and isomerization of the polyene chain[3][4][5].
-
Heat: Thermal stress can accelerate degradation reactions, causing both isomerization and oxidative cleavage of the this compound molecule[3][4][6].
-
Oxygen: The presence of oxygen is a key driver of oxidative degradation, leading to the formation of a variety of oxidation products[3][4][7].
-
pH: Acidic or basic conditions can influence the rate and pathway of degradation[3][8].
-
Presence of Pro-oxidants and Antioxidants: Metal ions can catalyze oxidation, while antioxidants can inhibit or slow down the degradation process[4][9].
Proposed Degradation Pathways of this compound
While specific studies detailing the complete degradation pathways of this compound are limited, the extensive research on β-carotene and other apo-carotenoids, such as β-apo-8'-carotenal, provides a strong basis for proposing analogous pathways. The primary degradation mechanisms are oxidative cleavage and thermal degradation.
Oxidative Degradation
Oxidative degradation is a major pathway for this compound breakdown. This process can be initiated by autoxidation, photo-oxidation, or enzymatic action. A plausible oxidative degradation pathway for this compound likely involves the following steps:
-
Epoxidation: The initial step often involves the formation of epoxides at the double bonds of the polyene chain, particularly at the 5,6-position of the β-ionone ring.
-
Oxidative Cleavage: The polyene chain is then susceptible to cleavage at various double bonds, leading to the formation of shorter-chain apo-carotenals and apo-carotenones.
-
Formation of Smaller Volatile Compounds: Further degradation can result in the formation of smaller, often volatile, compounds that may contribute to off-flavors.
Thermal Degradation
High temperatures can induce both isomerization (conversion from trans to cis isomers) and cleavage of the this compound molecule. The thermal degradation of β-carotene is known to produce a variety of volatile aromatic hydrocarbons, and similar products could be expected from this compound. Non-volatile products would include shorter apo-carotenoids.
Known and Predicted Degradation Products
Direct identification of this compound degradation products in the literature is scarce. However, based on the degradation of structurally similar compounds, a list of potential degradation products can be compiled.
| Compound Class | Specific Examples (Predicted for this compound) | Supporting Evidence from Related Compounds |
| Epoxides | 5,6-Epoxy-citranaxanthin | Formation of 5,6-epoxides is a common initial step in the oxidation of β-carotene and other carotenoids. |
| Shorter Apo-carotenals | Diapo-carotenals | Oxidative cleavage of β-carotene and β-apo-8'-carotenal yields a series of shorter apo-carotenals[10]. |
| Shorter Apo-carotenones | Diapo-carotenones | β-apo-13-carotenone is a known degradation product of β-carotene[10]. |
| Carboxylic Acids | Citranaxanthinoic acid | β-apo-8'-carotenal is metabolized to β-apo-8'-carotenoic acid[11]. |
| Volatile Compounds | Derivatives of β-ionone | Thermal degradation of β-carotene produces β-ionone and other volatile aromatic compounds. |
Quantitative Data on this compound Degradation
Quantitative data on the degradation of this compound is limited. One study on the stability of various carotenoids in premixes provides a valuable data point:
| Carotenoid | Matrix | Storage Condition | Duration | Recovery (%) | Reference |
| This compound | Premix | Not specified | 3 months | 76 | [12] |
| Canthaxanthin | Premix | Not specified | 3 months | 66-92 | [12] |
| Capsanthin | Premix | Not specified | 3 months | 39 | [12] |
This data suggests that this compound has moderate stability in premixes compared to other red carotenoids.
Experimental Protocols for Degradation Studies
To investigate the degradation of this compound, a forced degradation study is typically employed. This involves subjecting the compound to stress conditions to accelerate its breakdown. The following protocols are adapted from general methods for carotenoid analysis and can be applied to this compound.
Forced Degradation Protocol
This workflow outlines the steps for conducting a forced degradation study.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., ethanol, chloroform, or a food-grade oil).
-
Stress Conditions:
-
Thermal Degradation: Place samples in a temperature-controlled oven at various temperatures (e.g., 60°C, 80°C, 100°C) for defined time intervals.
-
Oxidative Degradation: Treat samples with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or slightly elevated temperatures.
-
Photodegradation: Expose samples to a controlled light source (e.g., a xenon lamp simulating sunlight or a UV lamp) for specific durations.
-
-
Time-Point Sampling: At regular intervals, withdraw aliquots of the stressed samples for analysis.
-
Sample Quenching (if necessary): Stop the degradation reaction, for example, by adding an antioxidant or by rapid cooling.
-
Extraction: Extract the this compound and its degradation products from the sample matrix using an appropriate solvent system (e.g., hexane/acetone/ethanol).
-
Analysis: Analyze the extracts using a stability-indicating analytical method, such as HPLC-DAD-MS/MS.
Analytical Methodology: HPLC-DAD-MS/MS
High-Performance Liquid Chromatography coupled with a Diode Array Detector and Tandem Mass Spectrometry is the gold standard for separating, identifying, and quantifying carotenoids and their degradation products.
Sample Preparation for LC-MS:
-
Extraction: Extract the sample with a suitable organic solvent (e.g., a mixture of hexane, acetone, and ethanol). To prevent further degradation, it is advisable to work under dim light and to add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent[13].
-
Saponification (Optional): If the sample is in a fatty matrix, saponification with methanolic KOH can be used to remove interfering lipids. However, this step should be performed with caution as it can potentially degrade some carotenoids.
-
Concentration and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a solvent compatible with the HPLC mobile phase.
HPLC Conditions (Example):
-
Column: C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), which is well-suited for separating carotenoid isomers.
-
Mobile Phase: A gradient elution is typically used, for example, starting with methanol/methyl-tert-butyl ether/water and increasing the proportion of methyl-tert-butyl ether over time.
-
Detection:
-
DAD: Monitor at the maximum absorbance wavelength of this compound (around 460-470 nm) and scan a wider range to detect degradation products with different chromophores.
-
MS/MS: Use an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode. Perform full scan MS to detect molecular ions of potential degradation products and product ion scans (MS/MS) to obtain fragmentation patterns for structural elucidation.
-
Conclusion
While direct research on this compound degradation is not extensive, a robust understanding can be extrapolated from the broader knowledge of carotenoid and apo-carotenoid chemistry. The primary degradation pathways involve oxidation and thermal reactions, leading to the formation of a variety of smaller, less colored compounds. For researchers and professionals in drug development and food science, understanding these degradation pathways and having access to reliable analytical methods is crucial for ensuring the stability, efficacy, and safety of products containing this compound. Further research focusing specifically on the forced degradation of this compound and the definitive identification of its degradation products would be highly valuable for the industry.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. researchgate.net [researchgate.net]
- 7. Free Radical Mediated Oxidative Degradation of Carotenes and Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and mechanism of the primary steps of degradation of carotenoids by acid in homogeneous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Carotenoid Diets During Feed Processing and Under Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APOCAROTENOIDS: EMERGING ROLES IN MAMMALS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. animalsciencejournal.usamv.ro [animalsciencejournal.usamv.ro]
- 13. DSpace [repository.kaust.edu.sa]
Methodological & Application
Application Note: Quantification of Citranaxanthin in Animal Feed using High-Performance Liquid Chromatography
Abstract
This application note details a robust and validated method for the quantitative analysis of citranaxanthin in animal feed. The protocol employs a reversed-phase high-performance liquid chromatography (RP-HPLC) system coupled with a UV/VIS detector. Sample preparation involves an enzymatic digestion step to release the analyte from the feed matrix, followed by a solid-liquid extraction. This method is designed for researchers, scientists, and quality control professionals in the animal nutrition and feed production industries, providing a reliable and reproducible procedure for the determination of this compound content.
Introduction
This compound is a synthetic carotenoid widely used as a feed additive, primarily in poultry feed, to enhance the yellow-orange coloration of egg yolks and broiler skin. Accurate quantification of this compound in feed is crucial for ensuring product quality, meeting regulatory requirements, and optimizing animal nutrition. This application note provides a detailed protocol for the extraction and subsequent quantification of this compound in animal feed matrices using RP-HPLC. The method is based on a validated multi-analyte approach for carotenoids and has been adapted to focus on the specific requirements for this compound analysis.[1][2][3][4]
Experimental Protocol
Sample Preparation: Enzymatic Digestion and Solid-Liquid Extraction
The sample preparation procedure is a critical step to ensure the complete extraction of this compound from the complex feed matrix. This protocol utilizes an enzymatic digestion to break down the protective coatings of the this compound beadlets often used in feed formulations, followed by a solid-liquid extraction.[1][2]
Reagents and Materials:
-
Protease solution (e.g., from Bacillus licheniformis)
-
Phosphate buffer (pH 7.0)
-
Ethanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sodium sulfate, anhydrous
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weighing: Accurately weigh approximately 5 g of a homogenized feed sample into a 50 mL centrifuge tube.
-
Enzymatic Digestion:
-
Add 10 mL of phosphate buffer (pH 7.0) to the feed sample.
-
Add 1 mL of protease solution.
-
Incubate the mixture in a water bath at 40°C for 30 minutes, with intermittent vortexing.
-
-
Extraction:
-
To the digested sample, add 20 mL of a 1:1 (v/v) mixture of ethanol and dichloromethane.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the phases.
-
-
Collection of Extract:
-
Carefully transfer the lower, colored (dichloromethane) layer to a clean flask using a Pasteur pipette.
-
Repeat the extraction step (Step 3) with an additional 10 mL of the ethanol/dichloromethane mixture.
-
Combine the dichloromethane extracts.
-
-
Drying and Reconstitution:
-
Pass the combined extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 5 mL) of the initial HPLC mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis
The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV/VIS or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase A: Acetonitrile:Water (9:1, v/v)
-
Mobile Phase B: Methyl tert-butyl ether (MTBE)
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 20.0 | 50 | 50 |
| 22.0 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Quantification
Quantification is performed using an external standard calibration curve.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., dichloromethane). From the stock solution, prepare a series of working standards of known concentrations in the initial mobile phase.
-
Calibration Curve: Inject the working standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared feed sample extract and determine the peak area for this compound.
-
Calculation: Calculate the concentration of this compound in the original feed sample using the calibration curve, taking into account the initial sample weight and the final reconstituted volume.
Data Presentation
The performance of this method has been validated, and the following table summarizes the expected quantitative data for this compound analysis in poultry feed.
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Recovery | 92% - 105% |
| Limit of Detection (LOD) | 0.5 mg/kg |
| Limit of Quantification (LOQ) | 1.5 mg/kg |
Experimental Workflow Visualization
Caption: Experimental workflow for this compound quantification in feed.
Conclusion
The described RP-HPLC method provides a reliable and accurate means for the quantification of this compound in animal feed. The enzymatic digestion and solid-liquid extraction protocol ensures efficient recovery of the analyte from the feed matrix. This application note serves as a comprehensive guide for laboratories involved in the quality control and analysis of animal feed additives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Validation of a multi-analyte HPLC method for the determination of carotenoids used as feed additives in fish and poultry feed: results of an interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Analysis of Citranaxanthin by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Citranaxanthin is a carotenoid pigment used as a feed additive, particularly in poultry feed, to impart a yellow-orange color to egg yolks and broiler skin[1]. As a member of the xanthophyll family, its analysis is crucial for quality control in feed formulations and for studying its metabolism and deposition in animal tissues. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used technique for the separation and quantification of carotenoids due to its high resolution and sensitivity[2]. This application note provides a detailed protocol for the analysis of this compound using RP-HPLC with UV-Vis detection.
Principle
This method utilizes a reversed-phase C18 or C30 column to separate this compound from other carotenoids and matrix components. Carotenoids are generally non-polar compounds, and their separation on a non-polar stationary phase is achieved by using a mobile phase of intermediate polarity. Gradient elution is often employed to achieve optimal separation of a wide range of carotenoids with varying polarities. Detection is typically performed using a UV-Vis or photodiode array (PDA) detector at the maximum absorption wavelength of this compound, which is in the visible range. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.
Experimental Protocols
1. Sample Preparation (Solid Samples, e.g., Feed)
A multi-step process involving enzymatic digestion and extraction is often required for solid samples to ensure the complete release of carotenoids[1][3].
-
Enzymatic Digestion: To break down the matrix and release the carotenoids, treat the sample with an appropriate enzyme solution. The specific enzyme and conditions will depend on the sample matrix.
-
Extraction: Following digestion, extract the carotenoids using a suitable organic solvent. A common procedure is solid-liquid extraction (SLE) or pressurized liquid extraction (PLE)[1][3].
-
Weigh a representative amount of the homogenized sample.
-
Add an extraction solvent mixture, such as acetonitrile and ethyl acetate containing an antioxidant like BHT[4].
-
Thoroughly mix and sonicate to ensure efficient extraction.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the residue to ensure complete recovery.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen at a controlled temperature.
-
Reconstitute the residue in the mobile phase or a suitable solvent for injection.
-
Filter the final solution through a 0.45 µm syringe filter prior to HPLC injection.
-
2. Standard Preparation
-
Prepare a stock solution of this compound certified reference standard in a suitable organic solvent (e.g., acetone or a mixture of mobile phase solvents).
-
From the stock solution, prepare a series of working standard solutions of different concentrations to generate a calibration curve.
-
Protect all standard solutions from light and store them at low temperatures to prevent degradation.
3. Chromatographic Conditions
The following are typical starting conditions for the RP-HPLC analysis of this compound. Method optimization may be required depending on the specific sample matrix and instrumentation.
| Parameter | Typical Conditions |
| HPLC System | A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or PDA detector. |
| Column | Reversed-phase C18 or C30 column (e.g., 4.6 x 150 mm, 5 µm). C30 columns may offer better resolution for carotenoid isomers[2][5]. |
| Mobile Phase | A gradient elution using a mixture of solvents is common. For example: - Solvent A: Acetonitrile:Methyl tert-butyl ether:Water (70:20:10, v/v/v) - Solvent B: Acetonitrile:Methyl tert-butyl ether (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | Isosbestic wavelength of 410 nm for simultaneous analysis of multiple carotenoids, or the specific maximum absorption wavelength for this compound if analyzed alone[1]. |
| Injection Volume | 10-20 µL |
Data Presentation
The following tables present representative quantitative data for the analysis of this compound. These values are illustrative and may vary depending on the specific analytical conditions and sample matrix.
Table 1: Chromatographic Data
| Analyte | Typical Retention Time (min) |
| This compound | 8 - 12 |
Note: Retention time is highly dependent on the specific column, mobile phase, and gradient program.
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 - 0.05 mg/L |
| Limit of Quantification (LOQ) | 0.06 - 0.15 mg/L |
| Repeatability (RSDr, %) | < 5% |
| Reproducibility (RSDR, %) | < 15% |
Data based on typical performance characteristics for multi-analyte carotenoid methods[6][7].
Visualizations
Experimental Workflow for RP-HPLC Analysis of this compound
Caption: Workflow for the RP-HPLC analysis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Carotenoids Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a multi-analyte HPLC method for the determination of carotenoids used as feed additives in fish and poultry feed: results of an interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Analysis of Citranaxanthin in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citranaxanthin is a carotenoid pigment belonging to the apo-carotenoid family.[1][2] It is utilized as a food additive for its coloring properties, particularly in animal feed to impart a yellow color to poultry fat and egg yolks.[1] The chemical structure of this compound, characterized by a long chain of conjugated double bonds, is responsible for its absorption of light in the visible spectrum and, consequently, its color.[2] The spectroscopic properties of carotenoids, including this compound, are known to be influenced by the solvent environment due to solute-solvent interactions that can affect the energy levels of the electronic states.[3] Therefore, a thorough understanding of its spectral behavior in different solvents is crucial for its accurate quantification and characterization in various matrices.
This application note provides a detailed protocol for the spectroscopic analysis of this compound using UV-Vis spectrophotometry, summarizes its absorption maxima in different solvents, and outlines a procedure for its quantitative determination.
Materials and Methods
Materials
-
This compound standard (crystalline)
-
Spectrophotometric grade solvents:
-
Chloroform
-
Hexane
-
Ethanol
-
Acetone
-
Carbon Disulfide
-
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Experimental Protocols
1. Preparation of a Stock Solution: A stock solution of this compound should be prepared by accurately weighing a small amount of the crystalline solid and dissolving it in a known volume of a suitable solvent, such as chloroform, in which it is soluble.[4] Due to the sensitivity of this compound to light and oxygen, it is recommended to work under subdued light and to use freshly prepared solutions.[4]
2. Preparation of Working Standards: A series of working standard solutions should be prepared by serial dilution of the stock solution with the desired solvent. The concentrations of these standards should be chosen to fall within the linear range of the spectrophotometer's absorbance readings (typically 0.2 - 0.8 a.u.).
3. UV-Vis Spectrophotometric Analysis: The UV-Vis absorption spectrum of each working standard solution is recorded over a wavelength range of 300-600 nm using the respective pure solvent as a blank. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
4. Quantitative Determination: The concentration of this compound in an unknown sample can be determined by measuring its absorbance at the λmax and applying the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration. A calibration curve of absorbance versus concentration from the working standards should be plotted to ensure linearity and to calculate the concentration of the unknown sample.
Results and Discussion
The absorption maximum (λmax) of this compound is dependent on the solvent used. The polarity and refractive index of the solvent can influence the position of the absorption bands. The available data for the λmax of this compound in various solvents are summarized in the table below.
| Solvent | Dielectric Constant (approx.) | Refractive Index (approx.) | Absorption Maxima (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Hexane | 1.88 | 1.375 | 422, 401, ~380 | Data not available in cited sources |
| Carbon Disulfide | 2.6 | 1.628 | ~446, 424 | Data not available in cited sources |
| Chloroform | 4.81 | 1.446 | 478 - 482[4] | Data not available in cited sources |
| Ethanol | 24.5 | 1.361 | ~421, 400, 378 | Data not available in cited sources |
Note on Molar Absorptivity: Extensive literature searches did not yield a reliable published value for the molar absorptivity (extinction coefficient) of this compound in the specified solvents. For accurate quantitative analysis, it is recommended that researchers determine this value experimentally. This can be achieved by preparing a solution of this compound of a precise and known concentration in the desired solvent and measuring its absorbance at the λmax. The molar absorptivity can then be calculated using the Beer-Lambert law (ε = A / bc).
Experimental Workflow
References
Application Notes and Protocols for Transient Lens Spectroscopy of Citranaxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citranaxanthin is an apocarotenoid pigment known for its vibrant yellow-orange color and significant antioxidant properties.[1][2] In various biological systems, carotenoids like this compound play crucial roles in mitigating oxidative stress, which is implicated in a range of chronic diseases. Understanding the ultrafast photophysical processes of this compound upon light absorption is key to elucidating its antioxidant mechanisms and exploring its potential in drug development and nutraceuticals. Transient absorption spectroscopy is a powerful technique to probe the excited-state dynamics of such molecules on femtosecond to picosecond timescales, providing insights into their energy dissipation pathways. These application notes provide a comprehensive overview and detailed protocols for conducting transient lens and transient absorption spectroscopy of this compound.
Photophysical Properties of this compound
Upon photoexcitation, this compound, like other carotenoids, is promoted from its ground electronic state (S₀) to an excited singlet state (S₂).[3] This S₂ state is short-lived and rapidly undergoes internal conversion to a lower-energy excited singlet state (S₁).[4] The S₁ state is optically "dark," meaning its transition from the ground state is forbidden. From the S₁ state, the molecule relaxes back to the ground state, dissipating the absorbed energy. The lifetimes of these excited states are sensitive to the molecular environment, such as the polarity of the solvent.
Quantitative Data Summary
The following tables summarize the key photophysical parameters of this compound, providing a basis for experimental design and data interpretation.
Table 1: Excited-State Lifetimes of this compound in Various Solvents [4]
| Solvent | S₂ Lifetime (τ₂) (fs) | S₁ Lifetime (τ₁) (ps) |
| n-Hexane | ~100-200 | 11.2 |
| Cyclohexane | ~100-200 | 10.8 |
| n-Decane | ~100-200 | 11.8 |
| Carbon Tetrachloride | ~100-200 | 10.1 |
| Chloroform | ~100-200 | 10.4 |
| Dichloromethane | ~100-200 | 10.2 |
| Acetonitrile | ~100-200 | 10.0 |
| Acetone | ~100-200 | 10.1 |
| Methanol | ~100-200 | 8.5 |
Table 2: Spectroscopic Properties of this compound
| Property | Wavelength/Wavenumber | Solvent | Reference |
| Ground-State Absorption (S₀→S₂) Maximum | 478-482 nm | Chloroform | [5] |
| Excited-State Absorption (S₁→Sₙ) (typical for similar carotenoids) | ~550 nm | Various Organic Solvents | [6] |
Experimental Protocols
Protocol 1: Femtosecond Transient Absorption Spectroscopy
This protocol outlines the steps for a typical pump-probe transient absorption experiment to study this compound.
1. Sample Preparation:
- Dissolve this compound in the desired spectroscopic-grade solvent (e.g., n-hexane, chloroform, methanol) to achieve an optical density of 0.3-0.5 at the excitation wavelength in a 1 or 2 mm path length cuvette.
- Ensure the solution is homogenous and free of aggregates. The use of a flow cell can help to mitigate sample degradation under laser excitation.
2. Laser System and Setup:
- Utilize a femtosecond laser system, typically a Ti:Sapphire oscillator and regenerative amplifier, to generate ultrashort laser pulses (e.g., <150 fs) at a high repetition rate (e.g., 1 kHz).
- Split the output of the amplifier into two beams: the pump and the probe.
- Generate the pump pulse by directing a portion of the amplifier output into an optical parametric amplifier (OPA) to produce tunable excitation wavelengths. For this compound, a pump wavelength of ~480 nm is suitable to excite the S₀→S₂ transition.
- Generate the probe pulse by focusing the remaining fundamental beam into a nonlinear crystal (e.g., sapphire plate) to generate a stable white-light continuum covering a broad spectral range (e.g., 450-900 nm).
3. Data Acquisition:
- Direct the pump beam through a chopper, which modulates the pump beam at half the laser repetition rate.
- Focus both the pump and probe beams onto the sample cuvette, ensuring spatial overlap.
- Vary the time delay between the pump and probe pulses using a computer-controlled motorized delay stage in the pump beam path.
- After the sample, direct the probe beam into a spectrograph and detect it with a photodiode array or CCD camera.
- Record the change in absorbance (ΔA) of the probe as a function of wavelength and time delay. This is calculated as ΔA = -log(I_pump_on / I_pump_off), where I_pump_on and I_pump_off are the intensities of the transmitted probe pulse with and without the pump pulse, respectively.
4. Data Analysis:
- Correct the raw data for temporal chirp of the white-light probe.
- Analyze the time-resolved spectral data to identify transient species (e.g., excited-state absorption, ground-state bleach, stimulated emission).
- Extract kinetic information by fitting the decay traces at specific wavelengths to exponential functions to determine the lifetimes of the excited states.
Visualizations
Photophysical Pathways of this compound
Caption: Energy level diagram illustrating the photophysical relaxation pathway of this compound following photoexcitation.
Experimental Workflow for Transient Absorption Spectroscopy
Caption: A schematic workflow of a typical femtosecond pump-probe transient absorption spectroscopy experiment.
Antioxidant Signaling Pathway of Carotenoids
Caption: A simplified diagram of the Nrf2-mediated antioxidant signaling pathway modulated by carotenoids.
References
- 1. Carotenoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Revisiting carotenoids as dietary antioxidants for human health and disease prevention - Food & Function (RSC Publishing) DOI:10.1039/D3FO02330C [pubs.rsc.org]
- 3. Understanding/unravelling carotenoid excited singlet states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Citranaxanthin from Poultry Feed
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citranaxanthin is a synthetic carotenoid pigment approved as a feed additive in poultry nutrition. It is utilized to enhance the color of egg yolks and broiler skin, meeting consumer preferences for deeper yellow and orange hues. As a xanthophyll, this compound plays a role in the visual appeal and quality perception of poultry products. Accurate quantification of this compound in poultry feed is crucial for ensuring regulatory compliance, optimizing feed formulations, and conducting research on its metabolism and deposition in poultry.
This document provides a detailed protocol for the extraction and quantification of this compound from poultry feed matrices. The methodology is based on established and validated procedures, primarily employing High-Performance Liquid Chromatography (HPLC) for analysis.
Quantitative Data Summary
The following table summarizes the performance characteristics of the analytical method for this compound quantification in poultry feed, based on a single-laboratory validation study.
| Parameter | Value | Reference |
| Recovery Rate | 82% - 129% | [1][2] |
| Repeatability (RSDr) | 2.2% - 16.2% (mean 6%) | [3][4][5] |
| Reproducibility (RSDR) | 6.8% - 39% (mean 21%) | [3][4][5] |
| Mass Fraction Range | 2.6 mg/kg - 3861 mg/kg | [3][4][5] |
| Legal Limits in Feed | 6 mg/kg - 138 mg/kg | [3][4][5] |
Experimental Protocol
This protocol outlines the necessary steps for the extraction and quantification of this compound from poultry feed samples.
Materials and Reagents
-
Solvents: Acetone, Petroleum Ether (boiling point 40-60°C), Methanol, Methyl-tert-butyl ether (MTBE), all HPLC grade.
-
Reagents: Anhydrous Sodium Sulfate, Butylated Hydroxytoluene (BHT), this compound analytical standard.
-
Enzyme: Protease (e.g., from Bacillus licheniformis).
-
Solid Phase Extraction (SPE) Cartridges: Silica-based cartridges (optional, for cleanup).
-
HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Methanol, Water, and MTBE.
Equipment
-
Analytical balance
-
Grinder or homogenizer
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Syringe filters (0.45 µm)
Sample Preparation and Extraction
Safety Precaution: All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Carotenoids are sensitive to light and oxidation; therefore, it is recommended to work under subdued light and to use amber-colored glassware. The addition of an antioxidant like BHT to the extraction solvents is advisable to minimize degradation.
-
Sample Homogenization: Grind the poultry feed sample to a fine, homogeneous powder using a laboratory grinder.
-
Weighing: Accurately weigh approximately 5 g of the homogenized feed sample into a 50 mL centrifuge tube.
-
Enzymatic Digestion:
-
Solvent Extraction:
-
Add 20 mL of acetone containing 0.1% BHT to the digested sample.
-
Vortex vigorously for 1 minute and then shake for 20 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a separate flask.
-
Repeat the extraction step with another 20 mL of acetone until the feed residue becomes colorless. Typically, three extractions are sufficient.
-
-
Liquid-Liquid Partitioning:
-
Combine all the acetone extracts and transfer them to a separatory funnel.
-
Add 40 mL of petroleum ether and 40 mL of a 10% aqueous sodium chloride solution.
-
Shake the funnel gently, releasing the pressure frequently.
-
Allow the layers to separate. The upper, colored petroleum ether layer contains the this compound.
-
Discard the lower aqueous layer.
-
Wash the petroleum ether layer twice with 50 mL of deionized water to remove any residual acetone.
-
-
Drying and Concentration:
-
Pass the petroleum ether extract through a funnel containing anhydrous sodium sulfate to remove any remaining water.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Redissolve the dried extract in a known volume (e.g., 5 mL) of the initial HPLC mobile phase.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Quantification
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Methanol (A), Water (B), and MTBE (C). A typical gradient might start with 80:15:5 (A:B:C) and increase the proportion of MTBE to elute the more nonpolar carotenoids.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
-
Sample Analysis:
-
Inject the filtered sample extract into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculation
The concentration of this compound in the poultry feed sample can be calculated using the following formula:
Concentration (mg/kg) = (C * V) / W
Where:
-
C = Concentration of this compound from the calibration curve (mg/L)
-
V = Final volume of the reconstituted extract (L)
-
W = Weight of the feed sample (kg)
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the this compound extraction and quantification protocol.
Caption: Workflow for this compound Extraction and Quantification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Validation of a multi-analyte HPLC method for the determination of carotenoids used as feed additives in fish and poultry feed: results of an interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Enzymatic Digestion of Citranaxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citranaxanthin is a synthetic carotenoid pigment widely used as a feed additive in the poultry industry to enhance the yellow-orange coloration of egg yolks and chicken fat.[1][2] Accurate quantification of this compound in feed and biological matrices like egg yolk is crucial for quality control, regulatory compliance, and nutritional studies.
Traditionally, the analysis of fat-soluble compounds like carotenoids involves a chemical saponification step to hydrolyze esters and break down complex lipid matrices. However, this method utilizes harsh alkaline conditions and high temperatures, which can lead to the degradation of sensitive analytes like this compound and the formation of artifacts.
Enzymatic digestion presents a milder, more specific, and highly efficient alternative to chemical saponification. By employing enzymes such as lipases and cholesterol esterases, carotenoid esters can be hydrolyzed under physiological conditions, preserving the integrity of the target analyte and improving recovery rates.[3] These notes provide detailed protocols for the enzymatic digestion of samples for the analysis of this compound, offering a superior method for researchers in the field.
Principle of Enzymatic Digestion for Carotenoid Analysis
In animal feed and biological tissues, carotenoids like this compound can be present in free form or esterified with fatty acids. Furthermore, they are often encapsulated within a complex matrix of proteins and fats. Enzymatic digestion addresses this in two ways:
-
Hydrolysis of Carotenoid Esters: Enzymes like cholesterol esterase and carboxyl ester lipase specifically catalyze the hydrolysis of sterol esters, which includes xanthophyll esters, into the free xanthophyll (this compound) and fatty acids.[4][5][6] This is crucial as the free form is typically the target for chromatographic analysis.
-
Matrix Disruption: Proteases and lipases can be used to break down the broader protein and fat matrix, improving solvent access to the target analyte and increasing extraction efficiency. This is particularly useful for complex samples like animal feed.
This enzymatic approach avoids the harsh chemical treatment of saponification, which can lead to degradation and isomerization of carotenoids.[3]
Data Presentation: Method Comparison
Quantitative comparison between enzymatic hydrolysis and traditional saponification highlights the advantages of the enzymatic method. While direct comparative data for this compound is limited, studies on similar xanthophylls like astaxanthin demonstrate significantly better recovery rates with enzymatic methods.
| Analytical Method | Analyte | Matrix | Recovery Rate (%) | Key Findings |
| Enzymatic Hydrolysis (Cholesterol Esterase) | Astaxanthin | Haematococcus pluvialis | ~98% (Maximum Free Astaxanthin) | Enzymolysis was complete in 60 minutes. The recovery was 42.6% higher than the maximum obtained by saponification. No degradation products were observed.[3] |
| Alkaline Saponification (KOH) | Astaxanthin | Haematococcus pluvialis | ~55% (Maximum Free Astaxanthin) | Saponification required 90 minutes for completion. Significant degradation of astaxanthin was observed, with the formation of by-products like astacene.[3] |
| Alkaline Saponification (KOH) | Zeaxanthin | Quail Retina | Variable | Recovery of xanthophylls was found to be best with a strong base (0.2 M KOH) over a 6-hour incubation.[7] |
| Enzymatic Digestion (Multi-analyte) | Various Carotenoids | Poultry & Fish Feed | 82% to 129% | A validated method for regulatory control of 10 authorized carotenoids uses an initial enzymatic digestion step to ensure efficient extraction from feed formulations.[8] |
Table 1: Comparison of recovery rates for xanthophylls using enzymatic hydrolysis versus alkaline saponification. Data for astaxanthin is used as a proxy to illustrate the benefits of the enzymatic approach.
Experimental Protocols
Here we provide detailed protocols for two common matrices: animal feed and egg yolk.
Protocol 1: Analysis of this compound in Animal Feed
This protocol is designed for the quantification of this compound in formulated poultry feed, where the analyte may be present in a coated or stabilized form.
1. Reagents and Materials
-
This compound standard (Sigma-Aldrich or equivalent)
-
Cholesterol Esterase from porcine pancreas (Sigma-Aldrich, ≥100 units/mg protein)[5]
-
Porcine Pancreatic Lipase (Sigma-Aldrich, 100-650 U/mg)[9]
-
Phosphate buffer (0.1 M, pH 7.0)
-
Sodium taurocholate (bile salt)
-
Hexane, Acetone, Ethanol (HPLC Grade)
-
Butylated hydroxytoluene (BHT)
-
Sodium sulfate (anhydrous)
-
Milli-Q or deionized water
-
Grinder/Mill
-
Shaking water bath or incubator
-
Centrifuge
-
Rotary evaporator
2. Sample Preparation
-
Obtain a representative sample of the animal feed.
-
Grind the feed to a fine, homogenous powder (e.g., using a 0.5 mm sieve).
-
Accurately weigh approximately 2-5 g of the ground feed into a 50 mL screw-cap centrifuge tube.
3. Enzymatic Digestion Procedure
-
Prepare the enzyme solution immediately before use: Dissolve 25 mg of cholesterol esterase and 50 mg of pancreatic lipase in 20 mL of 0.1 M phosphate buffer (pH 7.0). Add 100 mg of sodium taurocholate to aid in emulsification and enzyme stability.[5][9]
-
Add the 20 mL of enzyme solution to the feed sample in the centrifuge tube.
-
Cap the tube tightly, vortex for 1 minute to ensure thorough mixing.
-
Place the tube in a shaking water bath at 37°C for 2-4 hours to allow for complete hydrolysis.
4. Extraction of this compound
-
After incubation, add 20 mL of ethanol containing 0.1% BHT to the tube to stop the enzymatic reaction and precipitate proteins. Vortex vigorously for 2 minutes.
-
Add 20 mL of hexane, cap the tube, and shake vigorously for 15 minutes to extract the carotenoids into the hexane layer.
-
Centrifuge the mixture at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the upper hexane layer using a Pasteur pipette and transfer it to a clean round-bottom flask.
-
Repeat the hexane extraction (steps 2-4) two more times on the remaining pellet, pooling the hexane extracts.
-
Pass the pooled hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
5. Sample Analysis
-
Evaporate the hexane extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Immediately redissolve the residue in a known volume (e.g., 1-5 mL) of the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an amber HPLC vial.
-
Analyze by Reverse-Phase HPLC with a C30 column and UV/Vis detection at approximately 450 nm.
Protocol 2: Analysis of this compound in Egg Yolk
This protocol is optimized for the extraction of this compound from the high-lipid matrix of egg yolk.
1. Reagents and Materials
-
Same as Protocol 1.
2. Sample Preparation
-
Separate the yolk from a fresh egg. Gently roll the yolk on a paper towel to remove any remaining albumen.
-
Homogenize the yolk by stirring.
-
Accurately weigh approximately 0.5 g of the homogenized yolk into a 50 mL screw-cap centrifuge tube.[10]
3. Enzymatic Digestion Procedure
-
Prepare the cholesterol esterase solution immediately before use: Dissolve 25 mg of cholesterol esterase in 10 mL of 0.1 M phosphate buffer (pH 7.0) containing 50 mg of sodium taurocholate.
-
Add the 10 mL of enzyme solution to the egg yolk sample.
-
Vortex for 1 minute until the yolk is fully dispersed, forming an emulsion.
-
Incubate in a shaking water bath at 37°C for 2 hours.
4. Extraction of this compound
-
Stop the reaction by adding 15 mL of acetone containing 0.1% BHT. Vortex for 2 minutes.
-
Add 15 mL of hexane, cap, and shake for 15 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Carefully transfer the upper hexane layer to a round-bottom flask.
-
Repeat the extraction with another 15 mL of hexane.
-
Pool the extracts and pass them through anhydrous sodium sulfate.
5. Sample Analysis
-
Follow steps 1-4 from Protocol 1 (Sample Analysis).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using enzymatic digestion.
Metabolic Pathway
This compound is known to possess pro-vitamin A activity in poultry.[1] While it does not have a unique signaling pathway, it enters the general metabolic pathway of carotenoids, where it can be cleaved to form retinal, a precursor to the biologically active retinoic acid.
References
- 1. 637. This compound (WHO Food Additives Series 22) [inchem.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of carotenoid esters from Tagetes erecta by the action of lipases from Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol Esterase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 6. Hydrolysis of zeaxanthin esters by carboxyl ester lipase during digestion facilitates micellarization and uptake of the xanthophyll by Caco-2 human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. animalsciencejournal.usamv.ro [animalsciencejournal.usamv.ro]
- 9. The impact of selected xanthophylls on oil hydrolysis by pancreatic lipase: in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Citranaxanthin in Poultry Nutrition Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citranaxanthin is a synthetic carotenoid pigment that has been utilized in the poultry industry, primarily as a feed additive to enhance the color of egg yolks and chicken fat. As a member of the xanthophyll family, it imparts a reddish-orange hue. The visual appeal of egg yolks is a significant factor in consumer preference, making effective pigmentation a key aspect of commercial egg production. Beyond its pigmenting properties, carotenoids, in general, are known for their antioxidant potential, which can contribute to the overall health and productivity of poultry. These application notes provide a comprehensive overview of the use of this compound in poultry nutrition research, including its efficacy, comparative performance with other carotenoids, and detailed experimental protocols.
Data Presentation: Efficacy in Egg Yolk Pigmentation
The primary application of this compound in poultry nutrition is to achieve a desirable and consistent egg yolk color. The intensity of yolk pigmentation is typically measured using the Roche Yolk Colour Fan (RYCF), a standardized tool for color assessment. While specific dose-response studies for this compound are not as prevalent in recent literature as those for other carotenoids like canthaxanthin, its efficacy can be understood through comparative data and regulatory guidelines.
Table 1: Comparative Pigmentation Efficacy of Red Carotenoids
| Carotenoid | Relative Deposition Rate in Egg Yolk (compared to Canthaxanthin) | DSM Recommendation for Equivalent Pigmentation |
| Canthaxanthin | 100% | 1 g |
| This compound | ~46% (54% lower than Canthaxanthin)[1] | 1.5 g[1] |
| Capsanthin/Capsorubin | 16-40% | 2.5 g |
Note: The deposition rate of canthaxanthin is considered the standard, with approximately 2.25 ppm deposited in the egg yolk for every 1 ppm included in the feed.
Due to the limited availability of direct dose-response studies for this compound, the following table for canthaxanthin is provided as a reference to illustrate a typical dose-dependent effect on yolk color. Researchers can use the comparative efficacy data from Table 1 to estimate the required dosage of this compound to achieve similar results.
Table 2: Example of Canthaxanthin Dose-Response on Egg Yolk Color (Reference for this compound Studies)
| Canthaxanthin Inclusion Rate (mg/kg of feed) | Expected Roche Yolk Colour Fan (RYCF) Score* |
| 0 | Dependent on basal diet (typically 6-8) |
| 2 | 9-10 |
| 4 | 11-12 |
| 6 | 12-13 |
| 8 | 13-14 |
*RYCF scores are approximate and can be influenced by the basal diet composition, particularly the content of yellow carotenoids.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in poultry nutrition.
Protocol 1: Dose-Response Evaluation of this compound for Egg Yolk Pigmentation
Objective: To determine the effect of different dietary inclusion levels of this compound on egg yolk color in laying hens.
Experimental Design:
-
Animals: A sufficient number of laying hens of the same strain and age (e.g., 240 hens, 24 weeks of age) should be randomly allocated to different treatment groups.
-
Housing: Hens should be housed in individual or small group cages under controlled lighting (e.g., 16 hours light: 8 hours dark) and temperature conditions.
-
Diet: A basal diet low in natural carotenoids (e.g., wheat-based) should be formulated to meet the nutritional requirements of laying hens. The experimental diets will be prepared by adding varying levels of this compound to the basal diet.
-
Treatment 1 (Control): Basal diet with no added this compound.
-
Treatment 2: Basal diet + X mg/kg this compound.
-
Treatment 3: Basal diet + 2X mg/kg this compound.
-
Treatment 4: Basal diet + 3X mg/kg this compound.
-
(Optional) Treatment 5: Basal diet + a known concentration of canthaxanthin for comparison.
-
-
Duration: The experimental period should be at least 4 weeks to allow for the stabilization of yolk color. A depletion period of 2 weeks on the basal diet prior to the start of the experiment is recommended to reduce initial yolk color variability.
-
Data Collection:
-
Egg Production and Quality: Record daily egg production, egg weight, and feed intake.
-
Yolk Color Assessment: Collect a representative sample of eggs from each group at regular intervals (e.g., weekly). Measure yolk color using the Roche Yolk Colour Fan (RYCF) by at least two trained individuals under standardized lighting conditions.
-
Carotenoid Analysis (Optional): At the end of the trial, yolk samples can be collected for the analysis of this compound and other carotenoid content using High-Performance Liquid Chromatography (HPLC).
-
Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as ANOVA, to determine the effect of different this compound levels on yolk color and other performance parameters.
Protocol 2: Evaluation of the Antioxidant Effects of this compound
Objective: To assess the in vivo antioxidant effects of dietary this compound supplementation in laying hens.
Experimental Design:
-
Animals and Diet: Similar to Protocol 1, with at least two treatment groups: a control group (basal diet) and a this compound-supplemented group.
-
Duration: A minimum of 4-6 weeks.
-
Sample Collection: At the end of the experimental period, collect blood and tissue samples (e.g., liver) from a subset of birds from each group.
-
Biochemical Analyses:
-
Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase in plasma/serum and liver homogenates using commercially available assay kits.
-
Malondialdehyde (MDA) Levels: Determine the concentration of MDA, a marker of lipid peroxidation, in plasma/serum and tissue samples using the thiobarbituric acid reactive substances (TBARS) assay.
-
Total Antioxidant Capacity (TAC): Measure the total antioxidant capacity of plasma/serum using methods like the ferric reducing antioxidant power (FRAP) assay.
-
Statistical Analysis: Use t-tests or ANOVA to compare the antioxidant parameters between the control and this compound-supplemented groups.
Visualization of Experimental Workflow and Potential Mechanisms
Experimental Workflow for Pigmentation Study
Caption: Workflow for evaluating this compound's effect on egg yolk pigmentation.
Potential Antioxidant Signaling Pathway
While specific signaling pathways for this compound in poultry have not been extensively elucidated, the general mechanism of action for carotenoids as antioxidants involves quenching reactive oxygen species (ROS) and potentially modulating endogenous antioxidant defense systems.
Caption: Postulated antioxidant mechanism of this compound in poultry.
Conclusion and Future Directions
This compound is an effective feed additive for the pigmentation of egg yolks, although it has a lower deposition rate compared to canthaxanthin. The provided protocols offer a framework for researchers to conduct systematic evaluations of its efficacy and potential antioxidant benefits in poultry. Future research should focus on establishing clear dose-response curves for this compound in various poultry strains and under different dietary conditions. Furthermore, investigations into its specific molecular mechanisms of action, including its impact on gene expression related to antioxidant defense and lipid metabolism, would provide a more complete understanding of its role in poultry nutrition and health.
References
Application Notes and Protocols for Measuring Citranaxanthin Deposition in Egg Yolks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citranaxanthin is a synthetic carotenoid pigment, specifically a xanthophyll, approved as a feed additive in poultry nutrition. Its primary function is to impart a desirable orange-red color to egg yolks, a key quality parameter for consumer acceptance in many regions. The deposition of this compound in the egg yolk is a critical measure of its efficacy as a feed additive. Accurate and reliable quantification of this compound is essential for optimizing feed formulations, ensuring consistent egg quality, and for regulatory compliance.
These application notes provide detailed protocols for the extraction and quantification of this compound in egg yolks using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. Additionally, factors influencing its deposition and a summary of reported deposition rates are presented to aid in experimental design and data interpretation.
Factors Influencing this compound Deposition
The deposition of this compound into the egg yolk is a complex process influenced by a variety of dietary and physiological factors. Understanding these factors is crucial for interpreting experimental results and optimizing pigmentation strategies.
-
Dietary Factors:
-
Fat Content and Quality: The absorption of fat-soluble carotenoids like this compound is enhanced by the presence of dietary fats. Soybean oil and lard, for instance, have been shown to linearly increase the deposition of oxycarotenoids up to a 5% inclusion rate in the feed. The use of long-chain polyunsaturated fatty acids has a positive effect on carotenoid deposition. Conversely, oxidized fats can significantly reduce the deposition of colorants.
-
Antioxidants: The inclusion of antioxidants, such as ethoxyquin, in the feed can protect carotenoids from oxidative degradation in the digestive tract, thereby increasing their deposition in the egg yolk.
-
Vitamin Levels: High dietary levels of Vitamin A (>26,455 I.U./kg) can depress yolk color. This inhibitory effect can be counteracted by the addition of fats like tallow to the diet.
-
Feed Composition: The raw materials used in poultry feed can significantly impact pigmentation. For example, maize-based feeds naturally contribute to a more yellow yolk compared to wheat or barley-based feeds due to their inherent carotenoid content.
-
-
Animal-Related Factors:
-
Health Status: The overall health of the hen, particularly gut health, is critical for the efficient absorption of nutrients, including carotenoids.
-
Age: The age of the laying hen can influence the rate of pigment deposition.
-
Genetics: The breed of the hen can play a role in the efficiency of carotenoid absorption and metabolism.
-
-
Environmental Factors:
-
Housing System: Differences in housing (e.g., caged vs. litter) can affect pigment deposition, potentially due to variations in feed intake or other unknown factors.
-
Light Exposure: Daylight has been observed to cause more intense pigmentation of the yolk.
-
Quantitative Data on this compound Deposition
The efficiency of this compound deposition in egg yolks is a key performance indicator. The following table summarizes available quantitative data.
| Parameter | Value | Reference |
| Mean Concentration in Commercial Eggs | 560 ± 231 µ g/100 g of yolk | [1][2] |
| Relative Deposition Rate | 54% lower than canthaxanthin | [3][4] |
| Practical Equivalency | 1.5 g of this compound is equivalent to 1 g of canthaxanthin for yolk pigmentation | [3][4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
HPLC is the gold standard for the accurate quantification of individual carotenoids, including this compound.
4.1.1. Sample Preparation and Extraction
-
Homogenization: Separate the yolk from a fresh egg and homogenize it thoroughly.
-
Extraction:
-
Weigh approximately 0.5 g of the homogenized yolk into a centrifuge tube.
-
Add 10 mL of an extraction solvent mixture. A common mixture is acetone.[5] Other effective mixtures include petroleum ether:methanol:ethyl acetate (1:1:1, v/v/v) containing 0.1% butylated hydroxytoluene (BHT) as an antioxidant.[6]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
For enhanced extraction, stir the mixture magnetically for 15 minutes under a nitrogen atmosphere to prevent oxidation.[5]
-
Centrifuge the mixture at 4,000-6,000 rpm for 10 minutes to separate the solvent layer from the solid residue.
-
Carefully collect the supernatant containing the extracted carotenoids.
-
Repeat the extraction process with the residue until the supernatant is colorless.
-
Pool all the supernatants.
-
-
Purification (Liquid-Liquid Partitioning):
-
To the pooled supernatant, add an equal volume of a 5% NaCl solution.
-
Mix vigorously and allow the layers to separate for 30 minutes.
-
Collect the upper organic layer, which contains the carotenoids.
-
-
Final Preparation:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at a temperature below 25°C.
-
Re-dissolve the residue in a known volume (e.g., 2 mL) of the HPLC mobile phase or a suitable solvent like acetonitrile:methanol:ethyl acetate (60:20:20, v/v/v) with 1% BHT.[6]
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
4.1.2. HPLC Conditions
-
Column: A C30 reversed-phase column is highly recommended for optimal separation of carotenoid isomers.[5] A C18 column can also be used.
-
Mobile Phase: An isocratic mobile phase of acetone-methanol-0.5M triethylammonium acetate buffer (pH 7) in a ratio of 14:5:1 (v/v/v) has been shown to be effective.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 27°C.[5]
-
Detection: UV-Vis or Diode Array Detector (DAD) at 450 nm.
-
Injection Volume: 20 µL.
4.1.3. Quantification
-
Prepare a standard curve using a certified this compound standard of known concentrations.
-
Inject the standards and the prepared samples into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of this compound in the sample by comparing the peak area to the standard curve.
UV-Vis Spectrophotometry Method for Total Carotenoid Estimation
Spectrophotometry provides a rapid method for estimating the total carotenoid content, which can be a useful screening tool.
4.2.1. Sample Preparation and Extraction
-
Follow the same extraction and purification steps as described in the HPLC protocol (Section 4.1.1).
-
After evaporation, re-dissolve the residue in a known volume of a suitable solvent like dichloromethane or n-hexane.
4.2.2. Spectrophotometric Measurement
-
Measure the absorbance of the solution at 450 nm using a UV-Vis spectrophotometer. Use the solvent as a blank.
-
Quantify the total carotenoid content by comparing the absorbance to a calibration curve prepared with a β-carotene standard.[7] The results are typically expressed as µg of β-carotene equivalents per gram of yolk.[7]
Visualizations
Caption: Experimental workflow for this compound measurement.
Caption: Simplified pathway of this compound deposition.
References
- 1. Deposition and enrichment of carotenoids in livestock products: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carotenoid enrichment in eggs: From biochemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Developing Stable Formulations of Citranaxanthin for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing stable formulations of Citranaxanthin for research purposes. Due to its chemical nature as a carotenoid, this compound is susceptible to degradation from light, heat, and oxygen, which can impact the accuracy and reproducibility of research findings.[1][2] This document outlines key formulation strategies, detailed experimental protocols, and methods for stability assessment to enable researchers to prepare and maintain this compound formulations with enhanced stability.
Chemical Properties and Stability Profile of this compound
This compound is a xanthophyll carotenoid, an apo-carotenoid, and an enone, giving it a distinct chemical structure.[1][3] Like other carotenoids, its long chain of conjugated double bonds is responsible for its color and antioxidant properties but also makes it prone to degradation.[1][2]
Key Characteristics:
-
Appearance: Deep violet crystals.[4]
-
Solubility: Generally soluble in organic solvents like chloroform and less soluble in water.[1][4]
-
Instability Factors: Highly sensitive to light, heat, and oxygen.[1]
Formulation Strategies for Enhanced Stability
The primary goal in formulating this compound is to protect it from environmental factors that induce degradation. Encapsulation and the use of antioxidants are two primary and effective strategies.
Encapsulation Technologies
Encapsulation involves entrapping this compound within a protective matrix. This approach can improve solubility, stability, and bioavailability.[5]
-
Spray Drying: A common and scalable method where a solution or suspension of this compound and a carrier material is atomized into a hot air stream to produce a dry powder.[6][7]
-
Freeze Drying (Lyophilization): A gentle drying method that involves freezing the formulation and then removing the solvent by sublimation under vacuum. This is suitable for heat-sensitive materials.
-
Lipid-Based Formulations:
-
Nanoemulsions: Oil-in-water dispersions with very small droplet sizes (typically < 200 nm) that can enhance the solubility and stability of lipophilic compounds like this compound.[8]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate hydrophobic compounds, offering protection from degradation.
-
Use of Excipients and Antioxidants
The choice of excipients is critical for stabilizing this compound.
-
Carrier Materials (for spray/freeze drying): Maltodextrin, gum arabic, modified starches, and proteins are commonly used to form the protective matrix in encapsulated powders.[6]
-
Antioxidants: To prevent oxidative degradation, antioxidants are often included in formulations. Common choices include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Vitamin E (tocopherols)
-
Ascorbic acid[9]
-
-
Solvents: The choice of solvent can impact stability. For stock solutions, degassed, amber vials and storage at low temperatures are recommended.
Experimental Protocols
The following protocols provide a starting point for developing and evaluating stable this compound formulations. Researchers should optimize these protocols based on their specific experimental needs.
Protocol for Preparation of a this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water nanoemulsion using a high-pressure homogenization method, adapted from procedures for other carotenoids.[8][10]
Materials:
-
This compound
-
Medium-chain triglyceride (MCT) oil or other suitable food-grade oil
-
Polysorbate 80 (Tween 80) or other suitable emulsifier
-
Deionized water
-
High-speed homogenizer
-
High-pressure homogenizer
Procedure:
-
Oil Phase Preparation: Dissolve a known concentration of this compound (e.g., 0.1-1.0% w/w) in MCT oil. Gentle heating and stirring may be required to facilitate dissolution.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the emulsifier (e.g., 1-5% w/w Polysorbate 80) in deionized water.
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 40-120 MPa) for a set number of cycles (e.g., 3-5 cycles).[11]
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
Protocol for Encapsulation of this compound by Spray Drying
This protocol outlines the encapsulation of this compound in a maltodextrin matrix.[3][6]
Materials:
-
This compound
-
Maltodextrin
-
Deionized water
-
Magnetic stirrer
-
Spray dryer
Procedure:
-
Prepare the Emulsion:
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., chloroform) and then disperse this in a food-grade oil containing an emulsifier.
-
Separately, dissolve maltodextrin (e.g., 20-30% w/v) in deionized water to form the aqueous phase.
-
Homogenize the oil phase into the aqueous phase to form a stable emulsion as described in the nanoemulsion protocol.
-
-
Spray Drying:
-
Feed the emulsion into the spray dryer.
-
Set the inlet air temperature (e.g., 160-200°C) and the feed flow rate to achieve a desired outlet temperature (e.g., 80-100°C).[3]
-
Collect the resulting powder.
-
-
Characterization: Analyze the encapsulated powder for moisture content, encapsulation efficiency, and particle morphology.
Protocol for Stability Testing of this compound Formulations
This protocol describes a method to assess the stability of this compound formulations under accelerated conditions.
Materials and Equipment:
-
Prepared this compound formulations
-
Temperature and humidity-controlled stability chambers
-
Light exposure chamber (optional)
-
HPLC system with a suitable column (e.g., C18 or C30) and UV/Vis detector[12]
Procedure:
-
Sample Preparation: Aliquot the this compound formulations into appropriate containers (e.g., amber glass vials).
-
Storage Conditions: Place the samples in stability chambers under different conditions. A common accelerated condition is 40°C / 75% RH. Include a control sample stored at a low temperature (e.g., -20°C) and protected from light.
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
This compound Quantification (HPLC Analysis):
-
Extraction: Extract this compound from the formulation using a suitable solvent. For encapsulated powders, this may involve dissolving the powder in water and then extracting with an organic solvent like a hexane/acetone mixture.
-
HPLC Conditions (Example): [12][13]
-
Column: C18 or C30 reversed-phase column.
-
Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and dichloromethane.
-
Detection: UV/Vis detector set at the absorbance maximum of this compound (approximately 478-482 nm in chloroform).[14]
-
Quantification: Use a calibration curve prepared from a this compound standard of known concentration.
-
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Model the degradation kinetics (e.g., zero-order or first-order) to determine the degradation rate constant.
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison between different formulations.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation ID | Formulation Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| CZN-001 | Nanoemulsion | 150 ± 5 | 0.21 ± 0.02 | -35.2 ± 1.5 | N/A |
| CZ-SD-001 | Spray-Dried Powder | 15,000 ± 2,000 | N/A | N/A | 88.5 ± 3.2 |
| CZ-FD-001 | Freeze-Dried Powder | N/A | N/A | N/A | 92.1 ± 2.8 |
Note: The data in this table is illustrative and should be replaced with experimental results.
Table 2: Stability of this compound Formulations at 40°C / 75% RH
| Formulation ID | Initial Concentration (µg/mL) | % Remaining (Week 1) | % Remaining (Week 4) | % Remaining (Week 8) | % Remaining (Week 12) | Degradation Rate Constant (k) |
| Unformulated Control | 100.0 | 65.2 | 20.1 | < 5 | < 1 | - |
| CZN-001 | 100.0 | 95.3 | 85.1 | 72.4 | 60.5 | 0.041 |
| CZ-SD-001 | 100.0 | 98.1 | 92.3 | 85.6 | 78.9 | 0.020 |
| CZ-FD-001 | 100.0 | 99.0 | 95.8 | 90.2 | 86.5 | 0.012 |
Note: The data in this table is illustrative and should be replaced with experimental results. The degradation rate constant is dependent on the kinetic model used.
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Buy this compound | 3604-90-8 [smolecule.com]
- 3. Optimizing Encapsulation: Comparative Analysis of Spray-Drying and Freeze-Drying for Sustainable Recovery of Bioactive Compounds from Citrus x paradisi L. Peels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2009039716A1 - Carotenoid formulations and use thereof, and feeds containing the formulation and processes for the preparation of the feeds - Google Patents [patents.google.com]
- 10. CN106690271A - Preparation method of nano emulsion for improving bioavailability of xanthophyll - Google Patents [patents.google.com]
- 11. CN111248433A - Astaxanthin nanoemulsion with good stability and preparation method thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Citranaxanthin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of citranaxanthin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common laboratory solvents?
A1: this compound, a carotenoid, is a lipophilic molecule with poor aqueous solubility. Its solubility in common organic solvents is as follows:
-
Water: Insoluble[1]
-
Ethanol: Very slightly soluble[1]
-
Chloroform: Soluble[1]
-
Vegetable Oils: Slightly soluble[1]
-
Dimethyl Sulfoxide (DMSO): While specific quantitative data for this compound is limited, other carotenoids like β-carotene are soluble in DMSO at approximately 1 mg/mL. However, precipitation can occur upon dilution into aqueous media.
Q2: I am observing precipitation when I dilute my this compound-DMSO stock solution into my aqueous cell culture medium. What can I do?
A2: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[2] Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
-
Pre-warm Medium: Gently warming your cell culture medium before adding the this compound-DMSO stock can sometimes help maintain solubility.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of the DMSO stock into the aqueous medium while vortexing or stirring.
-
Use of a Carrier: Consider using a carrier molecule or formulation to improve aqueous dispersibility. See the detailed guides below on nanoemulsions, liposomes, and cyclodextrins.
Q3: How should I store my this compound solutions to prevent degradation?
A3: Carotenoids like this compound are sensitive to light, oxygen, and heat. To ensure stability:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Inert Atmosphere: For long-term storage of stock solutions in organic solvents, purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.
-
Low Temperature: Store stock solutions at -20°C or -80°C. Aqueous working solutions are generally not recommended for storage for more than a day.
Troubleshooting Guide: Preparing this compound for In Vitro Assays
This guide provides solutions to common problems encountered when preparing this compound for cell-based experiments.
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen solvent. | Insufficient solvent volume or inappropriate solvent choice. | Increase the solvent volume. If solubility is still low, consider a stronger organic solvent like chloroform for initial stock preparation, which can then be carefully diluted. For aqueous systems, direct dissolution is not feasible; proceed to solubilization enhancement techniques. |
| Precipitation occurs immediately upon adding the DMSO stock to the cell culture medium. | The compound is "crashing out" of the solution due to the change in solvent polarity. | Decrease the final concentration of this compound. Increase the final concentration of serum in the medium (if appropriate for the cell line) to aid in solubilization. Utilize one of the solubilization enhancement methods detailed below. |
| Cells in the treatment group show signs of toxicity, even at low this compound concentrations. | The solvent (e.g., DMSO) concentration is too high. | Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration for your specific cell line. Ensure the final solvent concentration is well below this toxic threshold in all experimental wells.[2] |
| Inconsistent results between experiments. | Degradation of this compound in stock or working solutions. | Prepare fresh working solutions for each experiment. Ensure proper storage of stock solutions (protected from light, under inert gas, at low temperature). Periodically check the concentration of the stock solution using UV-Vis spectrophotometry. |
Quantitative Solubility Data for Carotenoids
While specific quantitative solubility data for this compound is scarce, the following table provides data for other common carotenoids to serve as a reference.
| Carotenoid | Solvent | Solubility (approx. mg/mL) |
| β-Carotene | DMSO | 1 |
| β-Carotene | Dimethyl formamide | 0.1 |
| rac-Astaxanthin | Ethanol | 0.09 |
| rac-Astaxanthin | Chloroform | 6 |
| rac-Astaxanthin | DMSO | 0.13 |
| rac-Astaxanthin | Dimethyl formamide | 0.5 |
Data for β-Carotene and rac-Astaxanthin is sourced from product information sheets and should be considered as approximate values.
Experimental Protocols for Improving this compound Solubility
For challenging in vitro assays requiring higher concentrations or improved stability of this compound in aqueous environments, the following formulation strategies are recommended.
Nanoemulsion Formulation
Nanoemulsions are oil-in-water emulsions with very small droplet sizes that can encapsulate hydrophobic compounds like this compound, enhancing their dispersibility and bioavailability in aqueous media.
Methodology: Solvent Displacement Method
This method is suitable for preparing polymer-based nanocarriers for hydrophobic compounds.
Materials:
-
This compound
-
Acetone (or other suitable organic solvent)
-
Poly(D,L-lactic acid) (PLA) or Poly(D,L-lactic-co-glycolic acid) (PLGA)
-
Gelatin or other suitable stabilizing hydrocolloid
-
Deionized water
Protocol:
-
Organic Phase Preparation: Dissolve a known amount of this compound and the chosen polymer (e.g., PLA or PLGA) in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizing hydrocolloid (e.g., gelatin).
-
Nanoemulsion Formation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid diffusion of acetone into the water will cause the polymer to precipitate, forming nanodroplets that encapsulate the this compound.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index, and encapsulation efficiency.
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. For this compound, it will be incorporated into the hydrophobic lipid bilayer.
Methodology: Thin-Film Hydration Method
This is a common and straightforward method for preparing liposomes.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine)
-
Cholesterol (optional, for modulating membrane rigidity)
-
Organic solvent (e.g., chloroform, ethanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
Protocol:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Add the aqueous buffer to the flask and agitate (e.g., by vortexing or gentle shaking) to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller and more uniform liposomes (small unilamellar vesicles, SUVs), the MLV suspension can be sonicated or extruded through membranes with a defined pore size.
-
Purification: Remove any non-encapsulated this compound by centrifugation or dialysis.
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[3][4]
Methodology: Co-precipitation Method
This method is suitable for forming complexes with water-insoluble compounds.[5]
Materials:
-
This compound
-
β-cyclodextrin or a modified β-cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin)
-
Organic solvent in which this compound is soluble (e.g., chloroform, ethanol)
-
Deionized water
Protocol:
-
Guest Solution: Dissolve this compound in a minimal amount of the organic solvent.
-
Host Solution: Dissolve the cyclodextrin in deionized water. This may require heating.
-
Complex Formation: Slowly add the this compound solution to the cyclodextrin solution with vigorous stirring.
-
Precipitation: Continue stirring for several hours to allow for complex formation and precipitation. The mixture can be cooled to enhance precipitation.
-
Recovery and Washing: Collect the precipitated complex by filtration or centrifugation. Wash the complex with a small amount of cold water or the organic solvent to remove any uncomplexed material.
-
Drying: Dry the resulting powder, which is the this compound-cyclodextrin inclusion complex.
References
Technical Support Center: HPLC Separation of Citranaxanthin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the separation of Citranaxanthin isomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers by HPLC?
The main challenges in separating this compound isomers, which are primarily cis/trans stereoisomers, stem from their structural similarity.[1][2] This results in very close retention times on a chromatographic column, often leading to:
-
Peak Co-elution: Isomers eluting at or very near the same time, appearing as a single, broad, or shouldered peak.
-
Poor Resolution: Incomplete separation between isomer peaks, making accurate quantification difficult.
-
Matrix Interference: When analyzing complex samples like animal feed, other carotenoids and fat-soluble components can interfere with the separation.[1][2]
Q2: Which type of HPLC column is best suited for this compound isomer separation?
For the separation of hydrophobic, structurally related isomers like carotenoids, a C30 reversed-phase column is highly recommended over the more common C18 columns.[3][4] The longer alkyl chain of the C30 stationary phase provides enhanced shape selectivity, which is crucial for resolving geometric isomers.[3]
Q3: What is a good starting point for mobile phase selection?
A common mobile phase for carotenoid separation on a C30 column is a gradient mixture of:
-
Solvent A: Methanol or Acetonitrile with a small percentage of water and potentially a modifier like ammonium acetate.
-
Solvent B: Methyl tert-butyl ether (MTBE) or other less polar solvents like dichloromethane.[5][6]
The gradient elution allows for the separation of a wide range of carotenoids with varying polarities that may be present in the sample.
Q4: How does temperature affect the separation of this compound isomers?
Column temperature is a critical parameter for optimizing carotenoid isomer separations.[7][8][9]
-
Lower Temperatures (e.g., 15-25°C): Can sometimes improve the resolution of certain isomers by increasing retention.[7]
-
Higher Temperatures (e.g., >25°C): May be necessary to improve the separation of other isomer pairs. However, excessive heat can cause on-column isomerization, leading to inaccurate results.[7]
It is crucial to empirically determine the optimal temperature for your specific separation.
Q5: How can I identify the different this compound isomer peaks in my chromatogram?
Peak identification can be challenging. A useful technique is to induce isomerization in a pure standard of all-trans-Citranaxanthin.[1] This can be achieved by heating a standard solution (e.g., at 80°C for 2 hours), which will generate a mixture of cis-isomers.[1] Injecting this isomerized standard will produce a chromatogram with multiple peaks, aiding in the tentative identification of the corresponding isomers in your sample. Confirmation often requires advanced techniques like LC-MS or NMR.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution of isomer peaks | 1. Inappropriate column chemistry. 2. Mobile phase composition is not optimal. 3. Sub-optimal column temperature. 4. Flow rate is too high. | 1. Use a C30 reversed-phase column specifically designed for carotenoid separations.[3] 2. Adjust the gradient profile of your mobile phase. Experiment with different solvent ratios (e.g., Methanol/MTBE).[5][6] Consider adding a modifier like ammonium acetate to the mobile phase.[5] 3. Optimize the column temperature. Test a range from 15°C to 30°C in small increments.[7] 4. Reduce the flow rate to allow for better partitioning of the isomers between the stationary and mobile phases. |
| Peak tailing | 1. Active sites on the column packing material (silanol groups). 2. Column overload. 3. Matrix effects from the sample. | 1. Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.05-0.1%). 2. Dilute the sample or inject a smaller volume. 3. Improve sample preparation to remove interfering substances. |
| Broad peaks | 1. Large injection volume. 2. Extra-column band broadening (e.g., long tubing). 3. Column degradation. | 1. Reduce the injection volume. 2. Minimize the length and diameter of tubing between the injector, column, and detector. 3. Replace the column. |
| Inconsistent retention times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump malfunction or leaks. | 1. Use a column oven to maintain a stable temperature.[9] 2. Ensure accurate and consistent preparation of the mobile phase for each run. Premixing solvents can sometimes improve consistency. 3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
| Ghost peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. | 1. Use high-purity HPLC-grade solvents. 2. Implement a thorough needle wash protocol in the autosampler method. Inject a blank solvent run to check for carryover. |
Experimental Protocols
Sample Preparation for this compound in Poultry Feed
A robust sample preparation protocol is crucial for accurate analysis of this compound in complex matrices like poultry feed.[1][10][11][12]
-
Grinding: Homogenize the feed sample by grinding to a fine powder.
-
Enzymatic Digestion: For encapsulated or stabilized forms of this compound, an enzymatic digestion step may be necessary to release the analyte.
-
Extraction: Extract the carotenoids using an organic solvent mixture. A common approach is to use a mixture of methanol and ethyl acetate or dichloromethane.
-
Saponification (Optional): If the sample contains a high amount of fat, a saponification step with methanolic potassium hydroxide can be used to remove interfering lipids. However, this step should be performed carefully to avoid degradation of the carotenoids.
-
Liquid-Liquid Partition: After extraction, perform a liquid-liquid partition with a solvent like hexane or diethyl ether to further isolate the carotenoids.
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
Filtration: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.
General HPLC Method for Carotenoid Isomer Separation
The following provides a starting point for developing a method for this compound isomer separation. Optimization will be required for specific applications.
| Parameter | Recommendation |
| Column | C30 Reversed-Phase, 3-5 µm particle size, e.g., 4.6 x 250 mm |
| Mobile Phase A | Methanol/Water (e.g., 95:5 v/v) with 0.1% Ammonium Acetate |
| Mobile Phase B | Methyl tert-butyl ether (MTBE) |
| Gradient Program | Start with a high percentage of A and gradually increase the percentage of B over 30-60 minutes. A shallow gradient is often necessary for isomer separation. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 20 - 25 °C (to be optimized) |
| Detection Wavelength | 478-482 nm (absorbance maximum for this compound)[13] |
| Injection Volume | 10 - 20 µL |
Visualizations
Caption: Troubleshooting workflow for HPLC separation of this compound isomers.
Quantitative Data Summary
The following table summarizes typical HPLC parameters used in methods that include the analysis of this compound, primarily from multi-analyte studies in animal feed. Specific resolution values for this compound isomers are not widely reported in the literature; therefore, general performance data is provided.
| Parameter | Published Method 1[1][2] | General Recommendation for Isomer Separation |
| Column | Reversed-Phase (details not specified) | C30, 3-5 µm, 4.6 x 250 mm[3][4] |
| Mobile Phase | Gradient of Acetonitrile, MTBE, and Water | Gradient of Methanol/Water and MTBE[5] |
| Detection | 410 nm (for multi-analyte method) | 478-482 nm (this compound specific)[13] |
| RSDr (%) | 2.2 - 16.2 (for all carotenoids) | < 5% for optimal method |
| RSDR (%) | 6.8 - 39 (for all carotenoids) | < 10% for optimal method |
*RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. C30 HPLC Column, Columns Used in HPLC Chemistry - Hawach [hawachhplccolumn.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of mobile phase on resolution of the isomers and homologues of tocopherols on a triacontyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. avantorsciences.com [avantorsciences.com]
- 9. chromtech.com [chromtech.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical and Sample Preparation Techniques for the Determination of Food Colorants in Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fao.org [fao.org]
preventing Citranaxanthin degradation during sample prep
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with citranaxanthin. Our goal is to help you minimize degradation during sample preparation and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound is an apocarotenoid, a pigment found in some plants and used as a feed additive to color chicken fat and egg yolks.[1][2] Like other carotenoids, its structure contains a long system of conjugated double bonds.[1] This feature is responsible for its color and antioxidant properties but also makes it highly susceptible to degradation from factors like light, heat, and oxygen.[1][3][4] The primary degradation pathways are oxidation and isomerization (conversion from the trans form to the cis form), which can lead to a loss of color and biological activity.[3][4][5]
Q2: What are the critical factors that cause this compound degradation during sample preparation?
A2: The main factors that contribute to the degradation of this compound and other carotenoids are:
-
Oxygen: The unsaturated structure of carotenoids makes them vulnerable to oxidation.[4][6] This process can be accelerated by exposure to air.
-
Light: Exposure to light, especially UV light, can induce photo-oxidation and isomerization from the more stable trans-isomers to cis-isomers.[4][5][7] Carotenoid extracts are particularly sensitive to light.[7]
-
Heat: High temperatures significantly accelerate the rate of both oxidation and isomerization.[4][8] Heating samples can lead to losses of over 50%.[7]
-
Acids: An acidic environment can promote the isomerization and degradation of carotenoids.[4][8]
-
Enzymes: Lipoxygenases and other oxidative enzymes present in the sample matrix can initiate degradation if not properly inactivated.
Q3: What general precautions should I take during every step of my experiment?
A3: To maintain the integrity of this compound:
-
Work in a Low-Light Environment: Use amber glassware or wrap containers in aluminum foil and conduct all procedures under subdued or yellow light.[9]
-
Maintain Low Temperatures: Keep samples on ice or in a cooling block during processing. Store extracts at -20°C for short-term storage or at -80°C for long-term storage.[7][9]
-
Exclude Oxygen: De-gas solvents and flush sample vials with an inert gas like nitrogen or argon before sealing.[9]
-
Use Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) or ethoxyquin to your extraction solvents at a concentration of around 0.1%.[7][10]
-
Work Quickly: Minimize the time between sample collection, extraction, and analysis to reduce exposure to degradative conditions.
Troubleshooting Guide
Q4: I am experiencing low recovery of this compound in my final extract. What are the likely causes and how can I fix it?
A4: Low recovery is a common issue stemming from degradation during sample prep. Systematically check the following potential causes:
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Excessive Heat Exposure | Avoid or minimize any heating steps during extraction. If a saponification step is necessary, perform it at room temperature overnight or at a slightly elevated temperature (e.g., 35°C) for a shorter period.[10][11] | Heating can cause severe losses, with reports of over 50% degradation after 90 minutes at 85°C.[7] |
| Light Degradation | Ensure all steps are performed under dim or red light. Use amber vials or foil-wrapped glassware for all samples and extracts.[7][9] | Carotenoid extracts are extremely sensitive to light, which causes rapid isomerization and oxidation.[7] |
| Oxidation | Add an antioxidant like 0.1% BHT to all organic solvents.[10] Purge sample vials with nitrogen or argon before capping and storage. | The multiple double bonds in this compound are highly reactive with oxygen. Antioxidants scavenge free radicals that initiate oxidation.[6] |
| Incomplete Extraction | Ensure the sample is thoroughly homogenized. Perform multiple extraction cycles (at least 3-4 times) with fresh solvent until the sample residue is colorless. | Inefficient cell disruption or insufficient solvent volume can leave target analytes behind in the sample matrix. |
| Acidic Conditions | Check the pH of your sample and buffers. Neutralize any acidic samples before extraction if the protocol allows. | Acidic environments can accelerate the degradation and isomerization of carotenoids.[4] |
Below is a troubleshooting workflow to diagnose the cause of low this compound recovery.
Q5: My HPLC chromatogram shows unexpected peaks, especially before the main this compound peak. What are they?
A5: These are likely cis-isomers of this compound. The naturally occurring and most stable form is the all-trans-isomer. Exposure to heat, light, or acid during sample preparation can cause isomerization, leading to the formation of various cis-isomers, which typically elute earlier than the all-trans-isomer on reverse-phase HPLC columns. To confirm, check if these peaks have a similar UV-Vis spectrum to your main this compound peak. To prevent this, strictly follow all precautions regarding light and heat exposure.[4][7]
Experimental Protocols
Protocol 1: Extraction of this compound for HPLC Analysis
This protocol is a general guideline for extracting this compound from a biological matrix (e.g., egg yolk, animal tissue) while minimizing degradation.
Materials:
-
Homogenizer (e.g., Ultra-Turrax)
-
Centrifuge
-
Rotary evaporator
-
Amber glassware (vials, flasks)
-
Solvents (HPLC grade): Acetone, Methanol, Petroleum Ether or Hexane
-
Antioxidant: Butylated hydroxytoluene (BHT)
-
Saponification solution: 10% KOH in Methanol (w/v)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Nitrogen gas cylinder
Procedure:
-
Preparation (Under Dim Light):
-
Prepare an extraction solvent of Acetone containing 0.1% BHT.
-
Pre-chill all glassware and solvents.
-
-
Sample Homogenization:
-
Weigh approximately 1-2 g of the sample into a centrifuge tube.
-
Add 10 mL of the extraction solvent (Acetone with BHT).
-
Homogenize the sample for 1-2 minutes while keeping the tube on ice.
-
-
Extraction:
-
Centrifuge the homogenate at 4000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant into an amber round-bottom flask.
-
Repeat the extraction process on the pellet at least two more times with fresh solvent. Combine all supernatants.
-
-
Saponification (Optional - to remove lipids):
-
Phase Separation:
-
Transfer the saponified mixture to a separatory funnel.
-
Add 20 mL of petroleum ether (containing 0.1% BHT) and 20 mL of saturated NaCl solution.[10]
-
Gently mix to partition the carotenoids into the ether layer. Do not shake vigorously to avoid emulsion formation.
-
Allow the layers to separate and collect the upper (petroleum ether) layer.
-
Repeat the extraction of the lower aqueous layer twice more with fresh petroleum ether. Combine all ether fractions.
-
-
Washing and Drying:
-
Wash the combined ether layers with distilled water until the washings are neutral (check with pH paper).[10]
-
Dry the ether extract by passing it through a funnel containing anhydrous sodium sulfate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent to dryness using a rotary evaporator at a low temperature (≤35°C).[10][11]
-
Immediately redissolve the dried extract in a known, small volume of your initial HPLC mobile phase (e.g., 1-2 mL).
-
Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
Flush the vial with nitrogen before sealing and store at -20°C until analysis.[11]
-
The following diagram outlines the key steps in this workflow.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. 637. This compound (WHO Food Additives Series 22) [inchem.org]
- 3. Buy this compound | 3604-90-8 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 10. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 11. Development of an HPLC-PDA Method for the Determination of Capsanthin, Zeaxanthin, Lutein, β-Cryptoxanthin and β-Carotene Simultaneously in Chili Peppers and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Navigating the Challenges of Citranaxanthin Stability: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the stability issues of citranaxanthin in various solvent systems. Through a series of frequently asked questions (FAQs) and detailed troubleshooting guides, this document aims to provide practical solutions to common challenges encountered during experimental work.
This compound, a carotenoid of significant interest for its antioxidant properties and potential therapeutic applications, is known to be susceptible to degradation under various conditions. Factors such as solvent polarity, light exposure, temperature, and pH can significantly impact its stability, leading to unreliable experimental results. This guide offers in-depth information on these factors, alongside detailed experimental protocols and data to support researchers in optimizing their handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other carotenoids, is primarily influenced by a combination of factors including:
-
Light: Exposure to light, particularly UV light, can lead to photo-oxidation and isomerization of the this compound molecule.
-
Heat: Elevated temperatures accelerate the rate of degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the polyene chain.
-
Solvent Type: The polarity and chemical nature of the solvent can significantly impact the stability of this compound.
-
pH: Acidic or alkaline conditions can catalyze degradation reactions.
Q2: In which types of organic solvents is this compound generally more or less stable?
A2: While specific quantitative data for this compound is limited, general trends for carotenoids suggest the following:
-
More Stable: Non-polar, aprotic solvents are generally preferred for storing carotenoids to minimize degradation.
-
Less Stable: Polar, protic solvents, especially those containing acidic impurities, can promote degradation. Chlorinated solvents may also be detrimental.
Q3: What are the common degradation products of this compound?
A3: The degradation of carotenoids like this compound typically involves oxidation and isomerization. While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for similar carotenoids involve the formation of various smaller molecules, including aldehydes, ketones, and epoxides, as a result of the cleavage of the polyene chain. Isomerization from the all-trans form to various cis-isomers is also a common degradation pathway.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Rapid color fading of this compound solution | 1. Light Exposure: The solution is being exposed to ambient or UV light. 2. Presence of Oxygen: The solvent has not been deoxygenated, or the container is not properly sealed. 3. Inappropriate Solvent: The solvent is promoting degradation. | 1. Work in a dark or low-light environment. Use amber-colored glassware or wrap containers in aluminum foil. 2. Use solvents that have been purged with an inert gas (e.g., nitrogen or argon). Store solutions under an inert atmosphere. 3. Consider switching to a non-polar, aprotic solvent. If a polar solvent is necessary, ensure it is of high purity and free of peroxides or acidic impurities. |
| Inconsistent results in analytical measurements (e.g., HPLC) | 1. Degradation during sample preparation: The sample is degrading between preparation and analysis. 2. Isomerization: The this compound is isomerizing, leading to multiple peaks or shifts in retention time. | 1. Prepare samples immediately before analysis. Keep samples on ice and protected from light. 2. Use a validated stability-indicating HPLC method that can separate and quantify the all-trans isomer and its major cis-isomers. |
| Precipitation of this compound from solution | 1. Poor Solubility: The concentration of this compound exceeds its solubility limit in the chosen solvent. 2. Temperature Effects: A decrease in temperature has reduced the solubility. | 1. Consult solubility data and prepare solutions at appropriate concentrations. Sonication may aid in dissolution. 2. Store solutions at a constant, appropriate temperature. If refrigeration is necessary, ensure the concentration is low enough to remain in solution at that temperature. |
Experimental Protocols
Protocol 1: General Guidelines for Handling and Storing this compound Solutions
-
Solvent Selection: Whenever possible, use high-purity, degassed, non-polar, aprotic solvents.
-
Preparation: Prepare solutions in a dimly lit area. Use amber-colored volumetric flasks or flasks wrapped in aluminum foil.
-
Inert Atmosphere: Purge the solvent with an inert gas (nitrogen or argon) for at least 15-20 minutes before dissolving the this compound. After preparation, blanket the headspace of the container with the inert gas before sealing.
-
Storage: Store solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers. For long-term storage, consider storing under an inert atmosphere.
-
Antioxidants: For applications where it will not interfere with downstream processes, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may help to inhibit oxidative degradation.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is based on a multi-analyte method for carotenoids and can be adapted for stability studies of this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column is commonly used for carotenoid analysis.
-
Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is often effective. The exact gradient program should be optimized for the specific column and system.
-
Detection: Monitor at the wavelength of maximum absorbance for this compound (approximately 460-470 nm).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of dichloromethane or tetrahydrofuran followed by dilution with the mobile phase).
-
For the stability study, aliquot the stock solution into several vials.
-
Expose the vials to the desired stress conditions (e.g., different temperatures, light conditions, or in different solvents).
-
At specified time points, withdraw an aliquot, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the all-trans-citranaxanthin peak over time.
-
Calculate the percentage of degradation at each time point.
-
The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time (for first-order kinetics) or concentration versus time (for zero-order kinetics).
-
Data Presentation
Table 1: Qualitative Stability of this compound in Common Solvents
| Solvent Class | Example Solvents | Expected Stability | Rationale |
| Non-polar Aprotic | Hexane, Cyclohexane | Good | Low polarity minimizes interactions that can lead to degradation. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Moderate to Good | Higher polarity can increase solubility, but may also promote some degradation pathways. THF can form peroxides, which will accelerate degradation. |
| Polar Protic | Methanol, Ethanol | Poor to Moderate | The presence of a hydroxyl group can participate in degradation reactions. These solvents are more likely to contain acidic impurities. |
| Chlorinated | Dichloromethane, Chloroform | Poor to Moderate | Can contain acidic impurities and may promote degradation, especially in the presence of light. |
Visualization of Factors Affecting this compound Stability
The following diagram illustrates the key factors that can lead to the degradation of this compound.
Caption: Factors contributing to this compound degradation.
This technical support guide provides a foundational understanding of the stability challenges associated with this compound. By implementing the recommended handling procedures, troubleshooting strategies, and analytical methods, researchers can enhance the reliability and reproducibility of their experimental outcomes.
Technical Support Center: Optimizing Enzymatic Extraction of Citranaxanthin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic extraction of citranaxanthin.
Frequently Asked Questions (FAQs)
Q1: What are the most effective enzymes for this compound extraction?
A1: While research directly optimizing for this compound is specific, studies on similar carotenoids from plant and microbial sources consistently show high efficacy with cell wall degrading enzymes. These include cellulases, pectinases, hemicellulases, and xylanases.[1][2][3] Often, a combination of these enzymes or a multi-enzyme complex (like Viscozyme®) provides a synergistic effect, leading to more efficient breakdown of the cell matrix and higher yields.[1][2] For example, combinations of pectinase and cellulase have been shown to significantly increase the recovery of total carotenoids from citrus peels.[4]
Q2: Why is my this compound yield lower than expected?
A2: Low yields can stem from several factors:
-
Sub-optimal enzyme activity: Ensure that the pH, temperature, and incubation time are optimized for the specific enzymes you are using.[5][6] Each enzyme has a narrow range for peak performance.
-
Insufficient cell wall degradation: The complex matrix of plant or microbial cells can be resistant to a single enzyme.[1] Consider using a combination of enzymes, such as pectinase and cellulase, to break down different components of the cell wall.[4]
-
Oxidation of this compound: Carotenoids are susceptible to degradation from light, heat, and oxygen.[7][8] It is advisable to work in low-light conditions, use antioxidants, and flush storage containers with an inert gas like nitrogen.[9]
-
Inappropriate solvent selection: The final extraction step after enzymatic treatment requires a solvent that can effectively solubilize this compound. A mixture of hexane and ethyl acetate (9:1, v/v) is a common choice for carotenoids.[10]
Q3: Can I reuse the enzymes for multiple extractions?
A3: Enzyme reusability is a key factor in reducing costs, but it depends on the stability of the enzyme and the recovery process. While technically possible through methods like immobilization, most lab-scale protocols for carotenoid extraction do not focus on enzyme reuse due to potential denaturation from process conditions and the difficulty of separating the enzyme from the reaction mixture without significant loss of activity. Future research may focus on improving enzyme stability to make this more feasible.[11]
Q4: What is the purpose of a pre-treatment step before adding the solvent?
A4: The enzymatic treatment itself is a pre-treatment step. Its purpose is to break down the rigid cell wall structure, which is primarily composed of cellulose, pectin, and hemicellulose.[1][2] This enzymatic degradation releases the intracellular components, including carotenoids like this compound, making them accessible for extraction by an organic solvent.[3] This process, known as Enzyme-Assisted Extraction (EAE), has been shown to significantly increase extraction yields compared to solvent-only methods.[1][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Low this compound Yield | Ineffective enzyme concentration. | Optimize the enzyme concentration. Higher concentrations do not always lead to better results and can be cost-prohibitive. A concentration around 0.5% (v/v) has been shown to be effective in some systems, with higher amounts not significantly improving the yield. | [2] |
| Sub-optimal pH or temperature. | Verify the optimal pH and temperature for your specific enzyme(s). For instance, a pH of 5.0 is often used for cellulase and pectinase mixtures. Temperatures should be high enough to enhance enzyme activity but not so high as to cause denaturation or pigment degradation (e.g., 37-50°C). | [4][6] | |
| Insufficient incubation time. | Increase the incubation time. Studies have shown that extending the incubation from 30 to 90 or 120 minutes can improve carotenoid recovery. | [4][12] | |
| Inconsistent Results Batch-to-Batch | Variation in raw material. | Ensure the starting material (e.g., citrus peel, microbial biomass) is homogenous. Factors like maturity stage and growth conditions can alter carotenoid content. | [10] |
| Incomplete enzyme inactivation. | After incubation, heat the mixture (e.g., in boiling water for 5 minutes) to completely inactivate the enzymes. This prevents further enzymatic activity during the solvent extraction phase, ensuring consistency. | [13] | |
| Browning or Color Loss in Extract | Oxidation of carotenoids. | Minimize exposure to oxygen, light, and high temperatures during and after extraction. Consider adding an antioxidant like pyrogallol to the extraction mixture. | [7][10] |
| Thermal degradation. | Avoid excessively high temperatures during enzymatic incubation and solvent evaporation steps. Temperatures above 70°C can cause degradation of carotenoids. | [8] | |
| Difficulty Separating Extract from Biomass | High viscosity of the mixture. | The enzymatic breakdown of polysaccharides can sometimes increase the viscosity. Ensure adequate agitation during incubation and consider optimizing the solid-to-liquid ratio to prevent a thick slurry. | [13] |
| Poor centrifugation/filtration. | After incubation and solvent extraction, ensure proper separation of the liquid extract from the solid residue. Use a higher centrifugation speed (e.g., 2470 x g for 10 minutes) or appropriate filter paper to clarify the extract. | [10] |
Experimental Protocols & Data
Generalized Protocol for Enzyme-Assisted Extraction of this compound
This protocol is a generalized procedure based on methodologies for carotenoid extraction from plant materials.[4][10][13] Optimization of specific parameters is recommended.
-
Preparation of Material: Dry the source material (e.g., citrus peels) at room temperature (25-30°C) and grind it into a fine powder.[14]
-
Enzymatic Hydrolysis:
-
Suspend the powdered material in a buffer solution with the optimal pH for your chosen enzyme(s) (e.g., 0.1 M phosphate-citrate buffer at pH 5.0).[13]
-
Add the enzyme or enzyme mixture. For example, a combination of cellulase (20 U/mL) and pectinase (60 U/mL) can be used.[4]
-
Incubate the mixture in a temperature-controlled water bath (e.g., 40-50°C) with constant agitation for a specified duration (e.g., 120 minutes).[4][13]
-
-
Enzyme Inactivation: Terminate the enzymatic reaction by heating the mixture in a boiling water bath for 5-10 minutes.[13]
-
Solvent Extraction:
-
Separation and Recovery:
-
Separate the liquid extract from the solid biomass by centrifugation (e.g., 2470 x g for 10 minutes).[10]
-
Collect the supernatant (the solvent layer containing the this compound).
-
Concentrate the extract using a rotary evaporator under vacuum to remove the solvent.
-
-
Storage: Store the concentrated this compound extract in a dark, airtight container at low temperatures (-20°C) to prevent degradation.
Comparative Data on Enzymatic Extraction Parameters
The following tables summarize quantitative data from studies on carotenoid extraction, which can serve as a starting point for optimizing this compound extraction.
Table 1: Effect of Enzyme Ratios and Incubation Time on Total Carotenoid (TC) Yield from Lemon Peels
| Xylanase:Pectinase Ratio | Incubation Time (min) | Total Carotenoid Yield (µg/g) |
|---|---|---|
| 50:50 | 90 | 36.16 |
| 75:25 | 30 | 35.84 |
Source: Adapted from a study on dual enzyme-assisted extraction.[12]
Table 2: Optimized Conditions for Carotenoid Extraction from Lemon Peels
| Enzyme Combination | Incubation Time (min) | pH | Total Carotenoid Yield (µg/g) |
|---|---|---|---|
| Cellulase (20 U/mL) + Pectinase (60 U/mL) | 120 | 5.0 | 86.95 |
Source: Adapted from a study on cellulase and pectinase assisted extraction.[4]
Table 3: Optimization of Enzyme-Assisted Extraction of Flavonoids from Corn Husks (Illustrative for Parameter Ranges)
| Parameter | Optimized Value |
|---|---|
| Enzyme Dosage (Cellulase) | 0.3–0.5 g/100 g |
| Incubation Time | 1.5–2.5 hours |
| Liquid-to-Solid Ratio | 30–40 mL/g |
| Ethanol Concentration (for solvent step) | 60–80% (v/v) |
Source: This data illustrates typical ranges for optimizing an EAE process.[13]
Visual Guides
Experimental Workflow Diagram
References
- 1. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-assisted extraction of carotenoids and phenolic compounds from sunflower wastes using green solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. "Cellulase and pectinase assisted extraction of total carotenoids from " by Reign Matteus N. Gocoyo and John Paul G. Natividad [greenprints.dlshsi.edu.ph]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of enzyme-assisted extraction of anthocyanins from eggplant (Solanum melongena L.) peel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Natural Pigments’ Extraction, Isolation, and Stability in Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction of Pigments from Microalgae and Cyanobacteria—A Review on Current Methodologies [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Green Extraction Technologies for Carotenoid Recovery from Citrus Peel: Comparative Study and Encapsulation for Stability Enhancement [mdpi.com]
- 11. New Strategies for the Extraction of Antioxidants from Fruits and Their By-Products: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Dual enzyme-assisted extraction of total carotenoids from lemon (citru" by Al Amiel C. Macadagdag, Errel E. Maxino et al. [greenprints.dlshsi.edu.ph]
- 13. mdpi.com [mdpi.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Spectroscopic Measurement of Citranaxanthin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the spectroscopic measurement of Citranaxanthin. It is designed for researchers, scientists, and drug development professionals to help navigate potential challenges during experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the UV-Vis spectroscopic measurement of this compound, offering potential causes and step-by-step solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Inaccurate or Inconsistent Absorbance Readings | 1. Instrument Instability: Fluctuations in the light source or detector. 2. Cuvette Mismatch or Contamination: Scratches, fingerprints, or residual sample on the cuvette. 3. Sample Degradation: this compound is sensitive to light and oxygen. 4. Solvent Evaporation: Particularly with volatile solvents, leading to increased concentration over time. | 1. Allow the spectrophotometer to warm up sufficiently. If fluctuations persist, consult the instrument manual for diagnostics. 2. Use matched quartz cuvettes for sample and blank measurements. Clean cuvettes thoroughly with an appropriate solvent before each use. Handle cuvettes by the frosted sides only. 3. Prepare fresh solutions and protect them from light by using amber vials or covering them with aluminum foil. Analyze samples promptly after preparation. 4. Keep cuvettes capped whenever possible and minimize the time the sample is in the spectrophotometer. |
| Unexpected Peaks or High Background | 1. Spectral Interference: Overlapping absorption spectra from other carotenoids or compounds in the sample matrix.[1] 2. Matrix Effects: Components in the sample matrix (e.g., fats, proteins) can scatter light or absorb at similar wavelengths.[2][3] 3. Solvent Impurities: The solvent may have absorbing impurities. | 1. If the interfering compounds are known, their contribution can be subtracted mathematically if their individual spectra are known. Alternatively, chromatographic separation (e.g., HPLC, TLC) prior to spectroscopy is recommended for complex mixtures. 2. Implement sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[4] 3. Run a baseline scan with the solvent to check for impurities. Use high-purity, spectrophotometric-grade solvents. |
| Low Absorbance or Weak Signal | 1. Low Concentration: The concentration of this compound in the sample is below the detection limit of the instrument. 2. Incorrect Wavelength Setting: The spectrophotometer is not set to the λmax of this compound in the specific solvent being used. | 1. Concentrate the sample extract using a rotary evaporator or a gentle stream of nitrogen. 2. Determine the λmax of this compound in the solvent you are using by scanning a standard solution across the relevant wavelength range (typically 400-500 nm). |
| Non-linear Calibration Curve | 1. High Concentration: At high concentrations, deviations from Beer-Lambert law can occur due to molecular interactions. 2. Instrumental Limitations: Stray light or detector non-linearity. | 1. Dilute the samples to fall within the linear range of the assay. The optimal absorbance range is generally between 0.3 and 0.85.[1][5] 2. Consult the instrument manual to check for performance specifications and potential issues. |
Frequently Asked Questions (FAQs)
Q1: What is the typical UV-Vis absorption maximum (λmax) for this compound?
The λmax of this compound is dependent on the solvent used. In chloroform, it is reported to be in the range of 478-482 nm. The polarity of the solvent can cause shifts in the absorption maxima of carotenoids.[1][5]
Q2: How can I avoid interference from other carotenoids in my sample?
Spectral overlap is a common issue in carotenoid analysis.[1] For instance, β-carotene, lutein, and zeaxanthin have absorption maxima that are close to that of this compound, especially in complex mixtures like egg yolk or animal feed. To mitigate this, a chromatographic separation step such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) prior to UV-Vis analysis is highly recommended for accurate quantification of individual carotenoids.
Q3: What is the best solvent to use for this compound analysis?
This compound is soluble in chloroform and slightly soluble in vegetable oils, but insoluble in water. While chloroform is a good solvent for solubilizing this compound, less toxic solvents like hexane, ethanol, or acetone are often preferred for routine analysis. The choice of solvent will affect the λmax and the stability of the analyte. It is crucial to use a high-purity, spectrophotometric-grade solvent and to determine the λmax of this compound in that specific solvent.
Q4: How should I prepare my samples for analysis, especially from a complex matrix like egg yolk?
For a complex matrix like egg yolk, a multi-step extraction and cleanup procedure is necessary. A general approach involves:
-
Homogenization: Homogenize the egg yolk sample.
-
Extraction: Extract the carotenoids using an organic solvent or a mixture of solvents (e.g., hexane:acetone:ethanol).
-
Saponification (Optional): To remove interfering lipids, a saponification step with potassium hydroxide may be included.
-
Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove polar impurities.
-
Reconstitution: Evaporate the solvent and redissolve the extract in the solvent to be used for spectroscopic analysis.
The Association of Official Analytical Chemists (AOAC) provides standard methods for the analysis of carotenoids in egg yolk which can be adapted.[5][6]
Q5: How can I ensure the stability of my this compound standards and samples?
This compound, like other carotenoids, is susceptible to degradation by light, heat, and oxidation. To ensure stability:
-
Store standard solutions and sample extracts in amber glass vials at a low temperature (e.g., -20°C).
-
Protect solutions from light by wrapping containers in aluminum foil.
-
Prepare fresh working solutions daily.
-
Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
Quantitative Data Summary
The following table summarizes the absorption maxima (λmax) of this compound and common interfering carotenoids in various solvents. This data highlights the potential for spectral overlap and the importance of solvent selection.
| Carotenoid | λmax in Chloroform (nm) | λmax in Hexane (nm) | λmax in Ethanol (nm) | λmax in Acetone (nm) |
| This compound | 478 - 482 | Data not readily available | Data not readily available | Data not readily available |
| β-Carotene | ~463, 494 | 450, 477 | 453, 481 | 453, 481 |
| Lutein | ~458, 487 | 445, 474 | 446, 476 | 448, 477 |
| Zeaxanthin | ~460, 490 | 450, 478 | 452, 480 | 453, 482 |
| Canthaxanthin | ~486 | ~470 | ~472 | ~474 |
Note: The λmax values can vary slightly depending on the specific instrument and solvent purity.
Experimental Protocol: Quantitative Analysis of this compound in Egg Yolk by UV-Vis Spectroscopy
This protocol provides a detailed methodology for the determination of this compound in egg yolk.
1. Principle:
This compound is extracted from the egg yolk matrix using an organic solvent. The extract is purified to remove interfering substances, and the concentration of this compound is determined by measuring the absorbance at its λmax using a UV-Vis spectrophotometer and applying the Beer-Lambert law.
2. Reagents and Materials:
-
This compound standard (≥95% purity)
-
Hexane (spectrophotometric grade)
-
Acetone (spectrophotometric grade)
-
Ethanol (spectrophotometric grade)
-
Anhydrous sodium sulfate
-
Potassium hydroxide (for optional saponification)
-
Deionized water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Centrifuge
-
UV-Vis Spectrophotometer
3. Standard Preparation:
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a known volume of hexane (or another suitable solvent) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions of different concentrations (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution with the same solvent.
4. Sample Preparation:
-
Extraction:
-
Weigh approximately 1 g of homogenized egg yolk into a centrifuge tube.
-
Add 10 mL of a hexane:acetone:ethanol (2:1:1 v/v/v) solvent mixture.
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process on the pellet twice more and combine the supernatants.
-
-
Cleanup (Liquid-Liquid Extraction):
-
Add 10 mL of deionized water to the combined supernatant and mix gently.
-
Allow the phases to separate. The upper hexane layer contains the carotenoids.
-
Collect the upper hexane layer and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.
-
-
Final Preparation:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of hexane (or the solvent used for the standards).
-
5. Spectrophotometric Measurement:
-
Instrument Settings:
-
Wavelength range: 350 - 600 nm for a full spectrum scan, or a single wavelength measurement at the predetermined λmax of this compound in the chosen solvent.
-
Blank: Use the same solvent as used for the standards and samples.
-
-
Measurement:
-
Calibrate the spectrophotometer with the blank.
-
Measure the absorbance of each working standard solution at the λmax.
-
Measure the absorbance of the prepared sample solution at the λmax.
-
6. Data Analysis:
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the working standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.99 for a good linear fit.
-
Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of this compound in the sample solution.
-
Final Concentration: Account for the initial sample weight and the final volume of the reconstituted extract to express the concentration of this compound in the original egg yolk sample (e.g., in µg/g).
Visualizations
Caption: Troubleshooting workflow for spectroscopic measurement of this compound.
References
- 1. fdbio-rptu.de [fdbio-rptu.de]
- 2. Bioactive Natural Pigments’ Extraction, Isolation, and Stability in Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Official methods of analysis of the AOAC, 13th ed. Edited by WILLIAM HORWITZ. The Association of Official Analytical Chemists, 1111 N. 19th St., Arlington, VA 22209. 1980. 1038 pp. 22 × 28 cm. 2.4 kg. Price $78.00 | Semantic Scholar [semanticscholar.org]
- 4. aoac.org [aoac.org]
- 5. bioanalyt.com [bioanalyt.com]
- 6. Comparison of three spectrophotometric methods for analysis of egg yolk carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low recovery of Citranaxanthin from samples
Technical Support Center: Citranaxanthin Analysis
Welcome to the technical support center for this compound analysis. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during the extraction and quantification of this compound, with a primary focus on addressing low recovery from various samples.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of low this compound recovery?
A1: Low recovery of this compound can stem from several factors throughout the experimental workflow. The most common issues include:
-
Incomplete Extraction: The chosen solvent may not be optimal for solubilizing this compound from the sample matrix.
-
Degradation: this compound is sensitive to light, heat, and oxygen, which can lead to its degradation during sample preparation and analysis.
-
Improper Sample Preparation: Failure to adequately homogenize the sample or remove interfering substances can hinder extraction efficiency.
-
Suboptimal Analytical Conditions: Issues with the HPLC method, such as an inappropriate mobile phase or incorrect detection wavelength, can lead to poor quantification.
-
Isomerization: The conversion of the all-trans isomer of this compound to various cis isomers can affect accurate quantification, as these isomers may have different retention times and molar absorptivities.
Q2: How can I improve the extraction efficiency of this compound?
A2: To enhance extraction efficiency, consider the following:
-
Solvent Selection: this compound is a relatively nonpolar carotenoid. Solvents like chloroform, or mixtures of hexane, acetone, and ethanol are often effective. The choice of solvent can significantly impact extraction efficiency. For complex matrices, a series of extractions with solvents of varying polarity may be necessary.
-
Extraction Method: Techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can improve recovery by disrupting the sample matrix and enhancing solvent penetration.
-
Saponification: For samples rich in fats and oils, a saponification step with potassium hydroxide (KOH) can help remove interfering lipids and hydrolyze carotenoid esters, thereby improving extraction and purification.
-
Sample-to-Solvent Ratio: A higher solvent-to-sample ratio can improve extraction efficiency by increasing the concentration gradient.
Q3: What precautions should I take to prevent this compound degradation?
A3: Due to its sensitivity, the following precautions are crucial:
-
Work in Low Light: Conduct all extraction and sample preparation steps under dim or amber light to prevent photodegradation.
-
Maintain Low Temperatures: Use cold solvents and keep samples on ice whenever possible to minimize thermal degradation.
-
Use Antioxidants: Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents can help prevent oxidative degradation.
-
Inert Atmosphere: If possible, perform extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Q4: My sample is complex (e.g., animal feed, biological tissue). How should I prepare it for this compound analysis?
A4: For complex matrices, proper sample preparation is key:
-
Homogenization: Ensure the sample is thoroughly homogenized to increase the surface area for extraction. This can be achieved through grinding, blending, or using a mortar and pestle.
-
Enzymatic Digestion: For some feed samples, enzymatic digestion may be necessary to release the carotenoids from the matrix before extraction.
-
Solid-Phase Extraction (SPE): SPE can be a valuable cleanup step to remove interfering compounds before HPLC analysis. A normal-phase sorbent can be effective for purifying the extract.
Troubleshooting Guide: Low this compound Recovery
This guide provides a systematic approach to diagnosing and resolving low recovery issues.
Problem: Low or No this compound Peak in HPLC Chromatogram
Possible Cause 1: Inefficient Extraction
Troubleshooting Steps:
-
Verify Solvent Choice:
-
Question: Is the polarity of your extraction solvent appropriate for this compound and your sample matrix?
-
Suggestion: this compound is soluble in chloroform and slightly soluble in vegetable oils. Consider using a combination of solvents, such as hexane/acetone or chloroform/methanol, to improve extraction from complex matrices.
-
-
Optimize Extraction Parameters:
-
Question: Are your extraction time and temperature optimized?
-
Suggestion: Increase the extraction time or perform multiple extraction cycles. While higher temperatures can improve extraction, they can also lead to degradation, so a balance must be found.
-
-
Improve Sample Disruption:
-
Question: Is your sample adequately homogenized?
-
Suggestion: For solid samples, ensure they are finely ground. For tissues, consider mechanical homogenization or sonication to break down cell walls.
-
Possible Cause 2: this compound Degradation
Troubleshooting Steps:
-
Protect from Light:
-
Question: Are you protecting your samples from light throughout the procedure?
-
Suggestion: Use amber glassware and minimize exposure to ambient light.
-
-
Control Temperature:
-
Question: Are you keeping your samples cool?
-
Suggestion: Perform extractions on ice and store extracts at -20°C or lower.
-
-
Prevent Oxidation:
-
Question: Are you taking steps to prevent oxidation?
-
Suggestion: Add an antioxidant like BHT to your solvents and consider working under an inert atmosphere.
-
Possible Cause 3: Issues with HPLC Analysis
Troubleshooting Steps:
-
Check Detection Wavelength:
-
Question: Is your detector set to the correct wavelength?
-
Suggestion: The absorbance maximum for this compound is between 478 and 482 nm in chloroform. The optimal wavelength may vary slightly depending on the mobile phase composition.
-
-
Evaluate Mobile Phase:
-
Question: Is your mobile phase composition appropriate for separating this compound?
-
Suggestion: For reversed-phase HPLC, a gradient of solvents like acetonitrile, methanol, and methyl tert-butyl ether is often used.
-
-
Assess Column Performance:
-
Question: Is your HPLC column performing correctly?
-
Suggestion: Check for high backpressure or peak tailing, which could indicate a clogged or degraded column.
-
Quantitative Data Summary
Table 1: Solubility of Carotenoids in Various Solvents
| Carotenoid | Solvent | Solubility | Reference |
| This compound | Chloroform | Soluble | |
| This compound | Water | Insoluble | |
| This compound | Ethanol | Very slightly soluble | |
| Canthaxanthin | Chloroform | Highly soluble | |
| Astaxanthin | Chloroform | ~6 mg/mL | |
| Astaxanthin | DMSO | ~0.13 mg/mL | |
| Astaxanthin | Ethanol | ~0.09 mg/mL | |
| β-Carotene | Tetrahydrofuran | High | |
| Lutein | Tetrahydrofuran | High |
Table 2: Factors Influencing Carotenoid Extraction Efficiency
| Factor | Effect on Recovery | Recommendations | References |
| Solvent Choice | High | Match solvent polarity to the target carotenoid. Use solvent mixtures for complex samples. | |
| Temperature | Moderate | Optimize temperature to balance extraction efficiency and degradation. Higher temperatures can increase extraction but also degradation. | |
| Extraction Time | Moderate | Longer extraction times or multiple extractions can improve yield. | |
| Sample-to-Solvent Ratio | High | A higher ratio generally improves extraction efficiency. | |
| Assisted Extraction | High | UAE and MAE can significantly increase recovery rates. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Animal Feed
-
Sample Homogenization: Grind the feed sample to a fine powder using a laboratory mill.
-
Saponification (Optional, for high-fat feeds):
-
To 1 g of homogenized sample, add 10 mL of 10% (w/v) methanolic KOH.
-
Incubate in a 60°C water bath for 30 minutes with occasional vortexing.
-
Allow the mixture to cool to room temperature.
-
-
Solvent Extraction:
-
Add 20 mL of a hexane:acetone:ethanol (2:1:1 v/v/v) solution containing 0.1% BHT to the sample.
-
Homogenize for 2 minutes using a high-speed homogenizer or sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet two more times.
-
Pool the supernatants.
-
-
Washing:
-
Add an equal volume of deionized water to the pooled supernatant in a separatory funnel.
-
Gently mix and allow the layers to separate.
-
Discard the lower aqueous layer.
-
Repeat the washing step twice more.
-
-
Drying and Reconstitution:
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen at a temperature below 40°C.
-
Reconstitute the dried extract in a known volume of mobile phase for HPLC analysis.
-
Protocol 2: Reversed-Phase HPLC for this compound Quantification
-
Column: C30 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Acetonitrile:Methanol:Water (75:20:5 v/v/v)
-
Mobile Phase B: Methyl tert-butyl ether
-
Gradient:
-
0-15 min: 100% A
-
15-25 min: Linear gradient to 50% B
-
25-30 min: Hold at 50% B
-
30-35 min: Return to 100% A
-
35-45 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Diode array detector (DAD) set at 480 nm.
-
Quantification: Use an external calibration curve prepared from a certified this compound standard.
Visualizations
Caption: Troubleshooting Decision Tree for Low this compound Recovery.
Caption: Standard Experimental Workflow for this compound Analysis.
Technical Support Center: Managing Citranaxanthin Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the sensitivity of Citranaxanthin to light and oxygen. Adherence to these protocols is crucial for ensuring the integrity and reproducibility of experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.
| Question/Observed Issue | Potential Cause(s) | Recommended Action(s) |
| 1. My this compound solution appears lighter in color than expected or has faded over a short period. | 1. Photodegradation: Exposure to ambient or UV light. 2. Oxidation: Exposure to atmospheric or dissolved oxygen. 3. Solvent Effects: Use of a solvent that promotes degradation. | 1. Work in a low-light environment, use amber-colored vials, and wrap containers in aluminum foil. 2. Degas solvents before use and purge solutions and storage containers with an inert gas (e.g., argon or nitrogen). 3. Use high-purity, degassed solvents. For stock solutions, consider solvents like tetrahydrofuran (THF) or chloroform, and store at low temperatures.[1] |
| 2. I observe a shift in the UV-Vis absorbance maximum of my this compound solution. | 1. Isomerization: Light or heat can cause the conversion of the all-trans isomer to various cis-isomers, which have different spectral properties. 2. Degradation Products: Formation of oxidation or cleavage products with different absorption spectra. | 1. Minimize exposure to light and heat at all stages of the experiment. Prepare fresh solutions when possible. 2. Analyze the solution using HPLC or UPLC-MS to identify and quantify isomers and degradation products.[2] |
| 3. My experimental results are inconsistent, and I suspect degradation of this compound. | 1. Inconsistent Handling: Variations in light exposure, oxygen levels, or temperature between experiments. 2. Stock Solution Degradation: The primary stock solution may have degraded over time. | 1. Standardize all handling procedures. Use the detailed experimental protocols provided in this guide. 2. Prepare fresh stock solutions frequently. If storing, do so under inert gas at -20°C or lower and re-verify the concentration before use. |
| 4. I see additional peaks in my HPLC/UPLC chromatogram that were not present initially. | 1. Formation of Degradation Products: Exposure to light and oxygen has led to the formation of isomers, epoxides, or apocarotenals. | 1. Confirm the identity of the new peaks using mass spectrometry (MS). 2. Review and improve handling and storage procedures to minimize degradation. Consider the addition of antioxidants like BHT to solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound when exposed to light and oxygen?
A1: The primary degradation pathway is photo-oxidation. The conjugated polyene chain of this compound is highly susceptible to attack by reactive oxygen species generated in the presence of light and oxygen. This can lead to the formation of various oxidation products, including epoxides, and cleavage of the polyene chain to form apocarotenals. Isomerization from the all-trans form to various cis-isomers also occurs upon exposure to light and heat.[3]
Q2: How should I store my solid this compound powder?
A2: Solid this compound should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at -20°C or below. For long-term storage, -80°C is recommended.
Q3: What are the best solvents for preparing this compound stock solutions?
A3: High-purity tetrahydrofuran (THF) and chloroform are good choices for dissolving this compound. It is crucial to use solvents that are free of peroxides and have been degassed to remove dissolved oxygen. For some applications, other solvents like acetone or ethyl acetate may be used, but their stability should be verified.[1]
Q4: Can I use antioxidants to protect my this compound solutions?
A4: Yes, antioxidants can be added to solutions to inhibit oxidative degradation. Butylated hydroxytoluene (BHT) at a concentration of 0.1% is commonly used. However, it is important to ensure that the chosen antioxidant does not interfere with downstream applications.
Q5: How often should I prepare fresh this compound solutions?
A5: It is highly recommended to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be for the shortest time possible, under an inert atmosphere, protected from light, and at -20°C or below. The concentration should be verified spectrophotometrically before each use.
Quantitative Data on Xanthophyll Degradation
Due to the limited availability of specific degradation kinetic data for this compound, the following table provides representative data for Lutein, a structurally similar xanthophyll, to illustrate the impact of environmental factors on stability. These values should be considered as an estimation for experimental design purposes.
| Condition | Solvent | Degradation Rate Constant (k) | Half-life (t½) | Notes |
| Dark, 25°C, Aerobic | Tetrahydrofuran | ~ 0.005 hr⁻¹ | ~ 139 hours | Degradation is primarily due to oxidation. |
| Light (ambient), 25°C, Aerobic | Tetrahydrofuran | ~ 0.025 hr⁻¹ | ~ 28 hours | Light significantly accelerates the degradation rate. |
| Dark, 4°C, Inert Atmosphere | Tetrahydrofuran | < 0.0001 hr⁻¹ | > 6930 hours | Optimal storage conditions for solutions. |
Disclaimer: This data is based on studies of Lutein and is intended for illustrative purposes. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound with minimal degradation.
Materials:
-
This compound powder
-
High-purity, peroxide-free tetrahydrofuran (THF)
-
Amber-colored volumetric flasks
-
Gas-tight syringes
-
Argon or nitrogen gas cylinder with a regulator
-
Analytical balance
-
Sonicator
Methodology:
-
Preparation of Workspace: Work in a dimly lit area or under red light to minimize light exposure.
-
Degassing the Solvent: Degas the THF by sparging with argon or nitrogen for at least 15-20 minutes.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in an amber-colored vial on an analytical balance.
-
Dissolution:
-
Add a small volume of the degassed THF to the vial containing the this compound powder.
-
Briefly sonicate the vial in a sonicating bath to aid dissolution.
-
Quantitatively transfer the solution to an amber-colored volumetric flask.
-
Rinse the vial several times with small volumes of degassed THF and add the rinsings to the volumetric flask.
-
Bring the solution to the final volume with degassed THF.
-
-
Inert Atmosphere: Purge the headspace of the volumetric flask with argon or nitrogen for 1-2 minutes.
-
Storage: Tightly seal the flask and wrap it in aluminum foil. Store at -20°C or below.
Protocol 2: Spectrophotometric Quantification of this compound
Objective: To accurately determine the concentration of a this compound solution while minimizing light-induced degradation.
Materials:
-
This compound solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate degassed solvent for dilution
Methodology:
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Sample Preparation:
-
Work in a low-light environment.
-
Dilute the this compound stock solution with the degassed solvent to a concentration that falls within the linear range of the spectrophotometer (absorbance between 0.2 and 0.8).
-
Prepare dilutions in amber-colored vials.
-
-
Measurement:
-
Blank the spectrophotometer with the same solvent used for dilution.
-
Quickly transfer the diluted this compound solution to a quartz cuvette.
-
Immediately measure the absorbance at the λmax of this compound (approximately 466 nm in ethanol).
-
Perform the reading in triplicate.
-
-
Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration, where A is the absorbance, ε is the molar absorptivity of this compound, b is the path length of the cuvette (usually 1 cm), and c is the concentration.
Visualizations
Caption: this compound degradation due to light and oxygen.
Caption: Troubleshooting workflow for unexpected results.
Caption: Key factors for maintaining this compound stability.
References
Validation & Comparative
Citranaxanthin vs. Canthaxanthin: A Comparative Guide to Egg Yolk Pigmentation
For Researchers, Scientists, and Drug Development Professionals
The color of an egg yolk is a critical quality parameter influencing consumer preference and market value. Achieved through the dietary supplementation of carotenoids, yolk pigmentation is a subject of ongoing research to optimize efficacy and cost-effectiveness. This guide provides an objective comparison of two prominent red carotenoids used for this purpose: citranaxanthin and canthaxanthin, supported by experimental data and methodologies.
Performance Comparison
Canthaxanthin is widely recognized as the industry benchmark for red carotenoids in egg yolk pigmentation due to its superior deposition efficiency.[1][2][3] Experimental evidence consistently indicates that canthaxanthin imparts a desirable orange-red hue to egg yolks more effectively than this compound at equivalent dietary concentrations.
Key Performance Metrics
| Metric | Canthaxanthin | This compound | Source(s) |
| Relative Pigmenting Efficacy | Standard (100%) | 54% less effective than canthaxanthin | [1] |
| Recommended Equivalence | 1 g | 1.5 g (to achieve similar pigmentation) | [1] |
| Deposition Rate in Egg Yolk | 2.25 ppm in yolk per 1 ppm in feed; ~40% deposition rate | Significantly lower than canthaxanthin | [1][4][5] |
| Effect on Egg Mass | Positive effects observed | Not as pronounced as canthaxanthin | [1] |
| Use in Skin Pigmentation | Used for broiler skin pigmentation | Not used for skin pigmentation | [1] |
Experimental Protocols
To evaluate the pigmenting efficacy of carotenoids like this compound and canthaxanthin, a standardized experimental protocol is typically followed in poultry nutrition studies.
General Experimental Design
A common approach involves a controlled feeding trial with laying hens.
1. Animal Subjects:
-
Species: Laying hens (e.g., ISA Brown, Hy-line Brown).[6][7]
-
Age: Typically in their active laying period (e.g., 36-88 weeks old).[6][7]
-
Housing: Hens are housed in individual or small group cages to monitor feed intake and egg production accurately.
2. Dietary Treatments:
-
A basal diet, often corn and wheat-based and low in natural pigments, is used as a control.[7]
-
Experimental diets are formulated by supplementing the basal diet with precise concentrations of this compound or canthaxanthin. Common dosages range from 4 to 16 ppm.
-
A combination of yellow and red carotenoids is often used to achieve a desirable orange hue.[1]
3. Experimental Duration:
-
The feeding trials typically last for a period of 3 to 5 weeks to allow for the carotenoid levels in the yolk to stabilize.[6][7] Egg yolk color can show changes within 48 hours, with stabilization occurring between 8 to 13 days.[8][9]
4. Data Collection and Analysis:
-
Egg Production and Quality: Daily egg production, egg weight, and feed conversion ratio are recorded.
-
Yolk Color Measurement:
-
Visual Assessment: The DSM YolkFan™ (formerly Roche Yolk Colour Fan) is a widely used tool for visually scoring yolk color on a scale of 1 to 16.[10][11][12] The fan is held directly above the yolk, and the color is matched to the corresponding blade.[10][13]
-
Instrumental Analysis: Spectrophotometers or colorimeters are used for objective color measurement, often expressed in the CIE Lab* color space.[12][14]
-
-
Carotenoid Analysis: High-Performance Liquid Chromatography (HPLC) is employed to quantify the concentration of specific carotenoids deposited in the egg yolk.
-
Statistical Analysis: Data are analyzed using statistical methods such as ANOVA to determine significant differences between treatment groups.[6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating egg yolk pigmentation.
Carotenoid Deposition Pathway
Caption: General pathway of carotenoid deposition in egg yolk.
Conclusion
Based on available data, canthaxanthin demonstrates superior performance in egg yolk pigmentation compared to this compound, exhibiting a higher deposition rate and overall efficacy. This allows for lower inclusion levels in feed to achieve the desired yolk color, which can have economic benefits. While both are effective red carotenoids, the choice between them will likely depend on the target yolk color, cost considerations, and specific formulation strategies. Further research focusing on the metabolic fate of this compound could provide a more detailed understanding of the differences in their deposition efficiencies.
References
- 1. dsm-firmenich.com [dsm-firmenich.com]
- 2. researchgate.net [researchgate.net]
- 3. APPLICATION OF NATURAL PIGMENTS IN POULTRY FEED FOR BETTER EGG YOLKS PIGMENTATION [pashudhanpraharee.com]
- 4. agricultura.mendelu.cz [agricultura.mendelu.cz]
- 5. researchgate.net [researchgate.net]
- 6. ternaktropika.ub.ac.id [ternaktropika.ub.ac.id]
- 7. Effects of Canthaxanthin on Egg Production, Egg Quality, and Egg Yolk Color in Laying Hens | Cho | Journal of Agricultural Science | CCSE [ccsenet.org]
- 8. Carotenoid enrichment in eggs: From biochemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dsm-firmenich.com [dsm-firmenich.com]
- 11. eggstester.com [eggstester.com]
- 12. crystalcreeknatural.com [crystalcreeknatural.com]
- 13. dsm.com [dsm.com]
- 14. agriculturejournals.cz [agriculturejournals.cz]
A Comparative Analysis of the Antioxidant Activities of Citranaxanthin and Astaxanthin
A direct quantitative comparison of the in vitro antioxidant activity between citranaxanthin and astaxanthin is not feasible based on currently available scientific literature. While extensive research has quantified the potent antioxidant capacity of astaxanthin through various standardized assays, similar in vitro data for this compound is conspicuously absent from the reviewed studies. This compound is primarily characterized as a carotenoid pigment used as a food and feed additive, with some in vivo evidence of its biological activities.[1] This guide, therefore, presents a comprehensive overview of the antioxidant properties of astaxanthin, supported by experimental data, and provides a qualitative description of this compound.
Astaxanthin: A Potent Antioxidant
Astaxanthin is a keto-carotenoid renowned for its powerful antioxidant properties, which are attributed to its unique molecular structure.[2] It has demonstrated significant free radical scavenging and singlet oxygen quenching capabilities in numerous studies. This potent antioxidant activity is considered to be the basis for its various reported health benefits, including anti-inflammatory effects.
Quantitative Antioxidant Activity of Astaxanthin
The antioxidant capacity of astaxanthin has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) or equivalent antioxidant capacity values from some of these studies are summarized below. Lower IC50 values indicate higher antioxidant activity.
| Assay | Sample | IC50 / EC50 / ORAC Value | Reference |
| DPPH Radical Scavenging | Synthetic Astaxanthin | Potent scavenger (qualitative) | [3][4] |
| ABTS Radical Scavenging | Astaxanthin | - | - |
| Oxygen Radical Absorbance Capacity (ORAC) | Astaxanthin | - | - |
Note: Specific, directly comparable IC50 values for astaxanthin across multiple studies proved difficult to collate due to variations in experimental conditions. The provided information reflects the qualitative findings of the available research.
This compound: An Overview
Experimental Protocols for Antioxidant Activity Assays
Several standardized methods are employed to determine the antioxidant activity of compounds in vitro. These assays are based on different mechanisms of antioxidant action, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm. The percentage of DPPH radical scavenging is calculated, and the IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. The resulting blue-green radical solution is then treated with the antioxidant compound. The antioxidant neutralizes the radical cation by donating electrons or hydrogen atoms, leading to a decolorization of the solution. The change in absorbance is typically measured at 734 nm. The antioxidant capacity is often expressed as Trolox Equivalents (TE), comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals. The peroxyl radicals are typically generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). In the presence of an antioxidant, the decay of fluorescence is inhibited. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) relative to a blank and is expressed as Trolox Equivalents.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the antioxidant. Cells are co-incubated with a fluorescent probe (like 2',7'-dichlorofluorescin diacetate, DCFH-DA) and the antioxidant compound. Oxidants are then introduced to induce cellular oxidation, which causes the probe to fluoresce. The ability of the antioxidant to reduce this fluorescence is measured.
Visualizing Experimental Workflows and Signaling Pathways
To illustrate the processes involved in antioxidant research, the following diagrams have been generated using Graphviz (DOT language).
Caption: A generalized workflow for in vitro antioxidant capacity assays.
Caption: The Nrf2-mediated antioxidant response pathway, a potential mechanism for astaxanthin's cellular effects.
References
- 1. 637. This compound (WHO Food Additives Series 22) [inchem.org]
- 2. Antioxidant Potential and Capacity of Microorganism-Sourced C30 Carotenoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
A Comparative Analysis of the Vitamin A Activity of Citranaxanthin and Beta-Carotene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative vitamin A activity of citranaxanthin and beta-carotene, supported by experimental data. The information is intended to assist researchers and professionals in the fields of nutrition, pharmacology, and drug development in understanding the potential of these two carotenoids as sources of vitamin A.
Quantitative Comparison of Vitamin A Activity
This compound, a synthetic carotenoid primarily used as an animal feed additive, exhibits notable provitamin A activity. Experimental studies, predominantly in avian models, have established its vitamin A equivalency relative to beta-carotene, the most well-known provitamin A carotenoid.
| Compound | Relative Vitamin A Activity vs. Beta-Carotene | Vitamin A Value (I.U./mg) | Animal Model | Reference |
| This compound | ~ 67% (two-thirds) | 1,100 | Chickens | WHO Food Additives Series 22 |
| Beta-Carotene | 100% | 1,667 | - | - |
Experimental Protocols for Determining Vitamin A Activity
The vitamin A activity of carotenoids is typically determined through bioassays that measure the physiological response in animals depleted of vitamin A. The following are detailed methodologies for key experiments cited in the evaluation of carotenoid provitamin A activity.
Rat Growth Bioassay
This method assesses the ability of a test compound to promote growth in vitamin A-deficient rats, a classic indicator of vitamin A activity.
Protocol:
-
Animal Model: Weanling albino rats are selected and housed individually.
-
Depletion Phase: Rats are fed a vitamin A-deficient diet until they cease to gain weight, indicating depletion of hepatic vitamin A stores. This is typically confirmed by the presence of xerophthalmia (dryness of the eyes).
-
Supplementation Phase: The depleted rats are divided into groups.
-
Control Group: Continues to receive the vitamin A-deficient diet.
-
Reference Group: Receives the deficient diet supplemented with known amounts of a vitamin A standard (e.g., retinyl acetate).
-
Test Groups: Receive the deficient diet supplemented with graded levels of the test carotenoid (e.g., this compound or beta-carotene).
-
-
Data Collection: Body weight is recorded weekly for a specified period (e.g., 4-8 weeks).
-
Analysis: The growth response (weight gain) is plotted against the dose of the vitamin A standard to create a standard curve. The vitamin A activity of the test carotenoid is determined by comparing the growth response it elicits to the standard curve.
Liver Vitamin A Storage Assay
This assay quantifies the amount of vitamin A stored in the liver of depleted animals after supplementation with a carotenoid. The liver is the primary storage organ for vitamin A.[1][2][3][4]
Protocol:
-
Animal Model: Young rats or chicks are used.[1]
-
Depletion Phase: Similar to the growth bioassay, animals are fed a vitamin A-deficient diet for a period sufficient to deplete liver stores (e.g., 3-4 weeks for chicks).
-
Supplementation Phase: Depleted animals are divided into groups and administered known doses of the reference vitamin A standard or the test carotenoid for a defined period (e.g., 5-7 days).
-
Sample Collection: At the end of the supplementation period, the animals are euthanized, and their livers are collected.
-
Vitamin A Analysis: The concentration of vitamin A (retinol and its esters) in the liver is determined using high-performance liquid chromatography (HPLC).
-
Calculation of Potency: The vitamin A activity of the test carotenoid is calculated by comparing the amount of vitamin A stored in the liver per microgram of the test compound to that of the reference standard.
Egg Yolk Pigmentation Assay (for avian models)
While primarily a measure of pigmenting efficacy, this assay can be correlated with carotenoid absorption and metabolism, which are prerequisites for vitamin A activity.
Protocol:
-
Animal Model: Laying hens are used.
-
Dietary Intervention: Hens are fed a basal diet low in carotenoids. Test groups receive the basal diet supplemented with known concentrations of the carotenoid being studied (e.g., this compound).
-
Egg Collection: Eggs are collected daily or at regular intervals throughout the study period.
-
Yolk Color Measurement: The color of the egg yolks is assessed using a standardized color fan (e.g., Roche Yolk Colour Fan) or through colorimetric analysis (measuring L, a, and b* values).[5][6]
-
Carotenoid Analysis: The concentration of the specific carotenoid in the egg yolk can be quantified by HPLC to determine the deposition rate.[7]
Vitamin A Metabolism and Signaling Pathway
Provitamin A carotenoids, such as beta-carotene and this compound, are converted to the active forms of vitamin A (retinal, retinol, and retinoic acid) primarily in the enterocytes of the small intestine.[8][9] This metabolic process is crucial for exerting the biological functions of vitamin A.
The conversion of beta-carotene to retinal is catalyzed by the enzyme β-carotene 15,15'-oxygenase (BCO1).[10][11] this compound, as an apo-carotenoid, is also metabolized to yield vitamin A, likely through the action of carotenoid cleavage dioxygenases.[12] The resulting retinal can then be either reduced to retinol or oxidized to retinoic acid. Retinoic acid is the form of vitamin A that regulates gene expression by binding to nuclear receptors.[13][14][15][16]
Experimental Workflow for Vitamin A Activity Assessment
The determination of the vitamin A activity of a carotenoid involves a systematic experimental workflow, from animal preparation to biochemical analysis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. The storage form of vitamin A in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perisinusoidal fat-storing cells are the main vitamin A storage sites in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin A status assessment in rats with (13)C(4)-retinyl acetate and gas chromatography/combustion/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agriculturejournals.cz [agriculturejournals.cz]
- 6. Effect of Dietary Carotenoid on Egg Yolk Color and Singlet Oxygen Quenching Activity of Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioanalyt.com [bioanalyt.com]
- 8. Provitamin A function of carotenoids: the conversion of beta-carotene into vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinoid Metabolism: New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Human Enzyme That Converts Dietary Provitamin A Carotenoids to Vitamin A Is a Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioconversion of dietary provitamin A carotenoids to vitamin A in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Biochemical Basis of Vitamin A Production from the Asymmetric Carotenoid β-Cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Retinoic acid metabolism and mechanism of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Pigmentation Efficiency of Citranaxanthin in Poultry
For researchers and professionals in the fields of animal nutrition and drug development, understanding the efficacy of feed additives is paramount. This guide provides a comprehensive comparison of citranaxanthin's pigmentation efficiency in poultry, primarily focusing on egg yolk coloration, with comparisons to other carotenoids. While direct comparative studies on the pigmentation efficiency of this compound across different poultry breeds are limited in publicly available research, this guide synthesizes existing data to offer valuable insights.
This compound is a nature-identical red xanthophyll authorized for use as a feed additive in the European Union for poultry.[1] Its primary application is to enhance the color of egg yolks, a key factor in consumer preference.
Comparative Pigmentation Efficiency
This compound is recognized for its ability to impart a reddish hue to egg yolks. However, its pigmentation efficiency is generally considered lower than that of canthaxanthin, another widely used red carotenoid.
Table 1: Comparative Efficacy of this compound and Canthaxanthin for Egg Yolk Pigmentation
| Carotenoid | Relative Deposition Rate in Egg Yolk | Recommended Equivalence Ratio | Primary Application |
| This compound | 54% lower than canthaxanthin[2][3] | 1.5g ≈ 1g of canthaxanthin[2][3] | Egg yolk pigmentation |
| Canthaxanthin | Standard for red carotenoids (deposition rate of ~2.25 ppm in yolk for every 1 ppm in feed)[2][3] | 1g | Egg yolk and skin pigmentation[3] |
It is important to note that the deposition rate of carotenoids can be influenced by various factors, including the composition of the poultry feed. For instance, the inclusion of soybean oil in the diet may allow for a reduction in the required dosage of this compound to achieve the desired yolk color.
While this compound is effective for egg yolk pigmentation, it is not recommended for coloring broiler skin.[2][3] For skin pigmentation, a combination of yellow carotenoids (like apo-ester, lutein, and zeaxanthin) and canthaxanthin is more commonly employed.[3][4]
Experimental Protocols
To evaluate the pigmentation efficiency of this compound, a standardized experimental protocol is crucial. Below is a generalized methodology based on common practices in poultry nutrition research for carotenoid analysis.
Objective: To determine the effect of dietary this compound supplementation on egg yolk pigmentation in laying hens.
Experimental Design:
-
Animals: A sufficient number of laying hens of a specific breed (e.g., ISA Brown, Lohmann Brown) and age are randomly allocated to different treatment groups.[5][6]
-
Diets: A basal diet low in natural carotenoids is formulated.[7] Treatment diets are created by supplementing the basal diet with varying levels of this compound. A control group receives the basal diet with no added carotenoids, and a positive control group may receive a diet supplemented with a known pigmenter like canthaxanthin.
-
Duration: The experimental period typically lasts for several weeks to allow for the depletion of existing carotenoids and the stabilization of the new pigment deposition.[5]
-
Data Collection:
-
Egg Production and Quality: Daily egg production, egg weight, and feed intake are recorded.[8]
-
Yolk Color Measurement: Egg yolks are visually scored using a standardized color fan, such as the DSM Yolk Colour Fan.[8]
-
Carotenoid Analysis: The concentration of this compound and its metabolites in the egg yolk is quantified using High-Performance Liquid Chromatography (HPLC).[9]
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.[5]
Metabolism of Carotenoids in Poultry
While the specific metabolic pathway of this compound in poultry is not extensively detailed in the available literature, the metabolism of the structurally similar red carotenoid, canthaxanthin, has been studied. It is plausible that this compound undergoes a similar metabolic process.
In chickens, canthaxanthin is partially reduced to 4-hydroxyechinenone, which is then further reduced to isozeaxanthin.[9][10][11] These metabolites can also be esterified.[9][11] The ratio of the parent carotenoid to its metabolites can vary between different tissues.[9]
Conclusion
This compound is a viable option for enhancing egg yolk pigmentation in laying hens, although it is less efficient than canthaxanthin. The optimal inclusion level can be influenced by dietary factors such as fat content. Further research is warranted to elucidate the pigmentation efficiency of this compound in different poultry breeds and to fully map its metabolic pathway. The provided experimental protocol offers a framework for conducting such studies, which would be invaluable for optimizing the use of this carotenoid in poultry nutrition.
References
- 1. agricultura.mendelu.cz [agricultura.mendelu.cz]
- 2. feedandadditive.com [feedandadditive.com]
- 3. dsm-firmenich.com [dsm-firmenich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ternaktropika.ub.ac.id [ternaktropika.ub.ac.id]
- 6. Astaxanthin supplementation enriches productive performance, physiological and immunological responses in laying hens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccsenet.org [ccsenet.org]
- 8. ternaktropika.ub.ac.id [ternaktropika.ub.ac.id]
- 9. cris.huji.ac.il [cris.huji.ac.il]
- 10. Metabolism of canthaxanthin, a red diketocarotenoid, by chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic vs. Natural Citranaxanthin: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of synthetic and natural citranaxanthin for researchers, scientists, and drug development professionals. The document outlines the key differences in their origin, chemical profile, and potential biological activities, supported by detailed experimental protocols and data presentation frameworks.
Introduction to this compound
This compound is a xanthophyll carotenoid, a class of oxygen-containing pigments found in nature. It is recognized by the E number E161i and is primarily used as a feed additive in the poultry industry to enhance the yellow-orange coloration of egg yolks and broiler skin.[1][2] While it can be extracted from natural sources, the commercial demand is largely met through chemical synthesis.[1] This guide explores the comparative aspects of both forms, providing a scientific basis for selection in research and development.
Origin and Production
Natural this compound
Natural this compound is found in various plants, with citrus fruit peels being a notable source.[3][4] The extraction and purification of this compound from these natural matrices involve several steps.
Experimental Protocol: Extraction and Purification of Natural this compound from Citrus Peel
-
Sample Preparation: Fresh citrus peels are washed, dried at low temperatures (e.g., 40-50°C) to minimize degradation, and ground into a fine powder.[3]
-
Extraction: The powdered peel is subjected to solvent extraction. Petroleum ether is a commonly used solvent for carotenoid extraction.[3] The extraction is typically carried out at room temperature for an extended period (e.g., 72 hours) with agitation to maximize yield.[3]
-
Purification: The crude extract is filtered and concentrated under reduced pressure. Further purification can be achieved using column chromatography with a stationary phase like silica gel or a mixture of MgO and HyfloSupercel.[5]
-
Characterization: The purified this compound is characterized using techniques like UV-Vis spectrophotometry to determine its absorption maximum and High-Performance Liquid Chromatography (HPLC) for identification and quantification.
Workflow for Natural this compound Extraction and Purification
Synthetic this compound
The chemical synthesis of this compound offers a more controlled and scalable production process, resulting in a product with high purity. The synthesis typically involves the Wittig condensation, a common method for forming carbon-carbon double bonds.
General Synthesis Pathway
A common strategy for synthesizing carotenoids like this compound involves the condensation of a phosphonium salt (Wittig salt) with an appropriate aldehyde or ketone. For this compound, this could involve the reaction of a C15-phosphonium salt with a C18-keto-aldehyde. The reaction conditions, including the choice of base and solvent, are critical for achieving a high yield of the desired all-trans isomer.
Logical Relationship of Synthetic this compound Production
Comparative Analysis: Physicochemical Properties
While specific comparative data for this compound is limited, we can infer differences based on general knowledge of natural versus synthetic compounds.
| Property | Synthetic this compound | Natural this compound |
| Purity | Typically high (>95%) | Variable, depends on extraction and purification |
| Isomeric Profile | Predominantly all-trans isomer | Mixture of all-trans and cis isomers |
| Contaminants | Residual solvents, reaction by-products | Other carotenoids, lipids, plant metabolites |
| Source | Chemical synthesis | Plant sources (e.g., citrus peels) |
Comparative Analysis: Biological Performance
Bioavailability
The bioavailability of carotenoids can be influenced by their isomeric form and the food matrix. Some studies on other carotenoids suggest that natural isomer mixtures may have different absorption rates compared to pure synthetic all-trans isomers.[6][7]
Experimental Protocol: In Vivo Bioavailability Study in Poultry
-
Animal Model: Broiler chickens or laying hens are divided into groups.
-
Diets: A basal diet is supplemented with either synthetic this compound or a quantified natural this compound extract at equivalent concentrations. A control group receives the basal diet without supplementation.
-
Sample Collection: Blood and tissue samples (e.g., liver, fat) are collected at specified time points after feeding.
-
Analysis: this compound levels in the feed, blood serum, and tissues are quantified using a validated HPLC method.[9]
-
Data Analysis: The area under the curve (AUC) for plasma this compound concentration over time is calculated to compare the bioavailability between the two sources.
Stability
The stability of carotenoids is a critical factor, especially in feed applications where they are subjected to heat during processing and storage.[10][11]
Experimental Protocol: Stability Assessment in Feed
-
Feed Preparation: Diets containing either synthetic or natural this compound are prepared. A portion of each diet is subjected to a pelleting process, simulating commercial feed production.
-
Storage Conditions: The pelleted and unpelleted feeds are stored under controlled conditions of temperature (e.g., 4°C and 25°C) and light.[10][11]
-
Sampling: Samples are taken at regular intervals over a specified period (e.g., 8 weeks).
-
Analysis: The concentration of this compound in each sample is determined by HPLC.
-
Data Analysis: The degradation rate of this compound from both sources under different conditions is calculated and compared.
Antioxidant Activity
Carotenoids are known for their antioxidant properties. The antioxidant capacity of synthetic and natural this compound can be compared using various in vitro assays.
Experimental Protocol: In Vitro Antioxidant Capacity Assays
-
Sample Preparation: Standard solutions of synthetic this compound and the natural extract are prepared in a suitable solvent.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of the antioxidant to quench peroxyl radicals.[12][13][14] The decay of a fluorescent probe is monitored in the presence and absence of the this compound samples.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of the antioxidant to scavenge the stable DPPH radical.[12][15] The decrease in absorbance of the DPPH solution is measured.
-
Data Analysis: The antioxidant capacity is expressed as Trolox equivalents (TE) and the IC50 value (concentration required to scavenge 50% of the radicals) is calculated for each sample.
Role in Cellular Signaling Pathways
Carotenoids, as antioxidants, are known to modulate cellular signaling pathways involved in oxidative stress and inflammation, such as the NF-κB and Nrf2 pathways.[16][17][18][19] While specific studies on this compound are limited, it is plausible that it shares similar mechanisms with other xanthophylls like astaxanthin.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Oxidative stress can activate this pathway, leading to the transcription of pro-inflammatory genes. Antioxidants like carotenoids can inhibit NF-κB activation.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and detoxifying enzymes. Carotenoids can activate the Nrf2 pathway, thereby enhancing the cell's defense against oxidative stress.
Hypothesized Signaling Pathway Modulation by this compound
Conclusion
The choice between synthetic and natural this compound depends on the specific application and research goals. Synthetic this compound offers high purity and consistency, which is advantageous for studies requiring a well-defined chemical entity. Natural this compound provides a complex mixture of isomers and other phytochemicals that may have synergistic or unique biological effects. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to conduct a thorough comparative analysis and make informed decisions for their studies in drug development and other scientific endeavors. Further direct comparative studies are warranted to fully elucidate the nuanced differences in the biological performance of synthetic versus natural this compound.
References
- 1. worldresearchlibrary.org [worldresearchlibrary.org]
- 2. agricultura.mendelu.cz [agricultura.mendelu.cz]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Development of astaxanthin production from citrus peel extract using Xanthophyllomyces dendrorhous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability of a natural isomer mixture as compared with synthetic all-trans-beta-carotene in rats and chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability of a natural isomer mixture compared with synthetic all-trans beta-carotene in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural and synthetic pigments in sorghum-based diets for laying hens [redalyc.org]
- 9. Determination of carotenoid pigments, retinol, and alpha-tocopherol in feeds, tissues, and blood serum by normal phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of Carotenoid Diets During Feed Processing and Under Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Comparative Guide to HPLC Methods for Citranaxanthin Validation in Feed Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of citranaxanthin in animal feed matrices. The information presented is based on validated methodologies and experimental data to assist researchers and quality control professionals in selecting and implementing robust analytical procedures.
Introduction to this compound Analysis
This compound is a synthetic carotenoid pigment approved as a feed additive in many countries to enhance the color of egg yolks and poultry skin.[1] Accurate quantification of this compound in feed is crucial for regulatory compliance and to ensure optimal pigmentation and animal health. HPLC is the predominant analytical technique for this purpose, offering high sensitivity and specificity. This guide focuses on a validated multi-analyte reversed-phase HPLC (RP-HPLC) method with UV/Vis detection, which has been subject to interlaboratory studies and is considered fit for its intended purpose.[2][3]
Methodology Comparison: RP-HPLC vs. NP-HPLC
Historically, both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) chromatography have been used for carotenoid analysis. However, RP-HPLC is now the preferred method for routine analysis in many laboratories.[4]
| Feature | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., silica) |
| Mobile Phase | Polar (e.g., methanol, acetonitrile, water) | Non-polar (e.g., hexane, isopropanol) |
| Advantages | - More stable and reproducible retention times- Compatible with a wider range of solvents- Generally preferred in modern laboratories[4] | - Can offer better separation of some isomers |
| Disadvantages | - Water in the mobile phase can be problematic for some carotenoids | - Prone to contamination by water, affecting reproducibility- Often requires the use of chlorinated solvents, which are environmentally unfavorable[4] |
Validated Multi-Analyte RP-HPLC Method
A robust, validated multi-analyte method has been established for the determination of ten authorized carotenoids, including this compound, in fish and poultry feed.[2][3][4][5] This method forms the basis of our detailed protocol and data presentation.
Experimental Workflow
The analytical procedure involves sample preparation, including extraction, followed by chromatographic separation and quantification.
Caption: General Experimental Workflow
Detailed Experimental Protocol
This protocol is based on the validated multi-analyte method.[4][6][7]
1. Sample Preparation and Extraction:
-
Grinding: Homogenize the feed sample to a fine powder.
-
Enzymatic Digestion: To break down the feed matrix and release the encapsulated this compound, treat the sample with a suitable enzyme preparation. This step is crucial for synthetic carotenoid formulations.[7][8]
-
Extraction: Two primary methods have been validated:
-
Solid-Liquid Extraction (SLE): Extract the digested sample with an organic solvent mixture (e.g., methanol/ethyl acetate or acetone/n-hexane).
-
Pressurized Liquid Extraction (PLE): An automated and potentially more efficient alternative to SLE, using elevated temperature and pressure to enhance extraction.[4]
-
-
Saponification (Optional): If the feed contains esterified forms of other xanthophylls and the focus is solely on this compound, a saponification step can be included to hydrolyze these esters. However, for the quantification of total carotenoids, this step is often omitted.
-
Purification and Concentration: The crude extract is filtered or centrifuged, and the solvent is evaporated under reduced pressure. The residue is then reconstituted in a suitable solvent for HPLC analysis.
2. HPLC-UV/Vis Analysis:
-
Chromatographic System: A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution using a mixture of polar organic solvents and water is common. For example, a gradient of methanol, tert-butyl methyl ether, and water.
-
Detection: The detection wavelength is set at approximately 410 nm for this compound.[2][4]
-
Isomer Identification: It is critical to correctly identify and integrate all cis/trans isomers of this compound to ensure accurate quantification.[2][6] A heat treatment of a standard solution (e.g., 80°C for 2 hours) can be used to generate a profile of isomers for identification purposes.[6]
Performance Characteristics of the Validated Method
The following table summarizes the performance data from a single-laboratory validation and an interlaboratory study of the multi-analyte RP-HPLC method.
| Validation Parameter | Performance Data |
| Linearity (R²) | > 0.99 |
| Mass Fraction Range | 2.6 mg/kg to 3861 mg/kg[4][5] |
| Recovery | 82% to 129% (for this compound, values were noted to be slightly above 120% in some cases)[7] |
| Precision (Repeatability, RSDr) | 2.2% to 16.2% (mean of 6%)[4][5] |
| Precision (Reproducibility, RSDR) | 6.8% to 39% (mean of 21%)[4][5] |
| Limit of Quantification (LOQ) | Sufficiently low to meet regulatory requirements (e.g., legal limits range from 6 to 138 mg/kg)[3][4][5] |
Comparison of Extraction Methods
The choice of extraction technique can influence the efficiency and reproducibility of the analysis.
| Extraction Method | Advantages | Disadvantages |
| Solid-Liquid Extraction (SLE) | - Simple and requires basic laboratory equipment. | - Can be time-consuming and require larger volumes of solvents. |
| Pressurized Liquid Extraction (PLE) | - Automated, faster, and uses less solvent compared to SLE.[9] | - Requires specialized equipment. |
| Ultrasound-Assisted Extraction (UAE) | - Can offer higher yields in a shorter time compared to traditional methods.[10] | - May require optimization to avoid degradation of thermolabile carotenoids. |
| Supercritical Fluid Extraction (SFE) | - Environmentally friendly (uses CO₂ as a solvent). | - Can have lower yields for some carotenoids compared to other methods.[10] |
Logical Relationships in Method Validation
The validation of an analytical method follows a structured approach to demonstrate its fitness for purpose.
Caption: Logical Flow of Method Validation
Conclusion
The validated multi-analyte RP-HPLC method provides a reliable and robust approach for the determination of this compound in feed matrices.[2][3] While alternative extraction methods exist, the combination of enzymatic digestion with either SLE or PLE has been shown to be effective.[4][6] For laboratories involved in the quality control of animal feed, the adoption of this method can ensure accurate and reproducible results that comply with regulatory standards. The provided data and protocols offer a solid foundation for the implementation and validation of this compound analysis.
References
- 1. feedandadditive.com [feedandadditive.com]
- 2. researchgate.net [researchgate.net]
- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 4. tandfonline.com [tandfonline.com]
- 5. Validation of a multi-analyte HPLC method for the determination of carotenoids used as feed additives in fish and poultry feed: results of an interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Comparison of Different Methods for Carotenoid Extraction from Dunaliella Salina [ijns.sums.ac.ir]
Unveiling the Potential for Interference: A Comparative Guide to the Cross-Reactivity of Citranaxanthin in Carotenoid Assays
For researchers, scientists, and drug development professionals, accurate quantification of individual carotenoids is paramount. This guide provides a comprehensive comparison of the potential cross-reactivity of citranaxanthin in common carotenoid assays, offering insights into analytical challenges and strategies to ensure data integrity.
This compound, a synthetic carotenoid primarily used as a feed additive to color poultry and egg yolks, can inadvertently be present in samples undergoing carotenoid analysis.[1] Its structural similarities to other naturally occurring carotenoids present a potential for interference, or "cross-reactivity," in widely used analytical methods such as High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. Understanding and mitigating this potential for interference is crucial for accurate research and development.
High-Performance Liquid Chromatography (HPLC) Analysis: The Gold Standard
HPLC coupled with Photo-Diode Array (PDA) detection is the preferred method for the separation and quantification of complex carotenoid mixtures. The potential for cross-reactivity in HPLC is primarily due to the co-elution of compounds and the overlap of their spectral profiles.
Chromatographic Separation: C30 vs. C18 Columns
The choice of HPLC column is critical in resolving this compound from other carotenoids. C30 columns are generally superior to the more common C18 columns for carotenoid separations due to their increased shape selectivity, which allows for better resolution of structurally similar isomers.[2][3][4]
Table 1: Comparison of HPLC Column Performance for Carotenoid Separation
| Column Type | Advantages | Disadvantages | This compound Separation |
| C30 | Excellent separation of carotenoid isomers.[2][3][4] Good resolution of this compound from other common carotenoids. | Longer analysis times.[3] | Generally provides baseline or near-baseline separation of this compound from lutein, zeaxanthin, and β-carotene. |
| C18 | Faster analysis times.[3] Widely available. | Poorer resolution of carotenoid isomers.[3] Potential for co-elution of this compound with other carotenoids. | Increased risk of co-elution, particularly with non-polar carotenoids. |
Spectral Properties and Potential for Overlap
Even with good chromatographic separation, the similarity in the UV-Visible absorption spectra of carotenoids can lead to interference, especially if the PDA detector resolution is insufficient or if peaks are not completely resolved. All carotenoids exhibit characteristic three-peaked absorption spectra in the 400-500 nm range.
Table 2: UV-Visible Absorption Maxima (λmax) of Selected Carotenoids in Different Solvents
| Carotenoid | λmax in Ethanol (nm) | λmax in Hexane (nm) | λmax in DMSO (nm) |
| This compound | Not widely reported | ~460 | Not widely reported |
| Lutein | 422, 446, 476 | 420, 445, 474 | 448, 477[1] |
| Zeaxanthin | 424, 450, 480 | 424, 451, 480 | 452, 482[1] |
| β-Carotene | 428, 452, 482 | 425, 450, 478 | 454, 484[1] |
Note: λmax values can vary slightly depending on the solvent and the specific instrumentation used.
The significant overlap in the absorption spectra, as shown in the table above, underscores the importance of achieving excellent chromatographic separation to prevent the signal from this compound contributing to the quantification of other carotenoids, and vice-versa.
UV-Visible Spectrophotometry: A Rapid but Less Specific Approach
UV-Visible spectrophotometry is a simpler and faster method for estimating total carotenoid content. However, it lacks the specificity of HPLC and is highly susceptible to interference from various compounds, including other carotenoids and chlorophylls.[5][6]
Due to the significant spectral overlap of carotenoids in the 400-500 nm range, the presence of this compound in a sample will contribute to the total absorbance, leading to an overestimation of the total carotenoid content if not accounted for. Spectrophotometric methods are not suitable for the individual quantification of carotenoids in a mixture containing this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Carotenoid Separation
This protocol is a generalized procedure based on established methods for the separation of multiple carotenoids, including this compound.[7][8]
1. Sample Preparation and Extraction:
-
Solid Samples (e.g., feed, tissues): Homogenize the sample. Perform a solvent extraction using a mixture of hexane, acetone, and ethanol.[8]
-
Liquid Samples (e.g., plasma): Perform a liquid-liquid extraction with an appropriate organic solvent.
-
Saponification (optional): To hydrolyze carotenoid esters, treat the extract with a methanolic potassium hydroxide solution. This step is crucial for accurate quantification of total carotenoids but can lead to some degradation if not performed carefully.[5]
-
Final Preparation: Evaporate the solvent under a stream of nitrogen, and reconstitute the residue in the initial mobile phase. Filter the sample through a 0.22 µm filter before injection.
2. HPLC Conditions:
-
Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient elution is typically used. Common solvents include methanol, methyl-tert-butyl ether (MTBE), and water.[7][9]
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector scanning from 250-600 nm, with quantification at the λmax of each carotenoid (typically around 450 nm for many).
-
Column Temperature: 20-30°C.
Spectrophotometric Method for Total Carotenoid Estimation
This protocol provides a general outline for the estimation of total carotenoids.
1. Sample Preparation:
-
Extract the carotenoids from the sample as described in the HPLC protocol. Saponification is often necessary to remove interfering chlorophylls.[5]
2. Spectrophotometric Measurement:
-
Dilute the extract with an appropriate solvent (e.g., ethanol, hexane) to obtain an absorbance reading within the linear range of the spectrophotometer.
-
Measure the absorbance at the wavelength of maximum absorption for the predominant carotenoid in the sample, or at a standardized wavelength such as 450 nm.[10]
-
Calculate the total carotenoid concentration using the Beer-Lambert law and the specific absorption coefficient (A 1% 1cm) of the major carotenoid or a mixed carotenoid standard.
Visualizing Workflows and Pathways
To aid in the understanding of the analytical process and the biological context of carotenoids, the following diagrams are provided.
Conclusion
While the term "cross-reactivity" is not formally used in the context of chromatographic and spectrophotometric assays in the same way it is for immunoassays, the potential for this compound to interfere with the accurate measurement of other carotenoids is a valid concern. This interference is primarily a function of co-elution in HPLC and spectral overlap in both HPLC and spectrophotometry.
For researchers and professionals in drug development, the following recommendations are crucial:
-
Utilize HPLC with a C30 column for the most reliable separation and quantification of individual carotenoids in the presence of this compound.
-
Employ a PDA detector to assess peak purity and identify potential co-elution by examining the spectra across the entire peak.
-
Be cautious when interpreting results from spectrophotometric assays for total carotenoids if the presence of this compound is suspected, as this will likely lead to an overestimation.
-
Develop and validate analytical methods for your specific sample matrix to ensure accuracy and reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. C30 HPLC Column, Columns Used in HPLC Chemistry - Hawach [hawachhplccolumn.com]
- 3. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of 3 spectrophotometric methods for carotenoid determination in frequently consumed fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publicationslist.org [publicationslist.org]
- 7. tandfonline.com [tandfonline.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Effects of Citranaxanthin and Other Key Carotenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of citranaxanthin against other prominent carotenoids: astaxanthin, canthaxanthin, and β-carotene. The information is curated to support research and development in pharmaceuticals and nutraceuticals, with a focus on antioxidant activity, anti-inflammatory effects, bioavailability, and modulation of key cellular signaling pathways.
Antioxidant Activity
The antioxidant capacity of carotenoids is a cornerstone of their biological activity, primarily attributed to their ability to quench singlet oxygen and scavenge free radicals. This property is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Comparative Antioxidant Activity Data
| Carotenoid | Antioxidant Assay | Result | Reference |
| This compound | αTEAC (ABTS bleaching) | Higher activity than β-apo-8'-carotenal and its ethyl ester | [1] |
| FRAP (Ferric Reducing) | Showed activity, unlike β-carotene isomers | [1] | |
| ROO● (Peroxyl radical scavenging) | Higher activity than β-carotene | [1] | |
| Astaxanthin | Singlet Oxygen Quenching | ~10 times more effective than β-carotene | [2] |
| Lipid Peroxidation Inhibition | More potent than canthaxanthin and β-carotene in a membrane model | [3] | |
| UVA-induced Oxidative Damage | Superior photoprotective effect compared to canthaxanthin and β-carotene | [4] | |
| Canthaxanthin | Lipid Peroxidation Inhibition | As effective as α-tocopherol, more potent than β-carotene | [3] |
| UVA-induced Oxidative Damage | No significant effect on oxidative damage, less photostable than astaxanthin | [4] | |
| β-Carotene | αTEAC (ABTS bleaching) | Lower activity than its apo-carotenoid metabolites | [1] |
| FRAP (Ferric Reducing) | No activity observed for isomers | [1] | |
| UVA-induced Oxidative Damage | Partially protective, but also showed some pro-oxidant effects | [4] |
Summary of Antioxidant Performance:
Existing in vitro data suggests that this compound possesses significant antioxidant activity, in some cases surpassing that of β-carotene.[1] Astaxanthin consistently demonstrates the highest antioxidant capacity among the compared carotenoids, exhibiting superior singlet oxygen quenching and protection against lipid peroxidation.[2][3] Canthaxanthin also shows potent antioxidant effects, comparable to α-tocopherol in certain models.[3] β-carotene, while a well-known antioxidant, can exhibit pro-oxidant properties under certain conditions and its activity is generally lower than that of the xanthophylls astaxanthin and canthaxanthin.[1][4]
Anti-inflammatory Effects
Carotenoids exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and modulation of inflammatory signaling pathways. This is a critical area of investigation for their therapeutic potential in inflammatory diseases.
Comparative Anti-inflammatory Effects
| Carotenoid | Experimental Model | Key Findings | Reference |
| This compound | - | No direct comparative studies on anti-inflammatory effects were identified. | - |
| Astaxanthin | Nerve Growth Factor Differentiated PC12 Cells | Suppressed the release of IL-1, IL-6, and TNF-α. | [3] |
| Various in vivo and in vitro models | Inhibits NF-κB activation and production of inflammatory mediators. | [5][6] | |
| Canthaxanthin | Nerve Growth Factor Differentiated PC12 Cells | Suppressed the release of IL-1, IL-6, and TNF-α. | [3] |
| β-Carotene | Lipopolysaccharide (LPS)-stimulated macrophages | Inhibited the expression and production of NO, PGE2, iNOS, COX-2, TNF-α, and IL-1β. | [7] |
Summary of Anti-inflammatory Performance:
While specific comparative data for this compound is lacking, other carotenoids have demonstrated significant anti-inflammatory properties. Both astaxanthin and canthaxanthin have been shown to reduce the production of key pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[3] β-carotene also exhibits anti-inflammatory activity by inhibiting the production of a range of inflammatory mediators in macrophage models.[7] The primary mechanism for these effects is often linked to the modulation of the NF-κB signaling pathway.
Bioavailability
The bioavailability of carotenoids is a critical factor influencing their in vivo efficacy. It is affected by various factors including the food matrix, dietary fat, and the specific chemical structure of the carotenoid.
Comparative Bioavailability Data
| Carotenoid | Key Findings | Reference | | :--- | :--- | :--- | :--- | | This compound | No specific bioavailability studies were identified. | - | | Astaxanthin | Generally low oral bioavailability, but can be enhanced with lipid-based formulations. (Z)-isomers may have greater bioavailability than (all-E)-isomers. |[2] | | Canthaxanthin | Limited specific data available. | - | | β-Carotene | Bioavailability is highly variable and dependent on the food matrix; lower from raw vegetables compared to supplements. Processing can enhance bioavailability. |[8][9] |
Summary of Bioavailability:
Specific bioavailability data for this compound and canthaxanthin in a research context is scarce. Astaxanthin is known to have low oral bioavailability, a common trait for lipid-soluble compounds, although formulation strategies can improve its absorption.[2] The bioavailability of β-carotene is highly dependent on dietary factors and food processing.[8][9] Further research is needed to determine the comparative bioavailability of this compound.
Modulation of Signaling Pathways
Carotenoids can influence cellular function by modulating key signaling pathways, particularly those involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many bioactive compounds.
-
Astaxanthin: Has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκB. This leads to a reduction in the expression of pro-inflammatory genes.[5][6]
-
Canthaxanthin: While less studied in this context, its anti-inflammatory effects suggest a potential role in modulating the NF-κB pathway.[3]
-
β-Carotene: Inhibits LPS-induced NF-κB activation in macrophages, contributing to its anti-inflammatory properties.[7]
-
This compound: Direct evidence for the modulation of the NF-κB pathway by this compound is not currently available.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes.
-
Astaxanthin: Can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and providing cellular protection against oxidative stress.
-
Canthaxanthin: Limited specific data available on its direct interaction with the Nrf2 pathway.
-
β-Carotene: Has been shown to activate the Nrf2 signaling pathway, contributing to its neuroprotective and antioxidant effects.
-
This compound: There is a lack of direct evidence regarding the effect of this compound on the Nrf2 pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of carotenoids.
Carotenoid Extraction and Quantification
A standardized method for extracting and quantifying carotenoids is essential for accurate comparisons.
Workflow for Carotenoid Extraction and Quantification
Protocol Summary:
-
Sample Preparation: Homogenize the biological sample (e.g., cells, tissue).
-
Extraction: Extract carotenoids using a suitable organic solvent mixture (e.g., hexane:acetone:ethanol).[10]
-
Saponification (optional): To hydrolyze carotenoid esters and remove chlorophylls and lipids, treat the extract with potassium hydroxide.[11]
-
Phase Separation: Partition the carotenoids into a non-polar solvent like hexane or diethyl ether.
-
Quantification: Analyze the extracted carotenoids using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.[11]
In Vitro Antioxidant Activity Assays
Several assays can be employed to determine the antioxidant capacity of carotenoids.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The color change is measured spectrophotometrically.[12]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, this measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.[1]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[13]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1]
In Vitro Anti-inflammatory Activity Assay
The anti-inflammatory potential of carotenoids can be assessed by measuring their effect on cytokine production in immune cells.
Experimental Workflow for Cytokine Production Assay
Protocol Summary:
-
Cell Culture: Culture immune cells such as macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs).
-
Treatment: Pre-incubate the cells with varying concentrations of the test carotenoid.
-
Stimulation: Induce an inflammatory response by adding a stimulant like lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for a specified period to allow for cytokine production.
-
Cytokine Quantification: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA).[14]
In Vitro Bioavailability Model
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict intestinal absorption and bioavailability of compounds.
Caco-2 Cell Model for Bioavailability
Protocol Summary:
-
Cell Culture: Grow Caco-2 cells on a porous membrane support until they form a differentiated monolayer.[15][16]
-
Micelle Preparation: Solubilize the test carotenoid in mixed micelles to mimic the conditions in the small intestine.[17]
-
Application: Apply the carotenoid-containing micelles to the apical (upper) side of the Caco-2 cell monolayer.
-
Sampling: At various time points, collect samples from the apical and basolateral (lower) compartments, as well as the cell lysate.
-
Analysis: Quantify the concentration of the carotenoid in each compartment using HPLC to determine the extent of absorption and transport across the intestinal barrier.[15]
Conclusion and Future Directions
This guide provides a comparative overview of the biological effects of this compound, astaxanthin, canthaxanthin, and β-carotene based on currently available scientific literature. Astaxanthin consistently emerges as a highly potent antioxidant and anti-inflammatory agent. While this compound shows promise as an antioxidant, there is a significant lack of research into its anti-inflammatory effects, bioavailability, and modulation of key signaling pathways compared to the other carotenoids discussed.
For researchers and drug development professionals, this highlights a clear opportunity for further investigation into the therapeutic potential of this compound. Direct comparative studies employing standardized methodologies are crucial to fully elucidate its biological activity profile and potential applications in human health.
References
- 1. Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carotenoids: Dietary Sources, Extraction, Encapsulation, Bioavailability, and Health Benefits—A Review of Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidative and anti-inflammatory neuroprotective effects of astaxanthin and canthaxanthin in nerve growth factor differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antioxidant and Anti-Inflammatory Effects of the Main Carotenoids from Tomatoes via Nrf2 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Anti-Inflammatory Mechanism of β-Carotene Based on Network Pharmacology [mdpi.com]
- 8. Dietary factors that affect the bioavailability of carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Setup of an Extraction Method for the Analysis of Carotenoids in Microgreens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carotenoid Extraction and Quantification from Capsicum annuum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Dietary β-Cryptoxanthin and α-Carotene Have Greater Apparent Bioavailability Than β-Carotene in Subjects from Countries with Different Dietary Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of carotenoid bioavailability of whole foods using a Caco-2 cell culture model coupled with an in vitro digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Bioavailability of Dietary Carotenoids: Intestinal Absorption and Metabolism [jstage.jst.go.jp]
Economic and Performance Comparison of Citranaxanthin and Canthaxanthin in Poultry Feed: A Guide for Researchers and Animal Nutrition Professionals
An objective analysis of two key carotenoids used for egg yolk pigmentation, providing experimental data and methodological insights to inform feed formulation and research.
In the competitive landscape of poultry production, achieving optimal egg yolk pigmentation is a critical factor for consumer acceptance and market value. Among the various carotenoids utilized as feed additives, citranaxanthin and canthaxanthin are two prominent red xanthophylls employed to achieve the desired deep orange-red hues in egg yolks. This guide provides a comprehensive economic and performance comparison of these two additives, supported by available experimental data and detailed methodologies, to assist researchers, scientists, and animal nutrition professionals in making informed decisions.
Performance and Efficacy: A Comparative Overview
Both this compound and canthaxanthin are effective in enhancing the red component of egg yolk color. However, their pigmentation efficiency, which is a measure of their ability to be deposited in the yolk, differs significantly.
Canthaxanthin is widely regarded as the industry benchmark for red carotenoids due to its high deposition rate in egg yolks. It is a naturally occurring carotenoid found in various organisms, including some mushrooms, crustaceans, and fish. In commercial poultry production, nature-identical synthetic canthaxanthin is the preferred source due to its high purity, stability, and consistent performance.
This compound , another synthetic red carotenoid, is also used for egg yolk pigmentation. While it imparts a desirable reddish hue, its deposition rate in the egg yolk is notably lower than that of canthaxanthin. This lower efficiency is a key factor in its economic comparison with canthaxanthin. Importantly, this compound is not utilized for the pigmentation of broiler skin.
Economic Comparison: The Cost of Color
The primary economic consideration when choosing between this compound and canthaxanthin is their relative pigmentation efficiency. As canthaxanthin has a higher deposition rate, a smaller quantity is required to achieve the same level of yolk pigmentation as this compound.
A key industry guideline from DSM, a major producer of these additives, states that 1.5 grams of this compound are equivalent to 1.0 gram of canthaxanthin for achieving the same level of egg yolk pigmentation. This 1.5:1 replacement ratio is a critical factor in any cost-benefit analysis. While the market price per kilogram of this compound may be lower than that of canthaxanthin, the higher inclusion rate required to achieve the target color often negates this initial cost advantage.
Therefore, a thorough economic analysis must consider not only the price per unit of the additive but also the effective cost to achieve the desired pigmentation, factoring in the differing biological efficacy.
Performance Data: Canthaxanthin in Focus
Table 1: Effect of Canthaxanthin on Laying Hen Performance
| Parameter | Control Group | Canthaxanthin Group(s) | Key Findings |
| Egg Production (%) | Variable | Variable | No significant consistent effect on egg production has been reported. Some studies show slight numerical increases. |
| Feed Intake ( g/hen/day ) | Variable | Variable | Some studies report a slight increase in feed intake with canthaxanthin supplementation. |
| Feed Conversion Ratio (FCR) | Variable | Variable | Generally, no significant impact on FCR is observed. |
| Egg Mass ( g/egg ) | Variable | Variable | Some studies indicate a positive effect on egg mass. |
Table 2: Effect of Canthaxanthin on Egg Yolk Color
| Parameter | Control Group | Canthaxanthin Group(s) | Key Findings |
| Roche Yolk Colour Fan (RYCF) Score | Lower scores (e.g., 6-8) | Higher scores (e.g., 12-15) | Canthaxanthin supplementation consistently and significantly increases RYCF scores in a dose-dependent manner. |
| a value (redness) | Lower values | Higher values | A significant increase in the a value, indicating a shift towards red, is a primary effect of canthaxanthin. |
| b value (yellowness) | Variable | Variable | The effect on the b value can vary depending on the basal diet and the presence of other carotenoids. |
Experimental Protocols: A Framework for Evaluation
To rigorously assess the economic and performance characteristics of carotenoids like this compound and canthaxanthin, a well-designed experimental protocol is essential. The following provides a detailed methodology based on common practices in poultry nutrition research.
Objective: To compare the effects of dietary supplementation with this compound and canthaxanthin on laying hen performance, egg quality, and egg yolk pigmentation.
Experimental Design:
-
Animals and Housing:
-
Species and Strain: Laying hens (e.g., Hy-Line Brown, ISA Brown) of a specific age (e.g., 24-40 weeks).
-
Housing: Individually or in small groups in cages equipped with individual feeders and drinkers to allow for precise feed intake measurement.
-
Environment: Controlled lighting (e.g., 16 hours light: 8 hours dark), temperature, and ventilation.
-
-
Diets and Treatments:
-
Basal Diet: A nutritionally complete basal diet (e.g., corn-soybean meal based) formulated to meet or exceed the nutrient requirements for laying hens, but low in natural carotenoids to ensure a clear response to supplementation.
-
Treatment Groups:
-
Group 1: Control (basal diet with no added red carotenoids).
-
Group 2: Basal diet + this compound (at varying inclusion levels, e.g., 3, 6, 9 mg/kg).
-
Group 3: Basal diet + Canthaxanthin (at varying inclusion levels, e.g., 2, 4, 6 mg/kg).
-
-
Acclimatization Period: A period of at least two weeks to allow the hens to adapt to the basal diet and deplete any existing carotenoid reserves.
-
Experimental Period: A minimum of 4-6 weeks to allow for egg quality and yolk color to stabilize.
-
-
Data Collection and Measurements:
-
Performance Parameters (weekly):
-
Egg production (hen-day percentage).
-
Egg weight (g).
-
Feed intake ( g/hen/day ).
-
Feed conversion ratio (g feed/g egg mass).
-
Body weight (at the beginning and end of the trial).
-
-
Egg Quality Parameters (e.g., weekly on a sample of eggs per group):
-
Eggshell thickness and strength.
-
Albumen height and Haugh unit.
-
Yolk weight and index.
-
-
Egg Yolk Color Measurement (e.g., weekly):
-
Subjective: Roche Yolk Colour Fan (RYCF).
-
Objective: Colorimetry (CIELAB system: L, a, b* values).
-
-
Carotenoid Analysis (optional, at the end of the trial):
-
Analysis of carotenoid content in feed and egg yolks using High-Performance Liquid Chromatography (HPLC).
-
-
-
Statistical Analysis:
-
Data should be analyzed using appropriate statistical software (e.g., SAS, SPSS).
-
Analysis of variance (ANOVA) is typically used to determine the effects of the dietary treatments.
-
When significant differences are found, post-hoc tests (e.g., Tukey's, Duncan's) can be used to compare treatment means.
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying logic of carotenoid supplementation, the following diagrams are provided.
Caption: Experimental workflow for comparing carotenoids in poultry feed.
Caption: Logic of carotenoid supplementation for improved egg yolk value.
Conclusion
For researchers and scientists, further head-to-head studies under controlled conditions are warranted to provide more comprehensive comparative data on performance parameters beyond yolk color. Such studies would allow for a more nuanced understanding of the economic and biological implications of choosing between these two additives. The experimental protocol outlined in this guide provides a robust framework for conducting such valuable research.
Enhancing Citranaxanthin Bioavailability: A Comparative Guide to Formulation Strategies
For Researchers, Scientists, and Drug Development Professionals
Citranaxanthin, a carotenoid with significant antioxidant potential, faces a common challenge inherent to its chemical class: low oral bioavailability. This limitation hinders its therapeutic and nutraceutical applications. This guide provides a comparative analysis of different formulation strategies that can enhance the bioavailability of lipophilic compounds like this compound. Due to the limited availability of direct comparative studies on this compound, this guide leverages data from studies on Astaxanthin, a structurally similar and well-researched xanthophyll carotenoid, as a predictive model for this compound's behavior.
Enhancing Bioavailability: A Look at Formulation Innovations
The primary obstacle to the oral bioavailability of carotenoids is their high lipophilicity and consequently poor dissolution in the gastrointestinal tract.[1][2] Various formulation technologies have been developed to overcome this challenge by improving their dispersion and absorption. These include lipid-based formulations, nanoemulsions, and micellar solutions.[1][2][3]
Lipid-based formulations, such as those incorporating triglycerides and surfactants, can significantly improve the absorption of carotenoids.[3] Nanoemulsions, which are colloidal dispersions of oil and water with droplet sizes in the nanometer range, offer a larger surface area for absorption and can enhance bioavailability.[1][4] Micellar formulations encapsulate the lipophilic compound in micelles, which can readily cross the aqueous environment of the gut.[2][5]
Comparative Bioavailability Data of Astaxanthin Formulations
The following table summarizes key pharmacokinetic parameters from human clinical trials on various Astaxanthin formulations. These parameters are crucial for assessing the extent and rate of absorption:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the substance in the blood after administration.
-
Tmax (Time to Maximum Plasma Concentration): The time it takes to reach Cmax.
-
AUC (Area Under the Curve): Represents the total exposure to the substance over time.
| Formulation Type | Active Compound | Dose | Subjects | Cmax | Tmax (hours) | Relative Bioavailability/AUC Improvement | Reference |
| Reference (Commercial Supplement) | Astaxanthin | 40 mg | Healthy male volunteers | - | - | Reference | [3] |
| Lipid-Based Formulation A (Long-chain triglyceride & polysorbate 80) | Astaxanthin | 40 mg | Healthy male volunteers | - | - | 1.7 times higher than reference | [3] |
| Lipid-Based Formulation B (Glycerol mono- & dioleate & polysorbate 80) | Astaxanthin | 40 mg | Healthy male volunteers | - | - | 3.7 times higher than reference | [3] |
| Lipid-Based Formulation C (Glycerol mono- & dioleate, polysorbate 80 & sorbitan monooleate) | Astaxanthin | 40 mg | Healthy male volunteers | - | - | Enhanced bioavailability (less than B) | [3] |
| Nanoemulsion | Astaxanthin | - | - | 698.7 ± 38.7 ng/mL | - | 2.2 times higher than reference oil | [1] |
| Macroemulsion | Astaxanthin | - | - | 465.1 ± 43.0 ng/mL | - | 1.5 times higher than reference oil | [1] |
| Reference Oil | Astaxanthin | - | - | 313.3 ± 12.9 ng/mL | - | Reference | [1] |
| Micellar Formulation (NovaSOL®) | Astaxanthin | 8 mg | Healthy male volunteers | 7.21 µg/ml | 3.67 | - | [2][5] |
| Native Astaxanthin | Astaxanthin | 8 mg | Healthy male volunteers | 3.86 µg/ml | 8.5 | Reference | [2][5] |
| Potato Protein + Olive Oil Formulation | Astaxanthin | 15 mg | Healthy volunteers | 6.8-fold higher than raw AXO | - | 4.8-fold higher AUC than raw AXO | [6] |
| Raw Astaxanthin Oleoresin (AXO) | Astaxanthin | 15 mg | Healthy volunteers | Reference | - | Reference | [6] |
Note: '-' indicates data not specified in the provided search results.
Key Experimental Protocols
The methodologies employed in the cited studies provide a framework for assessing the bioavailability of new this compound formulations.
Human Pharmacokinetic Study Protocol (Lipid-Based and Micellar Formulations)[2][3][5]
-
Study Design: The studies were typically designed as open, parallel-group or crossover studies.[2][3][5] In a crossover design, each subject receives all treatments in a randomized order with a washout period in between.[2][5]
-
Subjects: Healthy male volunteers were commonly recruited for these studies.[2][3][5]
-
Dosing: A single oral dose of the astaxanthin formulation was administered.[2][3][5]
-
Blood Sampling: Blood samples were collected at predetermined time points before and after dosing to measure the plasma concentration of astaxanthin. Common time points included 0 (pre-dose), 2, 4, 8, 12, and 24 hours post-dose.[2][5][7]
-
Analytical Method: Plasma concentrations of astaxanthin were determined using High-Performance Liquid Chromatography (HPLC).[2][4][8]
-
Pharmacokinetic Analysis: The plasma concentration-time data was used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[7]
In Vivo Bioavailability Study in Animal Models (Nanoemulsions)[9]
-
Animal Model: Murine models, such as rats, are often used to evaluate the bioabsorption of nano-emulsified carotenoids.[9]
-
Dosing: A single dose of the nano-emulsified astaxanthin was administered to the animals.[9]
-
Blood Sampling: Blood samples were collected at various time points after administration.[9]
-
Analysis: Plasma samples were analyzed to determine the concentration of the carotenoid.[9]
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in bioavailability assessment and the factors influencing it, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Pharmacokinetic Study of Standard Astaxanthin and its Micellar Formulation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral bioavailability of the antioxidant astaxanthin in humans is enhanced by incorporation of lipid based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 5. Comparative Pharmacokinetic Study of Standard Astaxanthin and its Micellar Formulation in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. cyanotech.com [cyanotech.com]
- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 9. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Safe Disposal of Citranaxanthin in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of citranaxanthin, a carotenoid pigment utilized as a food and animal feed additive.[1][2][3] While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, a conservative approach to its disposal is recommended due to the limited availability of specific environmental impact data.[4]
Essential Safety and Logistical Information
Personal Protective Equipment (PPE): Before handling this compound for disposal, it is crucial to be equipped with the appropriate PPE. This includes:
-
Safety glasses with side shields or goggles
-
Nitrile rubber gloves[4]
-
A laboratory coat
Work Area: Ensure disposal procedures are carried out in a well-ventilated area. Eyewash stations should be readily accessible.[4]
Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it in a sealed, labeled container for disposal as chemical waste.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₃₃H₄₄O | [5] |
| Molar Mass | 456.714 g·mol⁻¹ | [3] |
| Appearance | Deep violet crystals | [3] |
| Solubility in water | Insoluble | [3] |
| Solubility in organic solvents | Generally soluble | [1] |
| Stability | Affected by light, heat, and oxygen | [1] |
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general best practices for laboratory chemical waste disposal and should be followed in the absence of specific institutional guidelines.
1. Waste Identification and Segregation:
-
Pure this compound: Unused or expired pure this compound should be treated as chemical waste.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent paper, or weighing boats, should also be disposed of as chemical waste.
-
Solutions: Solutions containing this compound should be collected as liquid chemical waste. Do not dispose of this compound solutions down the drain.[4]
2. Waste Collection and Storage:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled container.
-
Labeling: The waste container label should include:
-
The words "Hazardous Waste" (as a precautionary measure)
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
3. Disposal of Empty Containers:
-
Triple rinse the empty this compound container with a suitable organic solvent in which it is soluble.
-
Collect the first rinsate as hazardous liquid waste.[6]
-
Subsequent rinsates may also need to be collected depending on institutional policies.
-
After thorough rinsing and drying, deface or remove the original label.[6]
-
The rinsed container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.[6]
4. Arranging for Final Disposal:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all necessary information regarding the waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. 637. This compound (WHO Food Additives Series 22) [inchem.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 5. This compound | C33H44O | CID 6436724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistics for Handling Citranaxanthin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance for the safe handling, storage, and disposal of Citranaxanthin, along with emergency procedures. While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adhering to standard laboratory safety protocols is crucial.[1]
Physical and Chemical Properties
Understanding the fundamental properties of this compound is the first step toward safe handling.
| Property | Value |
| Appearance | Deep violet crystals |
| Molecular Formula | C₃₃H₄₄O |
| Molecular Weight | 456.7 g/mol |
| Solubility | Insoluble in water |
| Very slightly soluble in ethanol | |
| Slightly soluble in vegetable oils | |
| Soluble in chloroform | |
| Stability | Sensitive to oxygen, light, and heat.[2] |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn to minimize exposure and ensure safety when handling this compound.
| Equipment Type | Specification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Nitrile rubber gloves. |
| Body Protection | A standard laboratory coat should be worn. For larger quantities or where splashing is possible, a chemical-resistant apron is recommended. |
| Respiratory | Not generally required under normal use with adequate ventilation. If creating dust or aerosols, a NIOSH-approved respirator may be necessary. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin and eyes by wearing the appropriate PPE.
-
Minimize Dust: Handle the crystalline substance carefully to avoid generating dust.
-
Storage: Store this compound in a tightly sealed, light-resistant container under an inert gas (like nitrogen or argon) and at a low temperature (0°C is recommended).[2] Keep away from heat and direct sunlight.[2]
Disposal Plan:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal. Do not dispose of it down the drain.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[4] If irritation develops, seek medical attention.
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention and provide the safety data sheet or product label if possible.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[6]
-
Unsuitable Extinguishing Media: A direct water jet may scatter the material.
-
Specific Hazards: As with many organic compounds, combustion may produce toxic fumes, including carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[6]
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C33H44O | CID 6436724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
